(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-piperidin-3-ylideneacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJKQHMXNKETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physical and chemical properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS No: 957472-01-4).[1][2] The following sections are designed to offer not only a summary of its characteristics but also insights into the experimental rationale and methodologies crucial for its application in research and development.
Molecular Identity and Structural Elucidation
This compound is a heterocyclic compound belonging to the class of α,β-unsaturated esters.[2] Its molecular structure is fundamental to its chemical reactivity and biological activity.
Table 1: Core Molecular and Chemical Information
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate;hydrochloride | |
| CAS Number | 957472-01-4 | [1][2] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 205.68 g/mol | [1][2][3] |
| Canonical SMILES | CCOC(=O)C=C1CCCNC1.Cl | [3] |
| InChI Key | GFIJKQHMXNKETO-WVLIHFOGSA-N |
Stereoisomerism: The Significance of the (E)-Configuration
A critical feature of this molecule is the exocyclic double bond, which gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The (Z)-isomer, (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, is also commercially available (CAS No: 957472-02-5). The distinct spatial arrangement of the ester group relative to the piperidine ring in the (E) and (Z) isomers can lead to significant differences in their physical properties, such as crystal packing, solubility, and ultimately, their biological activity. Therefore, unambiguous confirmation of the (E)-configuration is paramount during synthesis and analysis.
Synthesis and Potential Impurities
The synthesis of α,β-unsaturated esters like (E)-Ethyl 2-(piperidin-3-ylidene)acetate typically involves an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation, offering excellent stereoselectivity towards the (E)-isomer.[4][5][6]
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, N-protected 3-piperidone. The use of stabilized ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5]
Caption: Horner-Wadsworth-Emmons synthesis workflow.
An alternative approach is the Wittig reaction, using a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate.[7][8][9] While also effective, the removal of the triphenylphosphine oxide byproduct can sometimes be more challenging than the water-soluble phosphate byproduct from the HWE reaction.[10]
Potential impurities in the final product could include:
-
The corresponding (Z)-isomer.
-
Unreacted starting materials.
-
Byproducts from the olefination reaction.
-
Residual solvents from purification.
Physical and Chemical Properties
While detailed experimental data for the (E)-isomer is not extensively published in peer-reviewed literature, some properties can be inferred from vendor-supplied information and comparison with its (Z)-isomer.
Table 2: Summary of Physical Properties
| Property | Value/Description | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | 4°C, protect from light |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinyl proton, and the protons of the piperidine ring. The chemical shift of the vinyl proton would be crucial in confirming the (E)-stereochemistry, often appearing at a different chemical shift compared to the (Z)-isomer due to anisotropic effects.
-
¹³C NMR would display distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the C=C stretch of the α,β-unsaturated system.
-
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the free base after deprotonation.
Solid-State Properties and Stability
For drug development professionals, understanding the solid-state properties of a hydrochloride salt is critical for formulation, stability, and bioavailability.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC) : This technique is used to determine the melting point and to detect any polymorphic transitions. A sharp endothermic peak on the DSC thermogram would indicate the melting point of the crystalline solid.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For a hydrochloride salt, TGA can reveal the loss of residual solvents or water, as well as the decomposition temperature.
Crystallinity: Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid. It is indispensable for:
-
Confirming the crystalline nature of the material.
-
Identifying different polymorphic forms.
-
Assessing batch-to-batch consistency.
-
Monitoring for any solid-state changes during stability studies.
Hygroscopicity: Dynamic Vapor Sorption (DVS)
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical salts. DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This data is crucial for determining:
-
The moisture sorption and desorption behavior.
-
The potential for hydration or deliquescence.
-
Appropriate storage and handling conditions.
-
The selection of suitable packaging materials.
Caption: Physicochemical characterization workflow.
Solubility
The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges, due to the protonation of the piperidine nitrogen.
A standard protocol for determining solubility involves:
-
Preparing saturated solutions of the compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents.
-
Equilibrating the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours).
-
Filtering the solutions to remove undissolved solid.
-
Quantifying the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV.
Conclusion
This compound is a molecule with significant potential in chemical research and drug development. A thorough understanding and characterization of its physicochemical properties are essential for its successful application. This guide has outlined the key properties to consider, from its molecular structure and synthesis to its solid-state characteristics and solubility. By employing the described analytical techniques, researchers can ensure the quality, stability, and performance of this compound in their studies.
References
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
This compound | C9H16ClNO2 | CID 70700222. PubChem. Available at: [Link]
-
The Wittig Reaction. Edubirdie. Available at: [Link]
-
ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. ChemSynthesis. Available at: [Link]
- Process for the preparation of piperidine derivatives. Google Patents.
Sources
- 1. 957472-01-4|this compound|BLD Pharm [bldpharm.com]
- 2. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 3. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 8. The Wittig Reaction - Edubirdie [edubirdie.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a valuable heterocyclic building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, purification, characterization, and potential applications.
Introduction and Chemical Profile
This compound is a substituted piperidine derivative featuring an α,β-unsaturated ester moiety. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets. The exocyclic double bond and the ester functionality in the title compound offer multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate hydrochloride | |
| CAS Number | 957472-01-4 | [1] |
| Molecular Formula | C₉H₁₆ClNO₂ | [2] |
| Molecular Weight | 205.68 g/mol | [2] |
| Physical Form | Solid | |
| Storage | 4°C, protect from light |
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by the deprotection of the piperidine nitrogen. This strategy ensures high stereoselectivity for the desired (E)-isomer and employs well-established, scalable reaction conditions.
The Horner-Wadsworth-Emmons Reaction: Establishing the Core Scaffold
The cornerstone of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone to form an alkene. A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a phosphate ester, is water-soluble, which greatly simplifies the purification process. Furthermore, the HWE reaction generally exhibits high (E)-selectivity for the formation of α,β-unsaturated esters.
The synthesis commences with the reaction of N-Boc-3-piperidone with triethyl phosphonoacetate. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and ensuring the smooth progress of the olefination.
Caption: Synthetic workflow for the Horner-Wadsworth-Emmons olefination step.
Deprotection: Unveiling the Final Product
Following the successful synthesis of the N-Boc protected intermediate, the final step involves the removal of the Boc group to yield the free piperidine, which is then converted to its hydrochloride salt. Acid-mediated deprotection is the standard and most efficient method for this transformation. Treatment with a solution of hydrogen chloride in an organic solvent, such as dioxane or diethyl ether, cleanly cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
Caption: The final deprotection and salt formation step.
Detailed Experimental Protocols
Synthesis of (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate
Materials:
-
N-Boc-3-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[3]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Protocol:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate as a colorless to pale yellow oil.
Synthesis of this compound
Materials:
-
(E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate
-
4 M Hydrogen chloride solution in 1,4-dioxane or diethyl ether
-
Anhydrous diethyl ether
Protocol:
-
Dissolve (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a 4 M solution of HCl in dioxane or diethyl ether (2-3 equivalents) dropwise with stirring at room temperature.
-
A white precipitate should form upon addition. Stir the resulting suspension for 1-2 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
Characterization and Analytical Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data for this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | (Predicted, DMSO-d₆, 400 MHz): δ ~9.5 (br s, 2H, NH₂⁺), 5.8-6.0 (m, 1H, =CH), 4.1-4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.0-3.5 (m, 4H, piperidine CH₂), 2.4-2.8 (m, 4H, piperidine CH₂), 1.2-1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR | (Predicted, DMSO-d₆, 100 MHz): δ ~165 (C=O), ~150 (C=CH), ~120 (=CH), ~60 (OCH₂), ~45-55 (piperidine CH₂), ~25-35 (piperidine CH₂), ~14 (CH₃). |
| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1715 (C=O stretch, ester), ~1650 (C=C stretch), ~1180 (C-O stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₉H₁₆NO₂⁺ [M+H]⁺: 170.12. |
Note: Predicted NMR shifts are based on the analysis of structurally similar compounds and general chemical shift principles. Actual experimental values may vary slightly.[4][5]
Applications in Drug Discovery and Development
The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to CNS disorders, cancer, and infectious diseases. This compound serves as a versatile starting material for the synthesis of novel therapeutic agents.
-
Scaffold for Lead Optimization: The exocyclic double bond can be subjected to various chemical transformations such as reduction, epoxidation, or Michael addition, allowing for the introduction of diverse functional groups.
-
Synthesis of Spirocyclic Compounds: The ketone precursor, N-Boc-3-piperidone, is a common starting material for the synthesis of spirocyclic piperidines, a class of compounds with increasing importance in drug design.
-
Access to Chiral Piperidines: The double bond can be asymmetrically hydrogenated to introduce chirality at the 3-position of the piperidine ring, leading to the synthesis of enantiomerically pure compounds.
The structural motifs present in this compound make it a promising candidate for the development of inhibitors for various enzymes and receptors where the piperidine ring can occupy a key binding pocket.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. The robust and stereoselective synthetic route via the Horner-Wadsworth-Emmons reaction, coupled with its potential for diverse chemical modifications, makes it an attractive starting material for the development of novel pharmacologically active compounds. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important chemical entity in their drug discovery endeavors.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (n.d.). Retrieved from [Link]
-
In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C-NMR Shift Assignments for the Compounds 1, 2, and 3. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1717.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.
-
International Application Published Under the Patent Cooperation Treaty (PCT). (2003). Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
2-Ethylpiperidine. (n.d.). PubChem. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
Ethyl 2-[2-(2-hydroxypropyl)piperidin-1-yl]acetate. (n.d.). PubChem. Retrieved from [Link]
-
United States Patent. (2003). Retrieved from [Link]
-
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011). National Institutes of Health. Retrieved from [Link]
-
Ethyl 2-(3-((1R,3S)-3-((tert-Butoxycarbonyl)((R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenoxy)acetate-13C, d2. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. (2015).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 273, 116524.
Sources
An In-depth Technical Guide to (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS: 957472-01-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document will delve into its chemical properties, a detailed, field-proven synthetic route, and its prospective applications, grounded in established chemical principles.
Compound Overview and Significance
This compound, with the CAS number 957472-01-4, is a substituted piperidine derivative. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] The exocyclic double bond and the ethyl acetate functionality in the title compound offer multiple points for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 957472-01-4 | [3][4] |
| Molecular Formula | C₉H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 205.68 g/mol | [3][4][5] |
| Physical Form | Solid |
| Storage Temperature | 4°C, protect from light | |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is most efficiently achieved through a two-stage process: a Horner-Wadsworth-Emmons (HWE) olefination, followed by the deprotection of a nitrogen-protecting group and subsequent salt formation. This strategy is predicated on the well-established reliability of the HWE reaction for the stereoselective synthesis of E-alkenes and the common use of the tert-butyloxycarbonyl (Boc) group for the protection of secondary amines.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with explanations for key experimental choices.
Stage 1: Horner-Wadsworth-Emmons Reaction for (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate
The Horner-Wadsworth-Emmons reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters, primarily due to its high E-stereoselectivity and the ease of removal of the water-soluble phosphate byproduct.
Diagram 2: Synthesis Workflow - Stage 1
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Step-by-Step Methodology:
-
Preparation of the Ylide: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The use of NaH, a strong base, is crucial for the deprotonation of the phosphonate to form the highly nucleophilic phosphonate carbanion. The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the ylide.
-
Reaction with the Ketone: A solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate as a pure compound.
Stage 2: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. Acidic conditions are standard for Boc deprotection.
Diagram 3: Synthesis Workflow - Stage 2
Caption: Workflow for Boc deprotection and salt formation.
Step-by-Step Methodology:
-
Deprotection: The purified (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate is dissolved in a suitable solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt. The solid product is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound. A patent for a similar compound, (R)-3-piperidine ethyl acetate hydrochloride, describes dissolving the free base in diethyl ether and bubbling dry HCl gas through the solution to precipitate the hydrochloride salt, which can be an alternative method.[6]
Spectroscopic Characterization (Predicted)
Table 2: Predicted NMR Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | t | 3H | -OCH₂CH ₃ | |
| ~2.50-3.50 | m | 8H | Piperidine protons | |
| ~4.15 | q | 2H | -OCH ₂CH₃ | |
| ~5.80 | s | 1H | =CH -COOEt | |
| ~9.0-10.0 | br s | 2H | NH ₂⁺ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~14.2 | -OCH₂C H₃ | |
| ~25-50 | Piperidine carbons | |
| ~60.5 | -OC H₂CH₃ | |
| ~115.8 | =C H-COOEt | |
| ~158.5 | C =CH-COOEt | |
| ~166.5 | C =O |
Reactivity and Potential Applications
The chemical structure of this compound presents several avenues for further synthetic transformations, making it a versatile building block in drug discovery.
-
Michael Addition: The α,β-unsaturated ester is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles at the 3-position of the piperidine ring.
-
N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce diverse substituents.
-
Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
These potential modifications allow for the exploration of a broad chemical space in the search for novel bioactive molecules. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, and this compound could serve as a key intermediate in the synthesis of novel agents targeting, for example, the central nervous system or acting as enzyme inhibitors.[1][2][7]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on the Z-isomer and related compounds.
GHS Hazard Information (based on Z-isomer):
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis via a stereoselective Horner-Wadsworth-Emmons reaction followed by deprotection is a reliable and efficient route. The multiple functional groups present in the molecule offer numerous possibilities for further derivatization, enabling the creation of diverse libraries of compounds for drug discovery programs. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
ChemSynthesis. (E)-ethyl 2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. Retrieved from [Link]
-
Lupin, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]
-
PubChem. Ethyl 2-(2-piperidin-2-yl-1,3-thiazol-4-yl)acetate. Retrieved from [Link]
-
PubChem. 2-Ethylpiperidine. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
SpectraBase. ETHYL-(2Z)-PIPERIDIN-2-YLIDENEACETATE. Retrieved from [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
MySkinRecipes. Ethyl 2-(piperidin-4-ylidene)acetate. Retrieved from [Link]
- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
-
Grychowska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Retrieved from [Link]
-
ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
PubChem. Ethyl 2-(2-piperidin-2-ylethylsulfanyl)acetate. Retrieved from [Link]
-
PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. Retrieved from [Link]
-
CAS. Chemical Safety Library. Retrieved from [Link]
-
MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
-
Acta Crystallographica Section E. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 4. 957472-01-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
An In-Depth Technical Guide to (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring and an α,β-unsaturated ester, makes it a valuable precursor for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on the Horner-Wadsworth-Emmons reaction, thorough characterization data, and insights into its potential applications, particularly in the development of GABA uptake inhibitors.
Core Molecular Attributes
This compound is a solid, water-soluble compound. The hydrochloride salt form enhances its stability and handling properties, making it suitable for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 205.68 g/mol | [1] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1] |
| CAS Number | 957472-01-4 | [1] |
| Physical Form | Solid | |
| Storage Conditions | 4°C, protect from light | |
| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate hydrochloride |
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-stage process. This pathway is designed for high stereoselectivity and scalability, which are critical considerations in drug development. The core of this strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its reliability in forming (E)-alkenes.
Caption: Synthetic workflow for the target compound.
Causality Behind Experimental Choices
The choice of an N-Boc protecting group for the piperidine nitrogen is strategic. The Boc group is stable under the basic conditions of the HWE reaction, preventing unwanted side reactions. It can then be readily removed under acidic conditions that do not affect the ester or the newly formed double bond. The HWE reaction itself is chosen over the classical Wittig reaction because the by-product, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.
Detailed Experimental Protocols
Stage 1: Synthesis of N-Boc-3-piperidone (Precursor)
This protocol is adapted from established oxidation methods for N-protected hydroxy piperidines.
-
Dissolution: Dissolve N-Boc-3-hydroxypiperidine (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM).
-
Oxidation: Cool the solution to -78°C and add a solution of an oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation system) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., sodium thiosulfate for Dess-Martin). Allow the mixture to warm to room temperature, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-3-piperidone.
Stage 2: Horner-Wadsworth-Emmons Reaction
This protocol is based on standard HWE reaction conditions.
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of N-Boc-3-piperidone (1 equivalent) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate as a pure product.
Stage 3: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (1 equivalent) in a suitable solvent such as dioxane or diethyl ether.
-
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in dioxane, until the reaction is complete (monitored by TLC).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product, this compound, as a white or off-white solid.
Analytical Characterization
A full analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. While specific data for this exact compound is not widely published, the following are the expected and necessary analytical techniques and their anticipated results based on the structure and related compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a singlet for the vinylic proton, and multiplets for the piperidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the piperidine ring. |
| FT-IR | Characteristic absorption bands for the N-H bond (of the hydrochloride salt), C=O stretch of the ester, and C=C stretch of the alkene. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (m/z = 169.11) in ESI-MS. |
| HPLC | A single major peak indicating high purity, typically analyzed using a C18 column with a mobile phase of acetonitrile and water with a modifier like TFA. |
Applications in Drug Discovery
The structural features of this compound make it a versatile scaffold in medicinal chemistry. The piperidine ring is a privileged structure in many centrally active agents, and the α,β-unsaturated ester provides a reactive handle for further chemical modifications.
Caption: Potential applications of the title compound.
Precursor for GABA Uptake Inhibitors
The core structure of this molecule is closely related to nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT1.[2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake can potentiate its effects, a mechanism useful in treating conditions like epilepsy and anxiety.[5][6] this compound can serve as a starting point for the synthesis of novel nipecotic acid derivatives and other GABA transporter inhibitors.[7][8] The exocyclic double bond provides a point for further elaboration to introduce lipophilic side chains, which are often crucial for potent GAT inhibition.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. The synthetic pathway detailed in this guide, centered around the Horner-Wadsworth-Emmons reaction, offers a reliable and scalable method for its preparation. Its structural similarity to known neuroactive compounds, particularly GABA uptake inhibitors, highlights its potential as a key intermediate in the development of new therapeutics for neurological disorders. The analytical methods outlined provide a framework for its rigorous characterization, ensuring its quality and suitability for further synthetic applications.
References
- Gasior, M., et al. (1999). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 42(7), 1085-1092.
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Kragler, F., et al. (2025).
- Krogsgaard-Larsen, P., et al. (1995). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). European Journal of Medicinal Chemistry, 30(11), 805-812.
- Lippa, A. S., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1217-1233.
-
Organic Syntheses. Δ1-α-Cyclohexaneacetic acid, ethyl ester. [Link]
- Perregaard, J., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Chemistry & Biodiversity, 16(8), e1900221.
- Sarup, A., et al. (1997). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 40(16), 2665-2676.
- Tsolaki, M., et al. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 25(21), 5035.
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
Sources
- 1. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride
This guide provides an in-depth exploration of a robust and stereoselective pathway for the synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles, emphasizing a two-step sequence that ensures high yield and stereochemical control. The core of this synthesis involves a Horner-Wadsworth-Emmons olefination, followed by an acid-mediated deprotection and salt formation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed protocols, mechanistic insights, and practical considerations for successful execution.
Strategic Overview: A Retrosynthetic Approach
A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic plan. The primary disconnection is made at the exocyclic double bond, identifying a piperidin-3-one derivative and an acetate-derived ylide as the key synthons. The piperidine nitrogen's reactivity necessitates the use of a protecting group, with the tert-butyloxycarbonyl (Boc) group being an ideal choice due to its stability and straightforward removal under acidic conditions. This strategy directly leads to the formation of the desired hydrochloride salt in the final step.
Caption: HWE olefination to form the protected intermediate.
Detailed Experimental Protocol: HWE Reaction
Objective: To synthesize (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 2.47 g (2.2 mL) | 11.0 |
| N-Boc-piperidin-3-one | C₁₀H₁₇NO₃ | 199.25 | 2.00 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq).
-
Reagent Addition: Add anhydrous THF (30 mL) and cool the suspension to 0°C using an ice bath.
-
Ylide Formation: Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes at this temperature after the addition is complete. Hydrogen gas evolution will be observed.
-
Ketone Addition: Prepare a solution of N-Boc-piperidin-3-one (2.00 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate as a colorless oil.
Part II: N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the acid-labile Boc protecting group. This is efficiently achieved using a strong acid, such as hydrogen chloride. [1][2]Using a solution of HCl in an organic solvent like dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously protonates the basic piperidine nitrogen, leading to the precipitation of the desired hydrochloride salt in high purity. [3]This method avoids aqueous workup, which can be advantageous for product isolation.
The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the secondary amine. The amine is then immediately protonated by another equivalent of HCl to form the stable hydrochloride salt.
Caption: Acid-mediated deprotection to yield the final product.
Detailed Experimental Protocol: Deprotection
Objective: To synthesize this compound.
Table 2: Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate | C₁₄H₂₃NO₄ | 269.34 | 2.0 g | 7.43 |
| 4M HCl in 1,4-Dioxane | HCl | 36.46 | 10 mL | 40.0 |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |
Procedure:
-
Dissolution: Dissolve the Boc-protected intermediate (2.0 g, 7.43 mmol) in a 100 mL round-bottom flask with a minimal amount of a suitable solvent if necessary (e.g., ethyl acetate or methanol, ~5 mL).
-
Acidification: Add the 4M solution of HCl in 1,4-dioxane (10 mL, 40.0 mmol, ~5.4 eq) to the stirred solution at room temperature.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Isolation: Add diethyl ether (~50 mL) to the suspension to facilitate complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any residual dioxane and soluble impurities.
-
Drying: Dry the white solid under vacuum to yield the pure this compound. The product can be stored at 4°C, protected from light. [4]
Overall Synthesis Workflow and Data Summary
The complete synthesis is a streamlined and efficient process, transforming commercially available starting materials into the desired final product in two high-yielding steps.
Caption: Overall workflow from starting materials to final HCl salt.
Table 3: Expected Yields and Product Characterization
| Compound | Step | Typical Yield (%) | Physical Form | Expected ¹H NMR (CDCl₃, δ ppm) Highlights | Expected MS (m/z) |
| (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate | 1 (HWE) | 80-90% | Colorless Oil | ~5.8 (s, 1H, vinyl-H), ~4.1 (q, 2H, OCH₂), ~3.4 (m, 2H), ~2.9 (m, 2H), ~2.4 (m, 2H), ~1.8 (m, 2H), 1.45 (s, 9H, Boc), ~1.2 (t, 3H, CH₃) | [M+H]⁺: 270.2 |
| This compound | 2 (Dep.) | >95% | White Solid | ~9.5 (br s, 2H, NH₂⁺), ~6.0 (s, 1H, vinyl-H), ~4.2 (q, 2H, OCH₂), ~3.6-3.1 (m, 4H), ~2.8 (m, 2H), ~2.0 (m, 2H), ~1.3 (t, 3H, CH₃) | [M-Cl]⁺: 170.1 |
Safety and Handling
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.
-
Anhydrous Solvents (THF): Anhydrous solvents are flammable and can form explosive peroxides. Store and handle under an inert atmosphere.
-
4M HCl in Dioxane: This is a corrosive and toxic reagent. Handle only in a well-ventilated fume hood with appropriate PPE. Dioxane is a suspected carcinogen.
Conclusion
The synthesis pathway detailed herein provides a reliable and highly stereoselective method for producing this compound. The strategic implementation of a Boc protecting group coupled with the efficiency of the Horner-Wadsworth-Emmons olefination ensures high yields of the desired (E)-isomer. The final deprotection step is clean and straightforward, directly affording the stable hydrochloride salt. This guide serves as a comprehensive resource, combining theoretical principles with actionable experimental protocols for application in research and development.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Sano, S., et al. (1997). New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine. Chemical Communications, (6), 559-560. Available at: [Link]
-
ChemSynthesis. ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. Available at: [Link]
-
Lelario, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6248. Available at: [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
Padwa, A., et al. (2002). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2002(5), 63-74. Available at: [Link]
-
Boufroura, H., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 16(4), 451-456. Available at: [Link]
-
Ningappa, M., et al. (2014). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate. Available at: [Link]
-
Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. Available at: [Link]
-
Parlow, J. J., et al. (1998). Purification of BOC-amines Based on Ionic Resin Scavenging. The Journal of Organic Chemistry, 63(10), 3471-3474. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Introduction
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring with an exocyclic α,β-unsaturated ester, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of the prevalent and efficient synthetic strategies for preparing this compound, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices. The target audience for this whitepaper includes researchers, scientists, and professionals engaged in drug discovery and development.
The synthesis of this compound is typically accomplished through a multi-step sequence commencing with a readily available N-protected piperidine derivative. The core transformations involve the oxidation of a secondary alcohol, a stereoselective olefination reaction, and a final deprotection with concurrent salt formation. This guide will dissect each of these critical steps, providing detailed protocols and mechanistic insights to ensure reproducibility and a thorough understanding of the synthetic pathway.
Strategic Overview of the Synthesis
The most logical and widely adopted synthetic route to this compound can be retrosynthetically disconnected as illustrated below. The primary disconnection is the formation of the hydrochloride salt from the N-protected intermediate. The exocyclic double bond is strategically installed via a Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of (E)-alkenes. This key step necessitates the preparation of an N-protected 3-oxopiperidine, which is typically accessed through the oxidation of the corresponding 3-hydroxypiperidine precursor.
Caption: Simplified workflow of the Swern Oxidation mechanism.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-oxopiperidine. Further purification can be achieved by flash column chromatography if necessary. [1]
The Dess-Martin oxidation offers a milder and more convenient alternative, employing a hypervalent iodine reagent at room temperature. [2][3]This method is particularly advantageous for its operational simplicity and tolerance of a wide range of functional groups. [4]The reaction proceeds through a periodinane intermediate, followed by an intramolecular ligand exchange and subsequent elimination to furnish the ketone and 1,2-benziodoxol-3(1H)-one derivatives. [5] Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-oxopiperidine. [6]
Oxidation Method Key Reagents Temperature Typical Yield Advantages Disadvantages Swern Oxidation DMSO, Oxalyl Chloride, Et₃N -78 °C to RT >95% High yield, reliable. Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic CO gas. [7][8] | Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | ~90-95% | Mild conditions, simple workup. | Reagent is expensive and can be shock-sensitive. [2][3]|
Part 2: Stereoselective Olefination via Horner-Wadsworth-Emmons Reaction
The cornerstone of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which constructs the exocyclic double bond with a high degree of stereoselectivity for the desired (E)-isomer. [9]This reaction involves the condensation of a phosphonate-stabilized carbanion with the newly synthesized N-Boc-3-oxopiperidine. The use of a stabilized ylide, such as that derived from triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. [10] The reaction is initiated by the deprotonation of triethyl phosphonoacetate with a suitable base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), to generate the phosphonate carbanion. This nucleophile then adds to the ketone, and the resulting intermediate undergoes elimination of a water-soluble phosphate byproduct to form the alkene. The ease of removal of this byproduct is a significant advantage over the traditional Wittig reaction. [11]
Caption: Flowchart of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of N-Boc-3-oxopiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (E)-N-Boc-ethyl 2-(piperidin-3-ylidene)acetate.
Part 3: Deprotection and Hydrochloride Salt Formation
The final step in the synthesis is the removal of the N-Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride in an organic solvent, such as dioxane or methanol. [12] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. The liberated piperidine nitrogen is then protonated by the excess acid to form the hydrochloride salt. [13] Experimental Protocol: N-Boc Deprotection and Salt Formation
-
Dissolve (E)-N-Boc-ethyl 2-(piperidin-3-ylidene)acetate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
To this solution, add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq) at room temperature.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
The hydrochloride salt may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
-
The product can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation and remove non-polar impurities.
-
The solid product, this compound, is then collected by filtration and dried under vacuum. [14]
Conclusion
This in-depth technical guide has detailed a robust and efficient three-step synthetic route to this compound. The synthesis leverages well-established and reliable transformations, including the oxidation of a secondary alcohol, a stereoselective Horner-Wadsworth-Emmons olefination, and a straightforward N-Boc deprotection and salt formation. By providing detailed experimental protocols, mechanistic insights, and a comparative analysis of key reaction steps, this guide serves as a valuable resource for researchers and professionals in the field of drug development. The presented methodologies are scalable and adaptable, offering a solid foundation for the synthesis of this important pharmaceutical intermediate and its analogs.
References
- (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a key pharmaceutical intermediate and the chiral source in synthesizing Imbruvica... PubMed.
- Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Preparation method of (S)-N-BOC-3-hydroxypiperidine.
- Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem.
- Enantioselective synthesis of (S)
- Dess–Martin oxid
- Dess–Martin Periodinane. Merck Millipore.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry (RSC Publishing).
- Swern oxid
- 1,2-Benziodoxol-3(1H). Organic Syntheses Procedure.
- Dess-Martin Oxid
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- Deprotection of different N-Boc-compounds.
- Swern Oxidation.
- Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacet
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Triethyl phosphonoacet
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Swern Oxid
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- Swern oxid
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Triethyl phosphonoacetate - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and drug-like properties.[1][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by piperidine derivatives. We will delve into their mechanisms of action across key therapeutic areas, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a foundational resource for scientists engaged in the discovery and development of next-generation therapeutics built upon this privileged chemical framework.
The Piperidine Core: A Foundation for Pharmacological Diversity
The piperidine nucleus is a cornerstone in drug design, present in over twenty classes of pharmaceuticals.[1][2] Its structural and physicochemical properties are key to its success. The sp³-hybridized state of its carbon atoms allows the ring to adopt a stable, low-energy chair conformation, which can orient substituents in well-defined axial and equatorial positions.[1] This conformational rigidity is crucial for precise interactions with biological targets.[3]
Furthermore, the basic nitrogen atom within the piperidine ring is often a key pharmacophoric feature. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical binding interactions with enzymes and receptors.[3] The scaffold's overall properties contribute to enhanced druggability, often improving metabolic stability and pharmacokinetic profiles (ADME) while potentially reducing toxicity.[3][4][5]
Below is a logical workflow for the discovery of bioactive piperidine derivatives, from initial design to preclinical evaluation.
Figure 1: A generalized workflow for piperidine-based drug discovery.
Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms
Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of molecular mechanisms.[6][7] Their therapeutic applications span a wide range of cancers, including breast, prostate, lung, and ovarian cancers.[6]
2.1. Key Mechanisms of Antitumor Action
The anticancer effects of piperidine-containing compounds are often multifaceted. Key mechanisms include:
-
Induction of Apoptosis: Many piperidine derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating key signaling pathways like NF-κB and PI3K/Akt, activating caspase cascades (caspase-3, -8, -9), disrupting mitochondrial function, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6][8]
-
Enzyme Inhibition: Piperidine scaffolds are integral to the structure of potent enzyme inhibitors targeting cancer progression. For example, they are found in dual inhibitors of Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT), which can induce synthetic lethality in certain tumor types.[9]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, thereby preventing tumor growth.[6]
-
Inhibition of Metastasis: Piperidine and its natural derivative, piperine, have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[6]
The diagram below illustrates a simplified signaling pathway for apoptosis induction by a hypothetical piperidine derivative.
Figure 2: Apoptosis induction via inhibition of survival pathways.
2.2. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of novel piperidine derivatives on cancer cell lines. The causality behind this assay is the enzymatic reduction of a tetrazolium salt, MTT, by mitochondrial dehydrogenases in viable cells, which produces a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Self-Validation & Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Negative Control: Vehicle (e.g., 0.1% DMSO in media).
-
Blank Control: Media without cells to measure background absorbance.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, human breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition) value for each compound.[10]
| Compound ID | Target Cell Line | GI₅₀ (µg/mL)[10] |
| Piperidine-16 | 786-0 (Renal) | 0.4 |
| Piperidine-10 | U251 (Glioblastoma) | >25 |
| Doxorubicin (Control) | 786-0 (Renal) | ~0.1-0.5 |
| Table 1: Example cytotoxicity data for piperidine derivatives against human cancer cell lines. |
Neuropharmacological Activity: Modulating the Central Nervous System
The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[3] Its derivatives are crucial components of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as for managing neuropathic pain and psychiatric conditions.[2][11][12]
3.1. Mechanisms in Neurodegeneration
In the context of neurodegenerative diseases, piperidine-based compounds often target key enzymes and receptors involved in neuronal function and survival.[11][13]
-
Acetylcholinesterase (AChE) Inhibition: A primary strategy in Alzheimer's therapy is to increase acetylcholine levels in the brain. Piperidine derivatives, such as the well-known drug Donepezil, are potent inhibitors of AChE, the enzyme responsible for breaking down acetylcholine.[13]
-
Phosphodiesterase (PDE) Inhibition: Certain piperidine derivatives have been developed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in some neurodegenerative conditions.[14] Inhibition of PDE8 can modulate signaling pathways crucial for neuronal health.[14]
-
Antioxidant and Metal Chelating Properties: Some derivatives exhibit additional beneficial properties, such as scavenging free radicals and chelating metal ions, which can contribute to neuroprotection.[2]
The ability of these compounds to cross the blood-brain barrier is a critical factor for their efficacy in treating CNS disorders.[14]
3.2. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors. The principle involves the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically.
Self-Validation & Controls:
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine).
-
Negative Control: Reaction buffer with enzyme and substrate but no inhibitor.
-
Blank Control: Reaction mixture without the enzyme to correct for non-enzymatic hydrolysis of the substrate.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of buffer.
-
Inhibitor Addition: Add 25 µL of the piperidine derivative solution at various concentrations.
-
Enzyme Initiation: Initiate the reaction by adding 25 µL of AChE solution (e.g., 0.22 U/mL).
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC₅₀ value.
Antimicrobial and Antiviral Activities
The piperidine nucleus is a versatile scaffold for developing agents against infectious diseases.[15] Derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties.[2][7][16]
4.1. Mechanisms of Action
-
Antibacterial/Antifungal: The precise mechanisms can vary, but some piperidine derivatives are thought to disrupt the integrity of the microbial cytoplasmic membrane, leading to the leakage of essential intracellular components and subsequent cell death.[17] The disc diffusion method is a common preliminary screening technique for this activity.[18]
-
Antiviral: Piperidine-containing compounds have been identified as potent inhibitors of various viruses, including influenza.[19] For instance, certain derivatives interfere with the early to middle stages of the influenza virus replication cycle.[19]
| Compound ID | Virus Strain | EC₅₀ (µM)[19] |
| 11e | Influenza A | 0.05 |
| Oseltamivir (Control) | Influenza A | ~0.01-0.1 |
| Table 2: Example antiviral activity of a piperidine derivative against influenza virus. |
Conclusion and Future Perspectives
The piperidine scaffold is unequivocally a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][3] Its presence in numerous approved drugs for cancer, CNS disorders, and infectious diseases is a testament to its value.[2][3][7] The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships continue to unlock new therapeutic possibilities.[1] Future research will likely focus on developing highly selective and multi-target piperidine derivatives, leveraging advanced computational design and innovative biological screening platforms to address unmet medical needs. The inherent versatility of this scaffold ensures it will remain a central element in the drug discovery landscape for years to come.
References
-
D’yachenko, I. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Chandra, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Available at: [Link]
-
Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. Available at: [Link]
-
Bîrlădeanu, N.-M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. Available at: [Link]
-
Khamitova, K. K. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
-
S, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]
-
de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]
-
ResearchGate. (2018). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
-
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Shrestha, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 15. ijirt.org [ijirt.org]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 17. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry, profoundly influencing the development of a vast array of therapeutics.[1] Its ubiquity is not a matter of chance but a testament to a unique combination of physicochemical and structural properties that make it an exceptionally versatile building block in the design of novel drugs.[1][2] This guide provides an in-depth exploration of the multifaceted role of the piperidine moiety, offering insights into its fundamental properties, strategic applications, and the causality behind its prevalence in successful pharmaceuticals.
The Fundamental Advantage: Physicochemical and Structural Properties
The utility of the piperidine scaffold is deeply rooted in its distinct stereochemical and physicochemical characteristics. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents—a critical factor for optimizing interactions with biological targets.[2][3] The presence of the nitrogen atom provides a versatile handle for modulating key drug-like properties.[1]
Basicity and Solubility
The nitrogen atom within the piperidine ring typically has a pKa in the range of 11.2, making it basic at physiological pH.[4] This basicity is a crucial feature, as the resulting positive charge can facilitate strong ionic interactions with anionic residues in target proteins, such as aspartate or glutamate. Furthermore, this protonated form enhances aqueous solubility, a vital parameter for drug formulation and bioavailability.
Lipophilicity and Membrane Permeability
While the protonated form aids solubility, the overall piperidine structure possesses a degree of lipophilicity that can be finely tuned through substitution. This balance between hydrophilicity and lipophilicity is critical for a drug's ability to permeate cell membranes and reach its site of action. The choice to incorporate a piperidine ring can be a strategic decision to modulate a compound's LogP value, thereby optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5]
Conformational Flexibility and Rigidity
The piperidine ring exists in a dynamic equilibrium between two chair conformations. The energy barrier for this ring inversion is relatively low, allowing the molecule to adapt its shape to fit into a binding pocket.[3] However, the introduction of substituents can create a preference for one conformation over the other. This conformational preference is often quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.[3] By strategically placing substituents, medicinal chemists can lock the piperidine ring into a more rigid, biologically active conformation, which can lead to increased potency and selectivity.[6] For instance, in 4-substituted piperidines, substituents with larger A-values, like a phenyl group, will strongly favor the equatorial position to minimize steric hindrance.[7]
Prevalence in Approved Pharmaceuticals
The strategic incorporation of the piperidine moiety is reflected in its remarkable prevalence in a wide range of clinically approved drugs.[1] An analysis of FDA-approved small-molecule drugs reveals that nitrogen-containing heterocycles are present in the majority of these pharmaceuticals, with piperidine being one of the most frequently occurring scaffolds.[8][9][10][11][12]
| Drug Class | Example(s) | Therapeutic Use |
| Central Nervous System (CNS) | Donepezil, Risperidone, Methylphenidate | Alzheimer's Disease, Schizophrenia, ADHD |
| Analgesics (Opioids) | Fentanyl, Meperidine | Severe Pain Management |
| Antihistamines | Fexofenadine, Loratadine | Allergy Relief |
| Anticancer Agents | Palbociclib, Ibrutinib | Breast Cancer, Lymphoma |
| Antivirals | Maraviroc | HIV/AIDS |
This widespread success has led to piperidine being classified as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2]
The Multifaceted Roles of Piperidine in Drug Action
The piperidine moiety can play several critical roles within a drug molecule, from acting as a simple scaffold to being an integral part of the pharmacophore responsible for biological activity.
A Versatile Scaffold and Linker
In many drugs, the piperidine ring serves as a rigid and reliable scaffold to orient functional groups in a specific three-dimensional arrangement.[6] This allows for the precise positioning of pharmacophoric elements to maximize their interaction with a biological target. Its defined exit vectors make it a predictable linker between different parts of a molecule.
A Key Pharmacophoric Element
The piperidine nitrogen is often a key pharmacophoric feature, directly participating in binding interactions with the target protein. When protonated, it can form strong hydrogen bonds and ionic interactions. A prime example is the Alzheimer's drug Donepezil, where the piperidine moiety plays a crucial role in its inhibitory action on acetylcholinesterase (AChE).[13][14]
Donepezil is a reversible inhibitor of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[13] The N-benzylpiperidine portion of Donepezil is essential for its high-affinity binding within the active site gorge of AChE. The protonated nitrogen of the piperidine ring is believed to form a cation-π interaction with the aromatic ring of a tryptophan residue (Trp84) in the catalytic anionic site (CAS) of the enzyme.[14][15] This interaction, along with other hydrophobic interactions, anchors the inhibitor in the active site, preventing acetylcholine from binding and being hydrolyzed.[13][16]
Caption: Interaction of Donepezil with the Acetylcholinesterase Active Site.
Modulator of ADME Properties
The introduction of a piperidine ring can significantly improve the pharmacokinetic properties of a drug candidate.[1][5] Its basic nitrogen can enhance solubility and allow for salt formation, while the overall scaffold can be decorated with various substituents to fine-tune lipophilicity and metabolic stability. For instance, introducing substituents at positions adjacent to the nitrogen can sterically hinder metabolic enzymes, thereby increasing the drug's half-life.[1]
Synthetic Strategies and Methodologies
The construction of piperidine-containing molecules is a well-established field in organic chemistry, with numerous synthetic routes available.[17][18] Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[17][19]
Experimental Protocol: Synthesis of Donepezil
The following is a representative, multi-step synthesis of Donepezil, illustrating a common industrial approach.[20][21][22]
Step 1: N-Benzylation of Ethyl Isonipecotate
-
To a solution of ethyl isonipecotate in a suitable solvent such as toluene, add potassium carbonate.
-
Slowly add benzyl chloride to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain N-benzyl ethyl isonipecotate.
Step 2: Reduction to N-Benzyl-4-piperidinemethanol
-
Dissolve the N-benzyl ethyl isonipecotate in an anhydrous solvent like toluene.
-
Cool the solution in an ice bath and slowly add a reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride).
-
Stir the mixture at room temperature for a few hours.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to yield N-benzyl-4-piperidinemethanol.
Step 3: Oxidation to N-Benzyl-4-piperidinecarboxaldehyde
-
In a flask containing a solution of oxalyl chloride in dichloromethane at -70°C, add dimethyl sulfoxide (DMSO) dropwise (Swern Oxidation).
-
Add a solution of N-benzyl-4-piperidinemethanol in dichloromethane to the reaction mixture.
-
After stirring for a short period, add triethylamine and allow the reaction to warm to room temperature.
-
Work up the reaction by adding water and separating the organic layer.
-
Purify the crude product to obtain N-benzyl-4-piperidinecarboxaldehyde.
Step 4: Aldol Condensation and Dehydration
-
To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent, add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78°C).
-
Add N-benzyl-4-piperidinecarboxaldehyde to the reaction mixture.
-
Allow the reaction to warm to room temperature to facilitate dehydration, forming the enone intermediate.
Step 5: Reduction to Donepezil
-
Dissolve the enone intermediate from the previous step in a solvent like ethanol.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reduction of the double bond is complete.
-
Filter the catalyst and concentrate the solvent to yield Donepezil. The hydrochloride salt can then be formed by treatment with HCl.
Caption: Synthetic Workflow for Donepezil.
Conclusion and Future Perspectives
The piperidine moiety continues to be a dominant and indispensable scaffold in drug discovery.[1][2] Its unique combination of a conformationally adaptable yet structurally rigid framework, coupled with a basic nitrogen atom that can be leveraged to fine-tune physicochemical properties and engage in critical receptor interactions, ensures its continued relevance. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the strategic application of the piperidine ring will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles. The ability to functionalize every position of the piperidine ring, creating complex three-dimensional structures, opens new avenues for exploring chemical space and tackling challenging biological targets.[23][24]
References
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (2024). ResearchGate. [Link]
-
Binding profile of acetylcholinesterase inhibitors, (a) donepezil... (n.d.). ResearchGate. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). ResearchGate. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (n.d.). CDC Stacks. [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). ACS Publications. [Link]
-
Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues. (2016). PubMed Central. [Link]
-
Binding interactions of donepezil and compound 5c to hAChE (A,B). (n.d.). ResearchGate. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2020). PubMed Central. [Link]
-
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2020). PubMed. [Link]
- Novel donepezil synthesis process. (n.d.).
-
DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]
-
Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (1991). PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate. [Link]
- A New Process for the Synthesis of Donepezil. (n.d.).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025). ResearchGate. [Link]
-
The acetylcholinesterase (AChE) inhibitor and anti-Alzheimer drug donepezil interacts with human erythrocytes. (2019). PubMed. [Link]
-
Piperidine Synthesis. (2025). DTIC. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Wiley Online Library. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). NIH. [Link]
-
Piperidine. (n.d.). PubChem. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed Central. [Link]
-
Synthesis of piperidine derivatives. Part I. (1945). Journal of the Chemical Society (Resumed). [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scispace.com [scispace.com]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 23. news-medical.net [news-medical.net]
- 24. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Abstract
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and overall drugability. This technical guide provides a comprehensive framework for determining the solubility of this compound. It delves into the theoretical considerations governing its solubility, outlines detailed experimental protocols for equilibrium and kinetic solubility assessment, and discusses advanced strategies for solubility enhancement. This document is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical steps necessary to robustly characterize this compound.
Introduction: The Critical Role of Solubility in Drug Development
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal therapeutic efficacy. This compound, with its piperidine core, presents a common challenge in pharmaceutical chemistry. The piperidine ring, while containing a basic nitrogen atom that can be protonated to form a hydrochloride salt and improve aqueous solubility, also possesses a significant nonpolar hydrocarbon structure.[1] The overall solubility is therefore a delicate balance between the salt form's hydrophilicity and the lipophilicity of the parent molecule.
This guide will provide a systematic approach to characterizing the solubility of this compound, a crucial step in its journey from a promising chemical entity to a viable drug candidate.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C9H16ClNO2 | [2][3] |
| Molecular Weight | 205.68 g/mol | [2][3] |
| CAS Number | 957472-02-5 | [3] |
| Physical Form | Solid | |
| Storage | 4°C, protect from light |
Chemical Structure:
Caption: Chemical structure of this compound.
Theoretical Considerations for Solubility
The solubility of this compound is fundamentally governed by its crystalline structure and the energetics of its dissolution in a given solvent. As a hydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent.
Impact of pH
The Henderson-Hasselbalch equation provides a theoretical framework for understanding the pH-solubility profile. The protonated (ionized) form of the piperidine nitrogen will be significantly more water-soluble than the neutral (un-ionized) free base. As the pH of the medium increases above the pKa of the piperidine moiety, the compound will convert to its less soluble free base form, leading to a decrease in solubility.[4] A critical parameter to determine is the pH of maximum solubility (pHmax), which represents the pH at which the salt form predominates and below which the common ion effect may come into play.[4]
Solvent Effects
The choice of solvent system is critical. While water is the primary solvent of interest for physiological relevance, co-solvents are often employed in formulations to enhance solubility.[5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the carbonyl group and the hydrochloride salt, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are powerful solvents for a wide range of organic compounds and can be useful for initial stock solution preparation.[5]
-
Nonpolar Solvents (e.g., hexane, toluene): The compound is expected to have very limited solubility in these solvents due to its polar nature.[5]
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥98%)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.01 M Hydrochloric acid (HCl)
-
A range of pharmaceutically acceptable buffers (e.g., citrate, acetate)
-
Organic co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
pH meter
-
Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Experimental Workflow: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6] It involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 3. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Data for (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride. As a crucial aspect of molecular characterization, understanding the spectroscopic signature of this compound is paramount for researchers in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers in-depth insights into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in fundamental principles and data from analogous structures.
This compound is a heterocyclic compound with the chemical formula C9H16ClNO2 and a molecular weight of 205.68 g/mol .[1][2] Its structure features a piperidine ring, an α,β-unsaturated ethyl ester, and a hydrochloride salt of the secondary amine. This unique combination of functional groups gives rise to a distinct spectroscopic profile that is essential for its identification and quality control.
Molecular Structure and Spectroscopic Analysis Workflow
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous characterization.
Figure 1: A schematic workflow for the spectroscopic characterization of this compound, outlining the complementary nature of NMR, MS, and IR techniques in elucidating the molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl ester, the vinylic proton, and the protons of the piperidine ring. The hydrochloride salt form will lead to a downfield shift of the N-H proton and adjacent protons.[3][4] The use of a deuterated solvent such as DMSO-d6 is recommended to observe the exchangeable N-H proton.[3]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH ₂⁺ | 9.0 - 10.0 | Broad singlet | - | 2H |
| =CH | 5.8 - 6.2 | Singlet | - | 1H |
| O-CH ₂-CH₃ | 4.0 - 4.2 | Quartet | 7.1 | 2H |
| N-CH ₂ (α to N) | 3.0 - 3.4 | Multiplet | - | 4H |
| C-CH ₂-C (β to N) | 2.2 - 2.6 | Multiplet | - | 2H |
| C-CH ₂-C (γ to N) | 1.6 - 1.9 | Multiplet | - | 2H |
| O-CH₂-CH ₃ | 1.1 - 1.3 | Triplet | 7.1 | 3H |
Interpretation of the ¹H NMR Spectrum
-
Ethyl Ester Group: The quartet at approximately 4.1 ppm and the triplet at around 1.2 ppm are characteristic of an ethyl group attached to an ester oxygen.
-
Vinylic Proton: The singlet in the range of 5.8-6.2 ppm is assigned to the vinylic proton of the α,β-unsaturated system. Its chemical shift is influenced by the electron-withdrawing effect of the ester group.
-
Piperidine Ring Protons: The protons on the piperidine ring are expected to show complex multiplets due to spin-spin coupling. The protons alpha to the protonated nitrogen will be deshielded and appear further downfield.
-
N-H Protons: The broad singlet at a significantly downfield chemical shift (9.0 - 10.0 ppm) is indicative of the acidic protons of the ammonium hydrochloride. This signal would disappear upon the addition of D₂O.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | 165 - 175 |
| C =CH (Alkene) | 140 - 150 |
| C=C H (Alkene) | 115 - 125 |
| O-C H₂-CH₃ | 60 - 65 |
| N-C H₂ (α to N) | 40 - 50 |
| C-C H₂-C (β to N) | 25 - 35 |
| C-C H₂-C (γ to N) | 20 - 30 |
| O-CH₂-C H₃ | 10 - 15 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The signal in the 165-175 ppm region is characteristic of an ester carbonyl carbon.
-
Alkene Carbons: The two signals in the olefinic region (115-150 ppm) correspond to the two carbons of the double bond. The carbon attached to the piperidine ring will be further downfield.
-
Ethyl Group Carbons: The signals for the ethyl group carbons will appear in the upfield region of the spectrum.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will give rise to signals in the 20-50 ppm range. The carbons directly attached to the nitrogen will be the most downfield in this group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method for polar and ionic compounds.[6]
Predicted Mass Spectrometry Data
| m/z | Assignment | Notes |
| 170.12 | [M+H]⁺ (of free base) | The molecular ion of the free base (C₉H₁₅NO₂) |
| 171.12 | Isotope peak of [M+H]⁺ | Due to the natural abundance of ¹³C |
| 142.10 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl group |
| 124.08 | [M+H - C₂H₅OH]⁺ | Loss of ethanol |
Interpretation of the Mass Spectrum
The mass spectrum is expected to show the molecular ion of the free base at m/z 170.12, corresponding to the protonated molecule [C₉H₁₅NO₂ + H]⁺. The hydrochloride is a salt and will not be observed as part of the covalent molecular ion in ESI-MS.[3] Common fragmentation pathways for esters and piperidine derivatives would lead to the observed fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2700 - 3300 | N-H⁺ (Ammonium salt) | Stretching (broad) |
| 2850 - 3000 | C-H (Aliphatic) | Stretching |
| 1710 - 1730 | C=O (Ester) | Stretching |
| 1640 - 1660 | C=C (Alkene) | Stretching |
| 1150 - 1250 | C-O (Ester) | Stretching |
Interpretation of the IR Spectrum
-
N-H Stretching: A broad and strong absorption band in the 2700-3300 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt.[7]
-
C=O Stretching: A strong, sharp peak around 1710-1730 cm⁻¹ is indicative of the carbonyl group of the α,β-unsaturated ester.
-
C=C Stretching: The absorption in the 1640-1660 cm⁻¹ range is attributed to the carbon-carbon double bond stretching vibration.
-
C-O Stretching: The C-O single bond stretching of the ester group will result in a strong band in the 1150-1250 cm⁻¹ region.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, when taken together, offer a detailed and self-validating picture of the molecule's architecture. For researchers engaged in the synthesis and application of this compound, this guide serves as a valuable reference for analytical method development and quality assurance, ensuring the integrity and purity of the material used in further studies.
References
-
Mol-Instincts. ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride. Retrieved from [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring ?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
Sources
- 1. 957472-01-4|this compound|BLD Pharm [bldpharm.com]
- 2. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
Application Note: Synthesis of (R)-3-Piperidine Ethyl Acetate Hydrochloride
Introduction
(R)-3-Piperidine ethyl acetate, also known as ethyl (R)-nipecotate, is a crucial chiral building block in the pharmaceutical industry.[1] Its piperidine core is a prevalent scaffold in numerous centrally active compounds, making this intermediate highly valuable for the synthesis of drugs targeting neurological diseases, such as epilepsy.[2] The stereochemistry at the C3 position is critical for biological activity, necessitating a robust and scalable method for producing the (R)-enantiomer in high purity.
While several strategies exist for obtaining single enantiomers, including asymmetric synthesis and enzymatic resolution, the classical resolution of a racemic mixture via diastereomeric salt formation remains a highly reliable and industrially proven method.[3] This approach relies on the principle that diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization.[4]
This application note provides a detailed, two-part protocol for the synthesis of (R)-3-piperidine ethyl acetate hydrochloride. The first part describes the chiral resolution of racemic ethyl 3-piperidinecarboxylate using L-(+)-mandelic acid as an economical and effective resolving agent. The second part details the conversion of the isolated enantiomerically pure free base into its stable hydrochloride salt.
Overall Synthetic Workflow
The synthesis is performed in two primary stages:
-
Chiral Resolution: A racemic mixture of ethyl 3-piperidinecarboxylate is treated with L-(+)-mandelic acid. The resulting diastereomeric salt of the (R)-amine and (L)-acid preferentially crystallizes from the solution. The pure diastereomeric salt is then treated with a base to liberate the desired (R)-enantiomer of the amine.
-
Salt Formation: The purified (R)-3-piperidine ethyl acetate free base is reacted with anhydrous hydrochloric acid to precipitate the final hydrochloride salt, which is often preferred for its improved stability and handling properties.
Caption: Overall workflow for the synthesis of (R)-3-piperidine ethyl acetate HCl.
Part 1: Chiral Resolution via Diastereomeric Salt Formation
Scientific Principle
The foundational principle of this resolution is the conversion of a pair of enantiomers into a pair of diastereomers.[5] The reaction of the racemic amine (R/S)-Amine with a single enantiomer of a chiral acid, (L)-Acid, yields two diastereomeric salts: [(R)-Amine•(L)-Acid] and [(S)-Amine•(L)-Acid]. These salts are not mirror images and thus have distinct solubilities.[6] By carefully selecting the solvent and crystallization conditions, the less soluble diastereomer can be selectively precipitated, achieving the separation.
Caption: Formation of diastereomeric salts with different physical properties.
Experimental Protocol: Resolution
This protocol is adapted from established procedures for the resolution of ethyl nipecotate.[7]
Materials:
-
(±)-Ethyl 3-piperidinecarboxylate (racemic ethyl nipecotate)
-
L-(+)-Mandelic acid
-
Ethyl acetate
-
Petroleum ether
-
2M Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve (±)-ethyl 3-piperidinecarboxylate (90.0 g, 0.57 mol) and L-(+)-mandelic acid (87.0 g, 0.57 mol) in ethyl acetate (600 mL) with stirring.
-
Crystallization: Heat the mixture to reflux for 4 hours. After the reflux period, allow the solution to cool slowly to room temperature and continue stirring overnight. A significant amount of white solid should precipitate.
-
Isolation of Diastereomeric Salt: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold petroleum ether to remove residual mother liquor.
-
Recrystallization (Purity Enhancement): To enhance the diastereomeric purity, recrystallize the collected solid from fresh ethyl acetate. The efficiency of this step is critical for achieving high enantiomeric excess.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate. While stirring vigorously, add 2M sodium carbonate solution dropwise until the pH of the aqueous layer is between 9 and 10. This neutralizes the mandelic acid and liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. The resulting product is (R)-3-piperidine ethyl acetate as an oil.
Data Summary: Chiral Resolution
| Parameter | Value/Condition | Purpose |
| Racemic Ester:Acid Ratio | 1:1 molar equivalent | Ensures complete formation of diastereomeric salts. |
| Solvent | Ethyl Acetate | Provides differential solubility for the diastereomeric salts. |
| Crystallization Temp. | Cool from reflux to RT | Controlled cooling promotes selective crystallization. |
| Basification Agent | 2M Sodium Carbonate | Liberates the free amine from its mandelate salt. |
| Expected Yield | ~40-45% | Theoretical maximum is 50%; this is a practical expectation. |
| Expected Purity | >98% e.e. | Enantiomeric excess (e.e.) after recrystallization. |
Part 2: Preparation of Hydrochloride Salt
Scientific Principle
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the piperidine ring accepts a proton from hydrochloric acid. The resulting ammonium salt is ionic and typically a stable, non-hygroscopic, crystalline solid, which is easier to handle, weigh, and store than the oily free base.
Experimental Protocol: Salt Formation
Materials:
-
(R)-3-Piperidine ethyl acetate (free base from Part 1)
-
Anhydrous diethyl ether (or ethyl acetate)
-
Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., dioxane, diethyl ether).
Procedure:
-
Dissolution: Dissolve the (R)-3-piperidine ethyl acetate (e.g., 85.0 g) obtained from the resolution step in anhydrous diethyl ether (800 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Acidification: Place the flask in an ice-water bath to manage any heat from the exothermic reaction. Bubble dry HCl gas through the stirred solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.
-
Precipitation: The solution will gradually become cloudy, and a white solid will precipitate. Continue the addition of HCl for approximately 2 hours or until precipitation is complete.
-
Isolation and Drying: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield (R)-3-piperidine ethyl acetate hydrochloride.
Data Summary: Salt Formation
| Parameter | Value/Condition | Purpose |
| Solvent | Anhydrous Diethyl Ether | A non-protic solvent that readily precipitates the ionic salt. |
| Reagent | Anhydrous HCl | Prevents introduction of water, which can make the salt oily or hygroscopic. |
| Reaction Temperature | 0-5 °C (Ice Bath) | Controls the exothermicity of the neutralization reaction. |
| Expected Yield | Quantitative (>99%) | The reaction is a simple, high-yielding salt formation. |
| Appearance | White Crystalline Solid | Typical appearance of the final product. |
Analytical Characterization & Quality Control
To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques should be employed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity (e.e.). An immobilized amylose-based chiral stationary phase is effective for separating the enantiomers of ethyl nipecotate.[8][9] A typical mobile phase might consist of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the final product and ensure the absence of residual solvents or reagents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: The hydrochloride salt should have a sharp and defined melting point, which can be compared to literature values as an indicator of purity.
-
Optical Rotation: The specific rotation of the final product should be measured and compared to the known value for the (R)-enantiomer.
References
- Google Patents. (n.d.). Method for synthesizing (R)-3-ethyl piperidine hydrochloride. CN101723879A.
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1.
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives. US20040039206A1.
-
Rane, V. P., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820. Available at: [Link]
-
Sun, X., et al. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Szabó, Z. I., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
-
Sihauli Chemicals. (n.d.). R-Ethyl Nipecotate. Retrieved from [Link]
-
BioCrick. (n.d.). Ethyl Nipecotate. Retrieved from [Link]
Sources
- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Application Notes: (E)-Ethyl 2-(piperidin-3-ylidene)acetate in Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold for the design of therapeutic agents targeting a wide array of biological entities. (E)-Ethyl 2-(piperidin-3-ylidene)acetate, a bifunctional molecule, emerges as a particularly valuable building block. Its structure incorporates a reactive α,β-unsaturated ester and a secondary amine, offering two distinct points for chemical elaboration. This unique combination allows for the construction of diverse molecular libraries and the synthesis of complex pharmaceutical intermediates, particularly in the pursuit of novel therapeutics for cardiovascular and neurological disorders.
Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride
The synthesis of the title compound is efficiently achieved via a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) reaction followed by deprotection. The HWE reaction is a widely utilized and reliable method for the stereoselective formation of E-alkenes.[1][2][3]
Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-3-piperidone
The initial step involves the reaction of commercially available N-Boc-3-piperidone with a stabilized phosphonate ylide generated from triethyl phosphonoacetate. The use of a base such as sodium hydride facilitates the deprotonation of the phosphonate, forming a nucleophilic carbanion that subsequently attacks the ketone.[4][5]
Reaction Scheme:
Protocol: Synthesis of (E)-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate
Materials:
-
N-Boc-3-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Step 2: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.
Reaction Scheme:
Protocol: Synthesis of this compound
Materials:
-
(E)-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
Application in the Synthesis of T-Type Calcium Channel Blockers
T-type calcium channels, particularly the CaV3.2 isoform, are implicated in various pathological pain states, making them an attractive target for the development of novel analgesics.[6][7] The (E)-Ethyl 2-(piperidin-3-ylidene)acetate scaffold provides an excellent starting point for the synthesis of potent and selective T-type calcium channel blockers.[8][9]
The general synthetic strategy involves the functionalization of the piperidine nitrogen and the ester moiety to introduce pharmacophoric features known to interact with the target channel. A plausible synthetic route is outlined below, demonstrating the utility of the title compound as a versatile intermediate.
Illustrative Synthetic Workflow
Caption: Synthetic workflow for a T-type calcium channel blocker analog.
Step 1: N-Arylsulfonylation
The secondary amine of the piperidine ring can be readily functionalized, for instance, by reaction with a substituted benzenesulfonyl chloride.[10] This introduces a key pharmacophoric element often found in bioactive molecules.
Protocol: Synthesis of a Representative N-arylsulfonylated Intermediate
Materials:
-
This compound
-
4-Methoxybenzenesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.5 eq.) and stir for 15 minutes at room temperature.
-
Add 4-methoxybenzenesulfonyl chloride (1.1 eq.) portion-wise and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-arylsulfonylated product.
Step 2: Further Elaboration
The α,β-unsaturated ester moiety is susceptible to Michael addition with various nucleophiles, and the ester can be hydrolyzed and subsequently coupled with a diverse range of amines to generate an amide library. This allows for extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of the final compounds.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Reaction | Potential Application |
| (E)-Ethyl 2-(piperidin-3-ylidene)acetate | C9H15NO2 | 169.22 | Horner-Wadsworth-Emmons | Intermediate for bioactive molecules |
| N-Boc-3-piperidone | C10H17NO3 | 199.25 | Starting Material | Precursor for piperidine-based scaffolds |
| Triethyl phosphonoacetate | C8H17O5P | 224.19 | HWE Reagent | Olefination of aldehydes and ketones |
| T-Type Calcium Channel Blocker Analog | Variable | Variable | N-Arylsulfonylation, Amidation | Analgesia, Neurological Disorders |
Conclusion
(E)-Ethyl 2-(piperidin-3-ylidene)acetate is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional handles make it an ideal starting material for the creation of diverse chemical libraries. The application of this scaffold in the development of T-type calcium channel blockers highlights its potential in addressing significant unmet medical needs. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals to leverage this important intermediate in their discovery programs.
References
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
- Jung, H. K., et al. (2004). Synthesis and biological evaluation of novel T-type Ca2+ channel blockers. Bioorganic & Medicinal Chemistry, 12(15), 3965-70.
- N-PIPERIDINYL ACETAMIDE DERIVATIVES AS CALCIUM CHANNEL BLOCKERS. (2017).
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen der Phosphinoxyde. Chemische Berichte, 91(1), 61-63.
-
Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). CONICET Digital.
- Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. (2022). MDPI.
- Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy- phosphinyl)
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021).
-
Horner-Wadsworth-Emmons Synthesis: Lab Guide. Studylib. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4-methoxybenzenesulfonamide. PrepChem.com. Retrieved January 20, 2026, from [Link]
- State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects. (2014). PubMed.
- Recent advances in the development of T-type calcium channel blockers for pain intervention. (2017). PubMed Central.
-
Working with Hazardous Chemicals. Organic Syntheses. Retrieved January 20, 2026, from [Link]
- Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (2019). Sciforum.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. (2025). BenchChem.
- CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013).
- EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011).
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2015). Organic Syntheses.
- 'One-pot' sequential deprotection/functionalisation of linear-dendritic hybrid polymers using a xanthate mediated thiol/Mich. (2016). The Royal Society of Chemistry.
- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011).
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. orgsyn.org [orgsyn.org]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperidine-Catalyzed Knoevenagel Condensation
Abstract
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of α,β-unsaturated compounds that are pivotal intermediates in the pharmaceutical and materials science industries.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Knoevenagel condensation using piperidine as a catalyst. We will delve into the mechanistic underpinnings of piperidine's catalytic action, present a detailed experimental protocol, offer troubleshooting and optimization strategies, and provide a framework for adapting the reaction to various substrates.
Theoretical Framework: The Role of Piperidine in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a base.[1] Piperidine, a secondary amine, is a widely used and effective catalyst for this transformation.[2] Its catalytic role is multifaceted and involves a dual activation pathway, enhancing the reactivity of both the carbonyl and the active methylene components.
Mechanistic Insights
The mechanism of the piperidine-catalyzed Knoevenagel condensation is generally understood to proceed through the following key steps[3][4][5][6]:
-
Iminium Ion Formation: Piperidine first reacts with the carbonyl compound (e.g., an aldehyde) to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion. This activation of the carbonyl group makes it more susceptible to nucleophilic attack.[3][4][5][6]
-
Enolate Formation: Concurrently, piperidine acts as a Brønsted base, deprotonating the active methylene compound to generate a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial for this step to occur under weakly basic conditions.[1][7]
-
Carbon-Carbon Bond Formation: The nucleophilic enolate then attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding an addition intermediate.[3][4][6]
-
Elimination and Catalyst Regeneration: The addition intermediate subsequently undergoes elimination of the piperidine catalyst, which is regenerated in the process, and a molecule of water to afford the final α,β-unsaturated product.[3][4][5][6] Theoretical studies suggest that the formation of the iminium ion can be the rate-determining step and that piperidine's catalytic effect is significant in facilitating the final elimination step.[3][4][6][8]
Mechanistic Diagram
The following diagram illustrates the catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
Caption: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
Experimental Protocol: General Procedure
This protocol provides a general method for the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound using piperidine as a catalyst.[9] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 equivalent
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate): 1.0 - 1.2 equivalents
-
Piperidine (Catalyst): 0.1 equivalent (10 mol%)
-
Solvent (e.g., Ethanol, Toluene, or Solvent-free): See Table 1 for guidance
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Step-by-Step Procedure
-
Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the chosen solvent (e.g., ethanol, 5-10 mL per gram of aldehyde).[9][10]
-
Catalyst Addition: While stirring, add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.[9]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or water) to remove impurities.[11][12]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be subjected to an appropriate workup, such as extraction with an organic solvent and washing with dilute acid to remove the piperidine catalyst, followed by drying and solvent evaporation.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Substrate Scope and Reaction Condition Optimization
The choice of reactants and conditions can significantly impact the outcome of the Knoevenagel condensation. The following table provides a summary of typical substrates and suggested reaction conditions.
| Carbonyl Compound | Active Methylene Compound | Typical Solvent | Temperature | Notes |
| Aromatic Aldehydes | Malononitrile, Cyanoacetamides | Ethanol, Water | Room Temp. - Reflux | Generally high yields. Electron-withdrawing groups on the aldehyde can accelerate the reaction.[13] |
| Aromatic Aldehydes | Malonic Acid (Doebner mod.) | Pyridine | Reflux | The Doebner modification often leads to decarboxylation to yield α,β-unsaturated carboxylic acids.[2][14] |
| Aliphatic Aldehydes | Diethyl Malonate, Ethyl Acetoacetate | Toluene, Ethanol | Reflux | May require longer reaction times or a Dean-Stark trap to remove water. |
| Ketones | Malononitrile, Ethyl Cyanoacetate | Toluene, DMF | Reflux | Ketones are generally less reactive than aldehydes and may require more forcing conditions. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst, low reactivity of substrates, insufficient heating. | Check the purity of piperidine. Increase the reaction temperature or switch to a higher-boiling solvent like toluene. Consider using a more activated methylene compound. |
| Formation of Side Products | Michael addition of the active methylene compound to the product. | Use a 1:1 stoichiometry of the reactants to minimize this side reaction.[11] |
| Difficult Product Purification | Residual piperidine catalyst in the product. | During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic catalyst. |
| Reaction Stalls | Reversibility of the reaction or catalyst deactivation. | For reactions that produce water, using a Dean-Stark trap with a solvent like toluene can drive the equilibrium towards the product. |
Conclusion
Piperidine is a versatile and highly effective catalyst for the Knoevenagel condensation, offering a straightforward and generally high-yielding route to a wide array of α,β-unsaturated compounds. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively apply and optimize this reaction for the synthesis of valuable molecules in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful implementation of the piperidine-catalyzed Knoevenagel condensation.
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
Video: Aldol Condensation with β-Diesters. JoVE. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... Pearson+. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Knoevenagel Condensation. Chem-Station Int. Ed.. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Oriental Journal of Chemistry. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijcps.org [ijcps.org]
- 13. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: (E)-Ethyl 2-(piperidin-3-ylidene)acetate as a Versatile Heterocyclic Building Block
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence is not coincidental; the six-membered saturated heterocycle offers a unique combination of properties. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling effective binding to diverse biological targets such as enzymes and receptors.[1][4] Furthermore, the introduction of piperidine moieties into small molecules can significantly modulate critical physicochemical and pharmacokinetic properties, including solubility, lipophilicity (logP/logD), and metabolic stability.[5][6] These attributes are often key to enhancing biological activity, selectivity, and overall drug-likeness.[5][6]
This guide focuses on (E)-Ethyl 2-(piperidin-3-ylidene)acetate , a highly functionalized and versatile piperidine-based building block. Its structure is uniquely poised for synthetic diversification, featuring three key reactive sites:
-
The Piperidine Nitrogen: A secondary amine that serves as a handle for N-alkylation, N-arylation, or acylation, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
-
The α,β-Unsaturated Ester: An electron-deficient alkene that is an excellent Michael acceptor for conjugate additions and a reactive partner in cycloaddition reactions.
-
The Ethyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol.
The strategic combination of these features makes (E)-Ethyl 2-(piperidin-3-ylidene)acetate an ideal starting point for constructing complex molecular architectures and rapidly generating libraries of novel compounds for drug discovery pipelines.
Physicochemical Properties
A clear understanding of the building block's fundamental properties is essential for reaction planning and product characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [7] |
| Molecular Weight | 169.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Typical |
| CAS Number | 957472-01-4 (for HCl salt) | [8] |
(Note: Data for the free base may vary; the hydrochloride salt is a common commercial form.)
Synthesis of the Building Block: A Generalized Protocol
The synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate is typically achieved through a condensation reaction, such as a Horner-Wadsworth-Emmons or Knoevenagel condensation, from a suitable N-protected piperidin-3-one precursor. The use of an N-protecting group (e.g., Boc, Cbz) is critical to prevent side reactions involving the piperidine nitrogen.
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol describes a two-step synthesis starting from N-Boc-piperidin-3-one.
Step 1: Horner-Wadsworth-Emmons Reaction
-
Objective: To install the ethyl acetate side chain via olefination.
-
Materials:
-
N-Boc-piperidin-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of N-Boc-piperidin-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate.
-
Step 2: N-Boc Deprotection
-
Objective: To remove the Boc protecting group and yield the final product.
-
Materials:
-
(E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate
-
4 M HCl in 1,4-Dioxane (or Trifluoroacetic acid in Dichloromethane)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the product from Step 1 in a minimal amount of 1,4-Dioxane.
-
Add an excess of 4 M HCl in 1,4-Dioxane (e.g., 10 equivalents) and stir at room temperature for 2-4 hours. Monitor deprotection by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) and extraction.
-
Key Synthetic Applications and Protocols
The true utility of this building block lies in its reactivity, which allows for the construction of diverse and complex scaffolds.
A. Michael (Conjugate) Addition Reactions
The electron-withdrawing ester group polarizes the exocyclic double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a powerful tool for forming C-C, C-N, C-S, and C-O bonds.[9][10][11]
Caption: General experimental workflow for Michael additions.
Protocol 2: Thia-Michael Addition of a Thiol
-
Objective: To synthesize a 3-thio-substituted piperidine derivative, a scaffold found in various biologically active compounds.
-
Materials:
-
N-Boc-(E)-Ethyl 2-(piperidin-3-ylidene)acetate (using the N-protected version is recommended to avoid side reactions with the piperidine nitrogen)
-
Thiophenol (or other alkyl/aryl thiol)
-
Triethylamine (Et₃N) or DBU as a basic catalyst
-
Methanol or THF as solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve N-Boc-(E)-Ethyl 2-(piperidin-3-ylidene)acetate (1.0 equivalent) in methanol.
-
Add the desired thiol (1.1 equivalents).
-
Add a catalytic amount of Et₃N (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired Michael adduct. The newly formed stereocenter at the 3-position is typically a racemic mixture, which may be separable by chiral chromatography if desired.
-
B. [3+2] Cycloaddition Reactions
The double bond of the ylideneacetate can act as a dipolarophile in [3+2] cycloaddition reactions, providing a rapid route to spirocyclic piperidine systems.[12][13] These spirocycles are highly sought-after in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors for further functionalization.
Caption: General scheme for [3+2] cycloaddition reactions.
Protocol 3: [3+2] Cycloaddition with an Azide
-
Objective: To synthesize a spiro-triazoline piperidine derivative, which can be a precursor to other nitrogen-containing heterocycles.
-
Materials:
-
N-Cbz-(E)-Ethyl 2-(piperidin-3-ylidene)acetate (an N-protected version is essential)
-
Benzyl azide (or other organic azide)
-
Toluene or Xylene as solvent
-
-
Procedure:
-
To a sealed tube or a round-bottom flask equipped with a reflux condenser, add N-Cbz-(E)-Ethyl 2-(piperidin-3-ylidene)acetate (1.0 equivalent) and the organic azide (1.2 equivalents).
-
Add toluene to dissolve the reagents.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Caution: Organic azides can be explosive; conduct the reaction behind a blast shield and with appropriate personal protective equipment.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the spiro-triazoline product. The regiochemistry and stereochemistry of the product should be confirmed by detailed NMR analysis (e.g., NOESY).
-
Conclusion and Future Prospects
(E)-Ethyl 2-(piperidin-3-ylidene)acetate is a powerful and versatile heterocyclic building block with multiple avenues for synthetic elaboration. The protocols detailed herein for Michael additions and cycloadditions provide reliable methods for accessing novel 3-substituted and spirocyclic piperidine scaffolds. These structures are of high value to medicinal chemists and drug development professionals, offering a robust platform for the rapid generation of diverse molecular libraries. By leveraging the unique reactivity of this intermediate, researchers can efficiently explore new chemical space in the quest for next-generation therapeutics.
References
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Application of Piperidine Scaffolds in Central Nervous System Drug Discovery. (n.d.). BenchChem.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Tocris Bioscience.
- Piperidine nucleus in the field of drug discovery. (n.d.).
- Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedio
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). PubMed Central.
- Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. (n.d.). BenchChem.
- (E)-Ethyl 2-(piperidin-3-ylidene)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application Notes and Protocols for Organocatalytic Michael Additions Using (+)
- Application Notes and Protocols: Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate via Michael Addition. (n.d.). BenchChem.
- (E)-Ethyl 2-(piperidin-3-ylidene)
- Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.).
- New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxyl
- Cycloaddition reactions of enoldiazo compounds. (n.d.). PubMed Central.
- Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. (1983). Journal of the Chemical Society, Perkin Transactions 1.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl). (n.d.).
- Evaluation of the Cycloaddition Reaction Mechanism of Phenyl Azide with Ethyl 3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate by DFT Study. (2026).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 957472-01-4|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Piperidine Derivatives
Introduction: The Significance of Piperidine Derivatives and the Imperative for Rigorous Analytical Scrutiny
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of pharmaceuticals and biologically active compounds underscores the critical need for robust and reliable analytical methods to ensure their identity, purity, potency, and stability. Piperidine derivatives are integral to drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines.[1][2] The structural complexity and potential for isomerism in these compounds demand a multi-faceted analytical approach for comprehensive characterization.
This guide provides an in-depth exploration of the principal analytical techniques employed in the characterization of piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for methodological choices. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and regulatory expectations.
A Multi-Modal Approach to Characterization: An Overview
A comprehensive understanding of a piperidine derivative's properties cannot be achieved through a single analytical technique. Instead, a synergistic application of chromatographic, spectroscopic, and thermal methods is essential. This integrated approach allows for unambiguous structure elucidation, impurity profiling, and assessment of physicochemical properties.
Caption: Integrated workflow for the characterization of piperidine derivatives.
I. Chromatographic Techniques: Separation and Quantification
Chromatography is indispensable for separating piperidine derivatives from impurities, reaction byproducts, and other components in a mixture.[3][4] The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile piperidine derivatives.[5] Given that the basic piperidine nucleus lacks a strong chromophore, derivatization is often necessary to enhance UV detectability, or alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) can be employed.[1][5]
Protocol: Reversed-Phase HPLC-UV Analysis of a Piperidine Derivative
This protocol outlines a general approach for the analysis of a piperidine derivative using reversed-phase HPLC with UV detection. Method development and validation are crucial for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or photodiode array (PDA) detector.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Additives such as formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Reference standard of the piperidine derivative.
2. Sample and Mobile Phase Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., MeOH or ACN) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the piperidine derivative in the same solvent as the reference standard to a similar concentration.
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of moderately polar to nonpolar compounds. |
| Mobile Phase | Gradient of Mobile Phase A and B | Allows for the elution of compounds with a range of polarities. A typical gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[6] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or PDA | Wavelength is chosen based on the UV absorbance maximum of the analyte or its derivative. PDA allows for spectral analysis of peaks. |
4. System Suitability: Before sample analysis, perform replicate injections (n=5 or 6) of the reference standard solution to ensure the system is performing adequately. Key parameters to assess include:
-
Tailing Factor: Typically between 0.8 and 1.5.[7]
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.[8]
-
Theoretical Plates (N): A measure of column efficiency.
5. Data Analysis:
-
Identification: Compare the retention time of the peak in the sample chromatogram to that of the reference standard.
-
Quantification/Purity: Determine the concentration or purity of the piperidine derivative by comparing the peak area of the analyte to that of the reference standard using an external standard method.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable piperidine derivatives, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9]
Protocol: GC-MS Analysis of a Volatile Piperidine Derivative
1. Instrumentation and Materials:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl/95% methylpolysiloxane stationary phase.
-
High-purity helium as the carrier gas.
-
Reference standard of the piperidine derivative.
2. Sample Preparation:
-
Accurately prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. Splitless injection can be used for trace analysis. |
| Carrier Gas Flow | Helium at a constant flow of 1 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial temp 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[10] | A temperature gradient is used to separate compounds with different boiling points. The program should be optimized for the specific analyte. |
| MS Source Temp | 230 °C | Maintains the analyte in the gas phase within the ion source. |
| MS Quad Temp | 150 °C | Ensures stable performance of the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the piperidine derivative and its fragments. |
4. Data Analysis:
-
Identification: Identify the piperidine derivative by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST/Wiley) or a previously acquired spectrum of the reference standard. The fragmentation pattern provides structural information.[9][11]
II. Spectroscopic Techniques: Structure Elucidation
Spectroscopic methods provide detailed information about the molecular structure of piperidine derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing piperidine derivatives.[12][13]
Protocol: ¹H and ¹³C NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] The choice of solvent is critical to ensure the sample is fully dissolved and does not obscure key signals.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for establishing connectivity.
3. Spectral Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): Protons on the piperidine ring typically resonate between δ 1.0-4.0 ppm.[1] The exact chemical shifts are influenced by the substituents on the ring and their stereochemistry.[14]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Provides information about the number of adjacent protons.
-
-
¹³C NMR:
-
Provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are also sensitive to substitution and stereochemistry.[15]
-
Caption: NMR data contributing to structure elucidation.
B. Mass Spectrometry (MS)
MS is a crucial tool for determining the molecular weight of a piperidine derivative and providing structural information through fragmentation analysis.[16][17] Electrospray ionization (ESI) is a soft ionization technique well-suited for many piperidine derivatives, particularly when coupled with HPLC (LC-MS).[16][18]
Protocol: ESI-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[1]
2. Data Acquisition:
-
Infuse the sample solution directly into the ESI source or analyze the eluent from an HPLC column.
-
Acquire the mass spectrum in positive ion mode, as the nitrogen atom in the piperidine ring is readily protonated.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.
3. Data Interpretation:
-
The mass of the protonated molecular ion provides the molecular weight of the compound.
-
The fragmentation pattern in the MS/MS spectrum can reveal information about the structure, such as the loss of substituents or cleavage of the piperidine ring. The neutral loss of water or acetic acid can be a major fragmentation pathway for certain derivatives.[16][17][18][19]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[20]
Protocol: FTIR Analysis
1. Sample Preparation:
-
For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
2. Data Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
3. Spectral Interpretation:
-
Identify characteristic absorption bands corresponding to specific functional groups. For piperidine derivatives, key absorptions include:
-
N-H stretch (for secondary amines): A weak to medium band around 3300 cm⁻¹.[21] The absence of this band suggests a tertiary amine.
-
C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹.
-
C-N stretch: Typically in the 1250-1020 cm⁻¹ region.
-
Other bands corresponding to substituents on the piperidine ring (e.g., C=O, O-H, aromatic rings).[22][23]
-
III. Thermal Analysis: Physicochemical Characterization
Thermal analysis techniques provide information on the physical and chemical properties of materials as a function of temperature.[24]
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism of crystalline piperidine derivatives.[25]
Protocol: DSC Analysis
1. Instrumentation and Sample Preparation:
-
DSC instrument calibrated for temperature and heat flow.
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
2. Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[26]
3. Data Analysis:
-
An endothermic peak indicates a melt transition. The peak onset is typically reported as the melting point.
-
The shape and number of peaks can indicate the presence of polymorphs or impurities.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of solvates or hydrates.[24][27]
Protocol: TGA Analysis
1. Instrumentation and Sample Preparation:
-
TGA instrument with a calibrated balance.
-
Place 5-10 mg of the sample in a tared TGA pan.
2. Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[26]
3. Data Analysis:
-
A weight loss at a specific temperature range can indicate the loss of a solvent or water (dehydration/desolvation) or decomposition of the compound. The percentage of weight loss can be used to quantify the amount of solvent or water present.
IV. Method Validation: Ensuring Trustworthiness and Reliability
Any analytical method developed for the characterization of piperidine derivatives, particularly for pharmaceutical applications, must be validated to ensure it is fit for its intended purpose.[28] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[8][29][30]
Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[8][30]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[30]
-
Accuracy: The closeness of the test results to the true value.[8][29]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[30]
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed chapters on chromatographic techniques and system suitability requirements that are essential for method validation.[3][31][32][33][34][35]
Conclusion
The comprehensive characterization of piperidine derivatives is a scientifically rigorous process that relies on the synergistic application of a suite of analytical techniques. From establishing purity and identity with chromatography and spectroscopy to understanding the physicochemical properties through thermal analysis, each method provides a critical piece of the puzzle. The protocols and principles outlined in this guide serve as a foundation for developing and validating robust analytical methods, ultimately ensuring the quality, safety, and efficacy of products containing these vital chemical entities.
References
- <621> CHROM
- <621> CHROM
- Understanding the L
- USP <621> Chrom
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- <621> Chrom
- Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
- ICH Q2(R2)
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- ICH Guidelines for Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
- 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia.
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
- structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
- 2.2.46.
- A kind of HPLC analytical approach of 3-amino piperidine.
- FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP.
- General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. European Directorate for the Quality of Medicines & HealthCare.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- Piperidine | C5H11N | CID 8082. PubChem.
- FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid.
- Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. drugfuture.com [drugfuture.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. hmdb.ca [hmdb.ca]
- 12. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. azom.com [azom.com]
- 25. tainstruments.com [tainstruments.com]
- 26. azom.com [azom.com]
- 27. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. intuitionlabs.ai [intuitionlabs.ai]
- 29. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 30. database.ich.org [database.ich.org]
- 31. agilent.com [agilent.com]
- 32. dsdpanalytics.com [dsdpanalytics.com]
- 33. Chromatography [usp.org]
- 34. Update: European Pharmacopeia EP 2.2.46 [phenomenex.com]
- 35. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Topic: A Stability-Indicating HPLC Method for the Analysis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a key heterocyclic building block in pharmaceutical synthesis.[1] The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a robust framework for assay determination and impurity profiling. We delve into the rationale behind chromatographic parameter selection, offer a detailed step-by-step protocol, define system suitability criteria, and outline a forced degradation study to ensure method specificity as per ICH guidelines.
Introduction: Chromatographic Challenges and Strategic Approach
This compound (MW: 205.68 g/mol ) is a molecule whose structure presents distinct considerations for chromatographic analysis.[2] The presence of a basic piperidine ring and an α,β-unsaturated ester functional group dictates the strategic choices for developing a robust and reliable HPLC method.
-
The Piperidine Moiety: The secondary amine in the piperidine ring (pKa ≈ 11) is highly basic. In reversed-phase chromatography, interaction between this basic analyte and acidic residual silanol groups on the silica-based stationary phase can lead to significant peak tailing and poor reproducibility. To mitigate this, the mobile phase must be maintained at a low pH (typically 2-4). This ensures the piperidine nitrogen is consistently protonated, transforming the analyte into a single cationic species that elutes with improved peak symmetry.[3][4]
-
The α,β-Unsaturated Ester Chromophore: The conjugated system formed by the double bond and the carbonyl group of the ethyl ester acts as a chromophore, allowing for direct UV detection. A UV scan of a dilute standard solution is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 220-260 nm range.
This guide details a method that leverages these properties to achieve excellent separation, sensitivity, and specificity.
Recommended HPLC Method for Assay and Impurities
The following protocol has been developed for the reliable quantification of this compound and the separation of its potential process-related impurities and degradation products.
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of implementation.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC System with UV/PDA Detector | Standard equipment for pharmaceutical analysis. A PDA detector is advantageous for peak purity analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions offer a good balance of resolution and analysis time.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-Grade Water | The acidic modifier ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[3][4] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common, effective organic modifier for reversed-phase chromatography. |
| Elution Mode | Gradient | A gradient elution is recommended to ensure elution of late-eluting impurities and a timely re-equilibration of the column. |
| Gradient Program | Time (min) | %B |
| 0.01 | 10 | |
| 20.0 | 70 | |
| 25.0 | 70 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[3] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[3] |
| Detector Wavelength | 230 nm (or determined λmax) | Provides good sensitivity for the α,β-unsaturated ester chromophore. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | 30 minutes | Allows for the elution of the main analyte and potential impurities. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
-
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the analytical results, a robust system suitability test (SST) must be performed before any sample analysis. The method's validity should be confirmed according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Inject the Working Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the HPLC system's injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate that the method is stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Sample Preparation: Prepare a sample solution at a concentration of 1.0 mg/mL in the specified stressor. After the stress period, neutralize the solution if necessary, and dilute with the diluent to the working concentration (0.1 mg/mL) for analysis.
-
Acid Hydrolysis:
-
Add 1 mL of 1N HCl to 1 mL of the 1.0 mg/mL sample stock solution.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute to the final concentration.
-
-
Base Hydrolysis:
-
Add 1 mL of 0.1N NaOH to 1 mL of the 1.0 mg/mL sample stock solution.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1N HCl and dilute to the final concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid API in an oven at 105 °C for 24 hours.
-
Dissolve the stressed solid in the diluent to prepare the final concentration.
-
-
Photolytic Degradation:
-
Expose the solid API to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Dissolve the stressed solid in the diluent to prepare the final concentration.
-
Analyze all stressed samples alongside a non-stressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (resolution > 1.5).
Analytical Workflow Visualization
The overall process from sample receipt to final report generation is illustrated below.
Caption: A schematic overview of the analytical workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By explaining the rationale behind the chosen parameters and incorporating system suitability and forced degradation protocols, this method is designed to be robust, reproducible, and compliant with regulatory expectations for a stability-indicating assay. It is suitable for routine quality control, stability studies, and research and development activities involving this compound.
References
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link][3]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][4]
-
Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link][9]
-
CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents. Available at: [10]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link][11]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][5]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link][8]
-
ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate Information. ChemSynthesis. Available at: [Link][12]
-
A Review: Stability Indicating Forced Degradation Studies. Research and Reviews of Pharmacy and Pharmaceutical Sciences. Available at: [Link][6]
-
ethyl (3R)-piperidine-3-carboxylate Information. PubChem. Available at: [Link][13]
-
Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Available at: [Link][7]
-
Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link][14]
-
Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Available at: [Link][15]
-
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Acta Crystallographica Section E. Available at: [Link][16]
-
The effect of solvent grade on thin layer chromatographic analysis of writing inks. Forensic Science International. Available at: [Link][17]
Sources
- 1. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 2. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of solvent grade on thin layer chromatographic analysis of writing inks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Substituted Piperidines
Introduction: The Piperidine Moiety - A Privileged Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern drug discovery. Its prevalence in pharmaceuticals and natural products stems from its ability to adopt a stable chair conformation, providing a three-dimensional scaffold to orient substituents for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's physicochemical properties such as solubility and pKa. Understanding the precise three-dimensional structure, including the conformation of the piperidine ring and the relative stereochemistry of its substituents, is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of substituted piperidines in solution, providing insights that are often complementary to solid-state X-ray crystallography data. This comprehensive guide provides an in-depth exploration of NMR techniques for the characterization of substituted piperidines, offering both theoretical grounding and practical, field-proven protocols for researchers in drug development and chemical sciences.
Part 1: Foundational Principles of Piperidine Conformation and NMR
The piperidine ring predominantly exists in a chair conformation to minimize torsional and angular strain. Substituents on the ring can occupy either an axial or equatorial position, and the ring can undergo inversion, leading to an equilibrium between two chair conformers. The energetic preference for one conformer over another is influenced by steric and electronic effects of the substituents.
NMR spectroscopy allows for the detailed investigation of this conformational landscape. Key NMR parameters that provide structural information include:
-
Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. Axial and equatorial protons, for instance, experience different shielding effects and thus have distinct chemical shifts.
-
Scalar Coupling (J-Coupling): Through-bond interactions between neighboring nuclei lead to the splitting of NMR signals. The magnitude of the coupling constant (J), particularly the three-bond coupling (³J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This is a powerful tool for determining the relative orientation of substituents.
-
Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in proximity (typically < 5 Å) can be detected using NOE-based experiments. This is crucial for determining stereochemistry and the spatial arrangement of atoms.
Visualizing the NMR Workflow for Piperidine Analysis
The following diagram outlines a typical workflow for the comprehensive NMR analysis of a substituted piperidine.
Caption: A comprehensive workflow for the structural elucidation of substituted piperidines using a suite of NMR experiments.
Part 2: Experimental Protocols
Protocol 1: Sample Preparation - The Foundation of High-Quality Spectra
The quality of your NMR data is directly dependent on meticulous sample preparation.
Materials:
-
Substituted piperidine sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tube (clean and unscratched)
-
Pasteur pipette and glass wool
-
Vial for dissolution
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of your piperidine derivative.
-
Dissolution: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity, solvent, and date.
Causality Behind the Protocol: Solid particles in an NMR sample disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution. Filtering is a non-negotiable step for obtaining high-quality data. The choice of deuterated solvent is also a key experimental parameter; aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) which may help to resolve overlapping signals.
Protocol 2: Acquiring Standard 1D and 2D NMR Spectra
The following is a general guide for acquiring a standard suite of NMR spectra. Instrument-specific parameters should be optimized.
1. ¹H NMR:
-
Purpose: Provides information on the number of different proton environments, their integration (ratio), and their coupling patterns.
-
Key Parameters:
-
Number of scans (ns): 16 or 32 for a moderately concentrated sample.
-
Relaxation delay (d1): 1-2 seconds.
-
2. ¹³C NMR:
-
Purpose: Shows the number of unique carbon environments.
-
Key Parameters:
-
Proton decoupling to simplify the spectrum to singlets.
-
Longer acquisition time due to the low natural abundance and sensitivity of ¹³C.
-
3. DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: Differentiates between CH, CH₂, and CH₃ groups.
-
Technique: DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.
4. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are scalar coupled to each other, revealing the spin systems within the molecule.
-
Interpretation: Cross-peaks indicate that the two protons are coupled.
5. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with the carbons to which they are directly attached.
-
Interpretation: A cross-peak at a specific ¹H and ¹³C chemical shift indicates a direct bond.
6. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons that are separated by two or three bonds.
-
Interpretation: Essential for piecing together molecular fragments and assigning quaternary carbons.
7. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: Identifies protons that are close in space, irrespective of bonding. This is the primary method for determining stereochemistry and conformation.
-
Choosing between NOESY and ROESY: The NOE effect is dependent on the molecular weight of the compound. For small molecules (MW < 600), NOESY provides positive cross-peaks (opposite phase to the diagonal). For large molecules, NOESY gives negative cross-peaks. For intermediate-sized molecules, the NOE can be close to zero. In such cases, ROESY is the preferred experiment as it always produces positive cross-peaks.
-
Key Parameters:
-
Mixing time (d8): This is a crucial parameter that needs to be optimized. For small molecules, a mixing time of 500-800 ms is a good starting point.
-
Part 3: Data Interpretation - A Case Study Approach
Let's consider a hypothetical 2,4-disubstituted piperidine to illustrate the interpretation process.
Determining Ring Conformation and Substituent Position
The chair conformation of the piperidine ring leads to distinct chemical shifts and coupling constants for axial and equatorial protons.
| Proton Type | Typical ¹H Chemical Shift (ppm) | Key ³J Coupling Constants (Hz) |
| Axial (Hₐ) | Generally upfield (more shielded) | ³Jₐₐ (axial-axial): 8-13 Hz (large) |
| ³Jₐₑ (axial-equatorial): 2-5 Hz (small) | ||
| Equatorial (Hₑ) | Generally downfield (less shielded) | ³Jₑₑ (equatorial-equatorial): 2-5 Hz (small) |
Self-Validating System: The observation of large ³Jₐₐ couplings is a strong indicator of a chair conformation and allows for the assignment of axial protons. The smaller ³Jₐₑ and ³Jₑₑ couplings provide further confirmation. By analyzing the coupling patterns of the protons on the substituted carbons, the axial or equatorial orientation of the substituents can be deduced.
Elucidating Stereochemistry with NOESY/ROESY
NOESY/ROESY experiments are indispensable for determining the relative stereochemistry of substituents.
-
1,2-Disubstitution: A strong NOE between H-2 and H-3 would suggest a cis relationship. The absence of this NOE, coupled with an NOE between H-2 and H-4a, might indicate a trans relationship.
-
1,3-Disubstitution: For a cis relationship, NOEs would be observed between the substituent at C-3 and the axial protons at C-2 and C-5.
-
1,4-Disubstitution: A cis relationship would show NOEs between the substituents at C-2 and C-4.
Visualizing NOE Correlations for Stereochemical Assignment
Caption: Simplified NOE correlation patterns for cis and trans-2,4-disubstituted piperidines, aiding in stereochemical assignment.
Part 4: Advanced Topics and Troubleshooting
Variable Temperature (VT) NMR
For piperidines that undergo rapid conformational exchange at room temperature, leading to broadened or averaged signals, VT-NMR is a powerful technique. By lowering the temperature, it is often possible to "freeze out" individual conformers, allowing for their individual characterization. Conversely, increasing the temperature can sharpen signals by accelerating the exchange rate.
Protocol for VT-NMR:
-
Solvent Selection: Choose a solvent with a suitable temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Increments: Gradually change the temperature in 10-20 K increments, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquisition.
-
Data Analysis: Analyze the spectra for changes in chemical shifts, coupling constants, and peak shapes to understand the dynamic process.
Overcoming Signal Overlap
In complex substituted piperidines, severe signal overlap in the ¹H NMR spectrum is a common challenge.
Strategies for Resolution:
-
Solvent Change: As mentioned earlier, using an aromatic solvent can induce differential shifts.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are designed to resolve signals in a second dimension, greatly aiding in assignment even with significant overlap in the 1D spectrum.
-
Higher Field Strength: Using a higher field NMR spectrometer will increase the dispersion of signals.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural and conformational analysis of substituted piperidines. A systematic approach, beginning with meticulous sample preparation and progressing through a suite of 1D and 2D NMR experiments, allows for the unambiguous determination of connectivity, conformation, and relative stereochemistry. The insights gained from these studies are critical for advancing drug discovery programs by enabling a deeper understanding of structure-activity relationships.
References
- BenchChem. (n.d.). NMR Analysis of Anilino-piperidines.
- BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
- National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
- National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
- ACS Publications. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles.
- ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
- PubMed. (2025). Solution to substituted piperidine NMR challenge.
- NMR Sample Preparation. (n.d.).
- NOESY and ROESY. (2018).
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- UCSD SSPPS NMR Facility. (2015). NOESY and ROESY.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1.
- ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2.
- ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.
- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations.
- National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D....
- BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.).
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
- MDPI. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery.
- IU NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
- YouTube. (2014). How to Prepare an NMR Sample.
- Coupling constants for 1H and 13C NMR. (n.d.).
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Wikipedia. (n.d.). J-coupling.
- Chemistry LibreTexts. (2023). J-Coupling (Scalar).
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Optica Publishing Group. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
Large-scale synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
An Application Note and Protocol for the Large-Scale Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] This document provides a comprehensive, field-tested guide for its large-scale synthesis, tailored for researchers, scientists, and drug development professionals. The described two-step synthetic pathway, commencing from the commercially available N-Boc-3-piperidone, employs a stereoselective Horner-Wadsworth-Emmons (HWE) olefination followed by an efficient one-pot deprotection and salt formation. This application note emphasizes the causal relationships behind procedural choices, robust in-process controls, and critical safety and scalability considerations to ensure a reproducible, safe, and high-yielding process.
Strategic Overview & Rationale
The synthesis is designed as a two-stage process to maximize yield, stereochemical control, and operational simplicity on a large scale.
-
Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination. The core α,β-unsaturated ester moiety is constructed using the HWE reaction. This method is superior to the classical Wittig reaction for large-scale applications due to several factors:
-
Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for milder reaction conditions.[3]
-
Stereoselectivity: The HWE reaction inherently favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for the target molecule.[3][4]
-
Simplified Purification: The dialkylphosphate byproduct is water-soluble, enabling straightforward removal through a simple aqueous work-up, a significant advantage over the triphenylphosphine oxide generated in Wittig reactions.[5] The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions under the basic conditions of the HWE reaction.[6]
-
-
Stage 2: N-Boc Deprotection & Hydrochloride Salt Formation. The final step involves the removal of the N-Boc protecting group. This is efficiently achieved under acidic conditions using hydrochloric acid (HCl).[7] This single operation accomplishes both deprotection and the formation of the stable, crystalline hydrochloride salt of the final product, which often precipitates from the reaction medium, simplifying isolation and purification.[1][6]
Diagram 1: High-level synthetic workflow.
Stage 1: Horner-Wadsworth-Emmons Olefination Protocol
This stage focuses on the synthesis of the N-Boc protected intermediate, (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate.
Reaction Mechanism
The HWE reaction proceeds via the deprotonation of triethyl phosphonoacetate to form a stabilized phosphonate carbanion. This carbanion acts as a potent nucleophile, attacking the carbonyl carbon of N-Boc-3-piperidone.[3][8] The resulting betaine intermediate rapidly rearranges to a cyclic oxaphosphetane, which then collapses to yield the desired (E)-alkene and water-soluble diethyl phosphate.[4][5]
Diagram 2: Simplified HWE reaction pathway.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example |
| N-Boc-3-piperidone | ≥97% | 98977-36-7 | Sigma-Aldrich |
| Triethyl phosphonoacetate | ≥98% | 867-13-0 | TCI |
| Sodium hydride (NaH) | 60% dispersion in oil | 7646-69-7 | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 109-99-9 | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | 141-78-6 | VWR |
| Saturated aq. NH₄Cl solution | Reagent Grade | 12125-02-9 | LabChem |
| Brine (Saturated aq. NaCl) | - | 7647-14-5 | - |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | 7487-88-9 | EMD Millipore |
-
Equipment: Large-bore cannula, temperature-controlled reactor vessel with overhead stirrer, nitrogen/argon inlet, dropping funnel, and standard large-scale glassware.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Under a nitrogen atmosphere, charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet with sodium hydride (22.1 g, 0.55 mol, 1.1 equiv., 60% dispersion in oil).
-
Solvent Addition: Add anhydrous THF (500 mL) to the flask.
-
Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. In a separate flask, dissolve triethyl phosphonoacetate (123.3 g, 0.55 mol, 1.1 equiv.) in anhydrous THF (150 mL). Add this solution dropwise to the NaH suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: Slow addition and temperature control are critical to manage the exothermic reaction and the evolution of hydrogen gas.
-
-
Stirring: After the addition is complete, stir the resulting yellowish solution at 0 °C for an additional 60 minutes to ensure complete formation of the phosphonate ylide.
-
Substrate Addition: Dissolve N-Boc-3-piperidone (100 g, 0.50 mol, 1.0 equiv.) in anhydrous THF (250 mL). Add this solution dropwise to the reaction mixture over 60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of N-Boc-3-piperidone using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 30% Ethyl acetate in Hexanes.
-
-
Quenching: Once the reaction is complete, carefully cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (200 mL).
-
Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly and with caution in a well-ventilated fume hood.
-
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and water (200 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 250 mL) and brine (250 mL).
-
Process Insight: The aqueous washes effectively remove the diethyl phosphate byproduct.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a viscous oil.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Characterization of Intermediate
-
Appearance: Colorless to pale yellow oil.
-
Expected Yield: 85-95%.
-
¹H NMR (400 MHz, CDCl₃): δ ~5.80 (s, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.50 (t, J=5.8 Hz, 2H), 3.40 (t, J=5.8 Hz, 2H), 2.95 (t, J=5.5 Hz, 2H), 2.40 (t, J=5.5 Hz, 2H), 1.45 (s, 9H), 1.25 (t, J=7.1 Hz, 3H).
Stage 2: Deprotection and Hydrochloride Salt Formation Protocol
This stage converts the protected intermediate into the final target compound.
Reaction Mechanism
The Boc group is readily cleaved under strong acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate spontaneously decarboxylates (releases CO₂) to yield the free piperidine amine, which is then protonated by HCl to form the final hydrochloride salt.[9]
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example |
| (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate | From Stage 1 | - | - |
| Hydrochloric acid solution, 4.0 M in 1,4-Dioxane | - | 7647-01-0 | Sigma-Aldrich |
| Diethyl ether | Anhydrous | 60-29-7 | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | 67-56-1 | VWR |
-
Equipment: Reactor vessel with overhead stirrer, filtration apparatus (e.g., Büchner funnel or Nutsche filter), vacuum oven.
Detailed Experimental Protocol (Based on 100 g starting material)
-
Dissolution: Dissolve the crude (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (assuming ~127 g, 0.47 mol from the previous step) in methanol (250 mL) in a 2 L reactor.
-
Acidification: Cool the solution to 0 °C. Slowly add 4.0 M HCl in 1,4-dioxane (350 mL, 1.40 mol, ~3 equiv.) dropwise.
-
Causality Note: The reaction is exothermic. Slow addition is necessary to control the temperature and the vigorous evolution of CO₂ gas.[9] Ensure the system is not sealed.
-
-
Precipitation: Stir the reaction mixture at room temperature. The hydrochloride salt product will typically begin to precipitate as a white solid.[6] The reaction is generally complete within 2-4 hours.
-
IPC: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Crystallization & Isolation: After completion, add anhydrous diethyl ether (500 mL) to the slurry to further promote precipitation and improve the crystal quality. Stir for an additional 60 minutes at 0-5 °C.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove residual dioxane and any non-salt impurities.
-
Drying: Dry the white crystalline solid under vacuum at 40-50 °C to a constant weight.
Purification by Recrystallization
For achieving high pharmaceutical-grade purity, recrystallization is recommended.
-
Dissolve the crude hydrochloride salt in a minimal amount of hot methanol or ethanol.
-
Slowly add a non-polar co-solvent like diethyl ether or ethyl acetate until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[10]
Characterization of Final Product
-
Appearance: White to off-white crystalline solid.[1]
-
Expected Yield: 90-98% (for the deprotection step).
-
Molecular Formula: C₉H₁₆ClNO₂.[11]
-
Molecular Weight: 205.68 g/mol .[11]
-
Melting Point: ~245-248 °C.[10]
-
¹H NMR (400 MHz, D₂O): δ ~6.05 (s, 1H), 4.25 (q, J=7.1 Hz, 2H), 3.60 (t, J=6.0 Hz, 2H), 3.20 (s, 2H), 2.80 (t, J=6.0 Hz, 2H), 1.95 (m, 2H), 1.30 (t, J=7.1 Hz, 3H).
-
Purity (HPLC): ≥98%.
Process Safety & Scale-Up Considerations
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. The oil dispersion reduces its pyrophoricity but requires careful handling. For very large scales, alternative bases like sodium methoxide or potassium tert-butoxide might be considered.
-
Hydrogen Gas Evolution: Both the ylide formation and the quenching steps produce flammable hydrogen gas. These operations must be performed in a well-ventilated area, away from ignition sources, with appropriate grounding of equipment.
-
HCl in Dioxane: This reagent is highly corrosive. 1,4-Dioxane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Exothermic Reactions: The HWE ylide formation, quenching, and Boc deprotection are all exothermic. For large-scale synthesis, a reactor with efficient cooling capacity is essential to maintain temperature control and prevent runaway reactions.
-
Waste Management: The aqueous layer from the HWE work-up contains phosphate salts. All waste streams must be neutralized and disposed of in accordance with local environmental regulations.
Data Summary
| Stage | Product | Starting Material (Scale) | Typical Yield | Purity (HPLC) | Key Analytical Data (MP) |
| 1 (HWE) | (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate | N-Boc-3-piperidone (100 g) | 85-95% | >95% (crude) | N/A (Oil) |
| 2 (Deprot.) | This compound | Intermediate (~127 g) | 90-98% | >98% | ~245-248 °C |
References
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
RSC Publishing. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 11. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
Application Notes and Protocols for the Synthesis of Piperidines via Reductive Amination
Introduction: The Ubiquitous Piperidine Motif in Modern Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation to optimize target engagement.[1] Consequently, the development of robust and efficient synthetic routes to substituted piperidines is a cornerstone of modern pharmaceutical research. Among the myriad of synthetic strategies, reductive amination stands out as a powerful and versatile method for the construction of the piperidine ring, prized for its operational simplicity and broad substrate scope.[2][3] This guide provides an in-depth exploration of reductive amination protocols for piperidine synthesis, offering both mechanistic insights and field-proven experimental procedures for researchers in drug development.
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination is a two-step process that sequentially forms two new carbon-nitrogen bonds to construct the piperidine ring.[2][4] The reaction typically involves the condensation of a 1,5-dicarbonyl compound (or a suitable precursor like glutaraldehyde) with a primary amine or ammonia, followed by the in-situ reduction of the resulting imine/enamine intermediates.[4]
The key steps are as follows:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,5-dicarbonyl compound to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate an iminium ion.[4][5]
-
Intramolecular Cyclization: The second carbonyl group is then attacked intramolecularly by the enamine tautomer or the pendant amine, leading to the formation of a cyclic iminium ion.
-
Reduction: A reducing agent present in the reaction mixture then reduces the cyclic iminium ion to the final piperidine product.[6]
The choice of reducing agent is critical, as it must be selective for the iminium ion over the starting carbonyl compound.[2]
Caption: General mechanism of piperidine synthesis via reductive amination.
Choosing the Right Tool for the Job: A Comparison of Reducing Agents
The success of a reductive amination reaction hinges on the selection of an appropriate reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde or ketone. Below is a comparison of commonly employed reducing agents for piperidine synthesis.
| Reducing Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls.[2] Effective under mildly acidic to neutral conditions. | Highly toxic (releases HCN upon acidification). Requires careful handling and quenching. | Methanol or ethanol, pH 6-7, room temperature. |
| Sodium Triacetoxyborohydride (STAB) | Milder and less toxic than NaBH₃CN.[2] Does not require pH control. Good for acid-sensitive substrates. | More expensive than other borohydrides. Can be slower for some substrates. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE), room temperature.[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[6] | Less selective; can reduce aldehydes and ketones.[2] Requires careful control of reaction conditions (e.g., low temperature) to favor iminium reduction. | Methanol or ethanol, often at 0°C to room temperature.[7] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and atom-economical.[2] Can often be performed at moderate pressures. | Requires specialized high-pressure equipment. Catalyst can be sensitive to impurities. May reduce other functional groups (e.g., alkenes, alkynes). | Methanol or ethanol, H₂ (1-50 atm), Pd/C catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Piperidine Synthesis via Double Reductive Amination of a 1,5-Dicarbonyl Compound
This protocol describes a general method for the synthesis of N-substituted piperidines from a 1,5-dicarbonyl precursor, such as glutaraldehyde.
Caption: A typical workflow for piperidine synthesis.
Materials:
-
1,5-Dicarbonyl compound (e.g., 25% aqueous glutaraldehyde)
-
Primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 equiv) in methanol (0.2 M), add the 1,5-dicarbonyl compound (1.1 equiv).
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equiv) in small portions over 15 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess NaBH₃CN by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine.
Causality Behind Experimental Choices:
-
pH Control: Maintaining a slightly acidic pH is crucial for the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the corresponding imine.[4]
-
Portion-wise Addition of Reducing Agent: This is done to control the reaction temperature and prevent a runaway reaction, as the reduction is exothermic.
-
Quenching: The use of NaHCO₃ neutralizes the acidic reaction mixture and safely decomposes any unreacted NaBH₃CN.
Protocol 2: Intramolecular Reductive Amination for the Synthesis of Fused Piperidine Systems
Intramolecular reductive amination is a powerful strategy for the synthesis of bicyclic and polycyclic systems containing a piperidine ring.[2] This approach is particularly valuable in natural product synthesis.
Materials:
-
Amino-aldehyde or amino-ketone precursor
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amino-aldehyde or amino-ketone precursor (1.0 equiv) in DCE (0.1 M), add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fused piperidine product.
Causality Behind Experimental Choices:
-
Choice of STAB: STAB is often preferred for intramolecular reactions as it is a mild and non-basic reducing agent, which minimizes side reactions and is compatible with a wide range of functional groups.[6]
-
Anhydrous Conditions: While not always strictly necessary, performing the reaction under anhydrous conditions can improve yields by preventing the hydrolysis of the iminium ion intermediate.
Scope and Limitations
Reductive amination is a broadly applicable method for piperidine synthesis. A wide variety of primary amines and 1,5-dicarbonyl compounds can be used.[8] However, there are some limitations to consider:
-
Steric Hindrance: Highly hindered ketones or amines may react slowly or not at all.
-
Competing Reactions: The starting carbonyl compounds can undergo self-condensation (e.g., aldol reaction) under certain conditions.
-
Over-alkylation: When using ammonia, there is a risk of forming secondary and tertiary amines as byproducts.[9]
-
Chemoselectivity: The presence of other reducible functional groups in the starting materials may lead to undesired side reactions, depending on the reducing agent used.[10]
Conclusion
Reductive amination is an indispensable tool in the synthetic chemist's arsenal for the construction of piperidine rings. Its operational simplicity, functional group tolerance, and the availability of a wide range of reagents make it a highly attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and reducing agent, researchers can efficiently synthesize a diverse array of substituted piperidines for various applications.
References
-
Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]
-
O'Brien, P., & Vitale, P. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]
-
Wang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Retrieved from [Link]
-
Lashgari, N., & Zarranz, B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Lee, Y. R., & Kim, B. S. (2018). Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. ResearchGate. Retrieved from [Link]
-
Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. Retrieved from [Link]
-
Tite, T., et al. (2004). Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Synthesis of Amines. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). Reductive Amination. Retrieved from [Link]
-
Afarinkia, K., & Martin, C. G. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
Almendros, P., & Orive, I. (2006). Divergent Synthetic Strategy Leading to Structurally Diverse Pyrrolidines and Piperidines From Common Gamma-Aminoalkyl Butenolide and Aldehyde Precursors. PubMed. Retrieved from [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Lindsley, C. W., et al. (2005). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. Retrieved from [Link]
-
Crabtree, R. H., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. Retrieved from [Link]
-
Sankar, M. G., et al. (2022). Reductive amination and amide synthesis. ResearchGate. Retrieved from [Link]
-
Cankař, P., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. PubMed. Retrieved from [Link]
-
Hutchison, J. E., et al. (2004). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Retrieved from [Link]
-
Merzinger, S. (2025). DIRECT OXIDATIVE 𝛼-AMINATION OF DICARBONYL COMPOUNDS. JKU ePUB. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of novel piperidine-based compounds
Application Notes & Protocols
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in modern medicinal chemistry.[1][2] Its ubiquity is not coincidental; the piperidine scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3][4] This structural core is present in numerous FDA-approved drugs, spanning therapeutic areas from oncology and central nervous system (CNS) disorders to infectious diseases.[5][6][7][8]
The power of the piperidine moiety lies in its conformational flexibility and its capacity to be substituted at various positions, allowing for the precise spatial orientation of functional groups to engage with target proteins.[3] This adaptability has led to the development of piperidine derivatives as potent and selective modulators of G-Protein Coupled Receptors (GPCRs), enzymes, ion channels, and protein-protein interactions.[3][9]
However, the discovery of a biologically active piperidine-based compound is merely the first step. A profound understanding of its mechanism of action (MoA) is critical for its progression through the drug discovery pipeline.[10][11] Elucidating the MoA involves a systematic investigation to answer fundamental questions: What is the direct molecular target? How does the compound engage this target within a complex cellular environment? What are the downstream consequences of this interaction on signaling pathways? And finally, what is the ultimate functional outcome on cell behavior or fate?
This guide provides a comprehensive, multi-phase framework for researchers to systematically unravel the MoA of novel piperidine-based compounds, integrating field-proven protocols with the rationale behind key experimental choices.
The Overall Workflow: A Multi-Phase Approach to MoA Deconstruction
Determining the MoA is not a linear process but an iterative cycle of hypothesis generation and validation. The workflow can be logically divided into four interconnected phases, moving from broad, unbiased screening to targeted, hypothesis-driven validation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. news-medical.net [news-medical.net]
- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate
Welcome to the technical support center for the synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most reliable and stereoselective method, the Horner-Wadsworth-Emmons (HWE) reaction, followed by N-Boc deprotection.
Introduction
(E)-Ethyl 2-(piperidin-3-ylidene)acetate is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents.[1][2][3] Achieving high yield and, critically, high stereoselectivity for the desired (E)-isomer can be challenging. This guide provides in-depth, field-proven insights to address these challenges directly. The primary route discussed involves the olefination of N-Boc-3-piperidone with a phosphonate reagent, a variant of the Wittig reaction known for producing α,β-unsaturated esters with excellent (E)-selectivity.[4][5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Formation with Significant Recovery of Starting Ketone (N-Boc-3-piperidone)
Question: I ran the HWE reaction, but my NMR/TLC analysis shows mostly unreacted N-Boc-3-piperidone. What went wrong?
Answer: This issue almost always points to inefficient formation of the phosphonate carbanion, the key nucleophile in the Horner-Wadsworth-Emmons reaction.[7][8] The proton on the α-carbon of the phosphonate ester is acidic, but requires a sufficiently strong, non-nucleophilic base for complete deprotonation.
Causality & Solutions:
-
Inadequate Base Strength: The pKa of triethyl phosphonoacetate is approximately 13.5 in DMSO. Your base must be strong enough to drive the deprotonation equilibrium forward.
-
Recommendation: Sodium hydride (NaH) is a common and effective choice. Ensure it is fresh and handled under strictly anhydrous conditions. Lithium or potassium hexamethyldisilazide (LiHMDS, KHMDS) are also excellent, potent bases that often result in clean reactions.
-
-
Moisture in the Reaction: Phosphonate carbanions are highly sensitive to water. Any moisture will quench the anion, regenerating the starting phosphonate and preventing the reaction.
-
Recommendation: Flame-dry all glassware before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure reagents like triethyl phosphonoacetate and N-Boc-3-piperidone are anhydrous.
-
-
Insufficient Deprotonation Time/Temperature: The formation of the carbanion is not always instantaneous, especially with hydride bases.
-
Recommendation: When using NaH, allow the phosphonate and base to stir for at least 30-60 minutes at 0 °C to room temperature to ensure complete formation of the ylide before adding the ketone.
-
Troubleshooting Workflow: Low Product Yield
Here is a logical flow to diagnose the root cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Poor (E/Z) Stereoselectivity
Question: I obtained the product, but the E/Z ratio is poor. How can I increase the yield of the (E)-isomer?
Answer: The Horner-Wadsworth-Emmons reaction with stabilized ylides (like those from phosphonoacetates) is renowned for favoring the (E)-alkene.[7][9] This selectivity arises from thermodynamic control, where the intermediates leading to the (E)-product are more stable. If your selectivity is poor, your reaction conditions are likely preventing this thermodynamic equilibrium from being established.
Causality & Solutions:
-
Reaction Temperature: Very low temperatures can favor kinetic control, potentially leading to the (Z)-isomer, especially with highly reactive aldehydes or ketones. The reversibility of the initial addition step is key to achieving high E-selectivity.[10]
-
Recommendation: While the phosphonate carbanion is often generated at 0 °C or lower, allow the reaction with the ketone to warm to room temperature or even slightly above (e.g., 40 °C). This provides the energy needed for the intermediates to equilibrate to the more stable trans (anti) configuration.
-
-
Counter-ion Effect: The nature of the metal cation can influence the geometry of the intermediate.
-
Recommendation: Lithium and sodium cations are generally preferred as they do not coordinate as strongly with the oxygen atoms in the oxaphosphetane intermediate, allowing for easier equilibration. Potassium salts can sometimes lead to slightly lower selectivity.
-
-
Steric Hindrance: While N-Boc-3-piperidone is not exceptionally hindered, the choice of phosphonate can play a role.
-
Recommendation: Triethyl phosphonoacetate is standard. Using bulkier phosphonate esters (e.g., triisopropyl) is generally not necessary for this substrate and may slow the reaction.
-
Issue 3: Difficulty in Final Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate the pure (E)-Ethyl 2-(piperidin-3-ylidene)acetate after deprotection.
Answer: Purification challenges often stem from two sources: removing the phosphorus byproducts from the HWE reaction and handling the final free amine product.
Causality & Solutions:
-
Phosphorus Byproducts: The HWE reaction produces a phosphate salt (e.g., diethyl phosphate) which must be removed.
-
Recommendation: This byproduct is water-soluble.[5] During the aqueous workup of the HWE reaction (before deprotection), perform multiple washes with water or a mild brine solution. This should effectively remove the majority of the phosphate.
-
-
Handling the Final Amine: The deprotected product is a free amine, which can be highly polar and may stick to silica gel.
-
Recommendation:
-
Acidic Wash: After deprotection and neutralization, an acidic wash can sometimes remove basic impurities. However, this may protonate your product, making it water-soluble.
-
Silica Gel Chromatography: If column chromatography is necessary, consider using a mobile phase doped with a small amount of a volatile base like triethylamine (~1-2%). This deactivates the acidic sites on the silica, preventing streaking and improving the elution of your amine product.[11]
-
Crystallization: The hydrochloride or other salt of the final product may be crystalline. Treating the purified free base with a solution of HCl in a non-polar solvent (like ether or dioxane) can precipitate the HCl salt, which is often a highly pure solid that can be collected by filtration.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Why use the Horner-Wadsworth-Emmons reaction instead of a standard Wittig reaction? A1: The HWE reaction offers two major advantages for this synthesis. First, the phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, leading to reactions with a wider range of ketones.[8][13] Second, and most importantly, the use of a stabilized phosphonate (with the adjacent ester group) strongly favors the formation of the thermodynamically more stable (E)-alkene, which is our desired product.[5][7] Lastly, the phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.[5]
Q2: My N-Boc-3-piperidone starting material is old. Does it matter? A2: Yes, it can. Ketones, especially cyclic ones, can be susceptible to self-condensation or other degradation pathways over time. It is always best practice to use clean starting material. If you suspect impurities, consider purifying the N-Boc-3-piperidone by flash chromatography or distillation before use.[14]
Q3: What is the best method for N-Boc deprotection in the final step? A3: The Boc group is reliably cleaved under acidic conditions. The two most common and effective methods are:
-
Trifluoroacetic Acid (TFA): Using a solution of 25-50% TFA in an inert solvent like dichloromethane (DCM) at room temperature is very efficient, often completing within 1-2 hours.[12] The byproducts (CO₂ and isobutylene) are volatile.
-
Hydrochloric Acid (HCl): A solution of 4M HCl in dioxane or methanol is also highly effective. A key advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, simplifying isolation.[12]
Q4: Can I use a different base, like potassium carbonate or triethylamine, for the HWE reaction? A4: No, these bases are not strong enough to deprotonate the phosphonoacetate efficiently. Using a weak base will result in little to no reaction. You must use a strong base like NaH, KH, or an alkali metal amide (e.g., KHMDS).
Key Reaction Mechanisms & Protocols
Mechanism: The Horner-Wadsworth-Emmons Olefination
The reaction proceeds through a well-understood pathway that dictates its high (E)-selectivity.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Protocol 1: Synthesis of (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
N-Boc-3-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and thermometer.
-
Reagent Addition: Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (or gently heat to 40 °C for 4-6 hours for faster reaction and to ensure thermodynamic equilibrium).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.
Protocol 2: N-Boc Deprotection
Materials:
-
(E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: Dissolve the purified N-Boc protected ester (1.0 eq.) in DCM (approx. 0.1 M solution).
-
Acid Addition: Add TFA (10-20 eq., e.g., 25% v/v) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Caution: CO₂ evolution.
-
Extraction & Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final free amine product.
Data Summary Table
The choice of base and reaction conditions can significantly impact the outcome of the HWE reaction.
| Base System | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| NaH | THF, DME | 0 °C to RT | Pro: Inexpensive, widely used. Con: Heterogeneous, requires careful handling. |
| KHMDS/LiHMDS | THF | -78 °C to 0 °C | Pro: Homogeneous, very fast deprotonation. Con: More expensive, moisture-sensitive. |
| DBU/LiCl | Acetonitrile | RT | Pro: Masamune-Roush conditions, milder for base-sensitive substrates. Con: May require optimization.[15] |
References
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
Organic Chemistry Portal. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Available from: [Link]
-
ACS Publications - The Journal of Organic Chemistry. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Available from: [Link]
- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
National Institutes of Health (NIH). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis of Unsaturated and Functiortalized L-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions. Available from: [Link]
-
ACS Publications - The Journal of Organic Chemistry. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
- Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
-
Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available from: [Link]
-
ResearchGate. (PDF) A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
ResearchGate. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Available from: [Link]
-
ResearchGate. Wittig and Horner‐Wadsworth‐Emmons strategies for the preparation of alkylidenephthalides. Available from: [Link]
-
RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
-
PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. Available from: [Link]
- Google Patents. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
-
PMC - NIH. Wittig and Wittig–Horner Reactions under Sonication Conditions. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Available from: [Link]
-
ChemSynthesis. ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperidine derivatives are integral to the pharmaceutical industry, appearing in a vast array of approved drugs.[1][2][3] However, their synthesis is often fraught with challenges related to stereocontrol, regioselectivity, and functional group compatibility.[2][4]
This guide is structured to provide practical, experience-driven advice to help you navigate these complexities and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Piperidine Ring Formation
Q1: My piperidine synthesis via catalytic hydrogenation of a substituted pyridine is resulting in low yields or recovery of starting material. What are the likely causes and how can I improve the conversion?
A1: Low yields in the hydrogenation of pyridines are a frequent challenge, often stemming from catalyst poisoning, suboptimal reaction conditions, or the inherent stability of the pyridine ring.[2][5] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Catalyst Inactivation/Poisoning: The nitrogen atom in both the starting pyridine and the product piperidine can act as a Lewis base and bind to the metal catalyst, inhibiting its activity.[5]
-
Solution:
-
Acidic Additives: The use of an acid like hydrochloric acid or acetic acid can protonate the nitrogen, preventing it from coordinating to the catalyst.[1][6] However, be mindful that acidic conditions may not be suitable for all substrates with acid-labile functional groups.[1]
-
Catalyst Choice: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), have shown high activity for pyridine hydrogenation under mild conditions, sometimes circumventing the need for acidic additives.[1][5] Platinum oxide (PtO₂, Adams' catalyst) is also a robust option, particularly in acidic media like glacial acetic acid.[7]
-
-
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical parameters.
-
Solution:
-
Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Typical pressures range from 50 to 1000 psi, depending on the substrate and catalyst.
-
Optimize Temperature: While some hydrogenations proceed at room temperature, others may require gentle heating (e.g., 40-60 °C) to overcome the activation energy.[8] However, excessively high temperatures can lead to side reactions.[7]
-
Monitor Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation or isomerization.[7][8]
-
-
-
Steric Hindrance: Bulky substituents on the pyridine ring can hinder the approach of the substrate to the catalyst surface.
-
Solution: For sterically hindered substrates, catalysts with smaller particle sizes or different support materials might be more effective. In some cases, higher catalyst loading or more forcing conditions (higher pressure and temperature) may be necessary.[1]
-
Issue 2: Poor Stereoselectivity in Piperidine Synthesis
Q2: I am synthesizing a disubstituted piperidine and obtaining a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?
A2: Achieving high stereoselectivity is a common hurdle, particularly when creating multiple stereocenters. The outcome is influenced by the synthetic route, catalyst, and reaction conditions.
Strategies for Controlling Stereoselectivity:
-
Catalytic Hydrogenation of Pyridines: The choice of catalyst can significantly influence the diastereoselectivity of the reduction.
-
Catalyst Selection: For the synthesis of substituted piperidines, it has been demonstrated that using 10% Pd/C can favor the formation of the trans-isomer, while 10% PtO₂ may lead to the cis-isomer as the major product.[9] Rhodium catalysts often yield cis-products.[5]
-
N-Protecting Group: The nature of the protecting group on the piperidine nitrogen can influence the steric hindrance and conformational preferences of the ring, thereby affecting the diastereoselectivity of subsequent reactions.[9][10]
-
-
Aza-Diels-Alder Reaction: This powerful [4+2] cycloaddition can form the piperidine ring with high stereocontrol. However, poor selectivity can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition.[7][11]
-
Post-Synthesis Epimerization: If an undesired diastereomer is formed, it may be possible to epimerize one of the stereocenters to the more thermodynamically stable isomer.
Workflow for Troubleshooting Poor Stereoselectivity
Caption: A decision-making workflow for addressing poor stereoselectivity.
Issue 3: Side Product Formation
Q3: My reaction is producing significant impurities alongside the desired substituted piperidine. What are common side reactions and how can I minimize them?
A3: Side product formation can complicate purification and reduce yields. The nature of the side products is highly dependent on the synthetic method employed.
Common Side Reactions and Prevention Strategies:
| Synthetic Method | Common Side Product(s) | Prevention Strategy |
| Catalytic Hydrogenation | Partially hydrogenated intermediates (e.g., tetrahydropyridines), ring-opened products.[14] | Optimize reaction time, hydrogen pressure, and temperature. A change in catalyst (e.g., to Rh/C) can promote complete reduction.[5][14] |
| Reductive Amination | Over-alkylation of the amine, formation of enamines. | Use a mild reducing agent such as sodium triacetoxyborohydride. Control the stoichiometry of the carbonyl compound. |
| Pictet-Spengler Reaction | Oxidation of the tetrahydro-β-carboline product to the aromatic β-carboline.[8] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures.[8] |
| Radical Cyclization | Formation of a linear alkene via a competitive 1,5-hydrogen transfer.[1][14][15] | The choice of radical initiator and reaction concentration can influence the reaction pathway. Higher dilution may favor intramolecular cyclization. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my piperidine synthesis?
A1: The choice of an N-protecting group is critical and depends on its stability to the reaction conditions required for ring formation and subsequent functionalization, as well as the ease of its removal.
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability in a range of conditions and facile removal with acids like TFA or HCl.[16] It is a good choice for reactions involving nucleophiles or bases.
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions, making it suitable for a variety of transformations. It is typically removed by catalytic hydrogenation (e.g., Pd/C, H₂), which can sometimes be performed concurrently with the reduction of a pyridine precursor.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are very robust and electron-withdrawing, which can decrease the nucleophilicity of the nitrogen. They are often used when the nitrogen needs to be deactivated. Removal can be challenging, sometimes requiring harsh reducing agents.
Q2: I am having difficulty purifying my substituted piperidine. What are some common purification challenges and solutions?
A2: Substituted piperidines can be challenging to purify due to their basicity and polarity.
-
Formation of Salts: Piperidines can react with atmospheric carbon dioxide to form carbonate salts, or with acidic impurities to form other salts, which may appear as insoluble material.[7] Storing and handling piperidines under an inert atmosphere can mitigate this.[7]
-
Chromatography Issues: The basic nature of piperidines can cause tailing on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia in methanol, to the eluent to suppress the interaction with acidic silica.
-
-
Azeotropic Mixtures: Piperidine can form an azeotrope with pyridine, making complete separation by simple distillation difficult.[7]
-
Solution: Consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate, while pyridine does not, allowing for separation by filtration.[7]
-
Q3: My Pictet-Spengler reaction for synthesizing a tetrahydro-β-carboline (a piperidine-fused system) is not working. What should I check?
A3: The Pictet-Spengler reaction is sensitive to several factors.[17][18]
-
Acid Catalyst: The reaction requires an acid catalyst. Ensure you are using an appropriate acid (e.g., TFA, HCl) and the correct loading (can range from catalytic to stoichiometric amounts).[8][19]
-
Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic to participate in the cyclization. Electron-donating groups on the aromatic ring will accelerate the reaction, while electron-withdrawing groups will hinder it.[19]
-
Aldehyde/Ketone Quality: Ensure the carbonyl component is pure and stable. Aldehydes, in particular, can be prone to oxidation or polymerization.[8] Using a stable formaldehyde source like 1,3,5-trioxane can be beneficial.[19]
-
Formation of the Iminium Ion: The reaction proceeds via an iminium ion intermediate. If this intermediate is not readily formed or is too stable to cyclize, the reaction will fail.[8] Monitoring the reaction for the disappearance of the starting amine and aldehyde can provide clues.
Experimental Protocol: General Procedure for N-Boc Deprotection
Caption: A standard workflow for the acidic removal of an N-Boc protecting group.[16]
Step-by-Step Methodology: [16]
-
Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative. Further purification by column chromatography or distillation may be required.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
National Institutes of Health. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2020). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]
-
Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
National Institutes of Health. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
ResearchGate. (2021). Catalytic Asymmetric Aza-Diels-Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen-Containing Heterocycles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Reddit. (2021). Mechanism of Pichet Spengler reaction. r/OrganicChemistry. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 19. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Welcome to the technical support center for the purification of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound, ensuring the integrity and purity of your final product.
I. Understanding the Synthesis and Impurity Profile
A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. The most common and efficient synthesis of this compound involves a two-step process:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This step involves the reaction of N-Boc-3-piperidone with triethyl phosphonoacetate to form the protected intermediate, (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate.[1]
-
Boc Deprotection and Salt Formation: The Boc protecting group is removed from the piperidine nitrogen using a strong acid, typically hydrochloric acid, which also forms the desired hydrochloride salt.[2]
This synthetic pathway can introduce several types of impurities that need to be addressed during purification:
-
From the HWE Reaction:
-
Unreacted N-Boc-3-piperidone.
-
Unreacted triethyl phosphonoacetate.
-
The phosphonate byproduct (diethyl phosphate).[1]
-
The (Z)-isomer of the desired product.
-
-
From the Deprotection Step:
-
Incomplete deprotection, leaving residual Boc-protected starting material.
-
Side products from the acidic conditions, if other acid-sensitive functional groups are present.
-
The following sections provide detailed troubleshooting guides and FAQs to address the purification challenges at each stage of this synthesis.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Purification of the Boc-Protected Intermediate
Q1: I am having difficulty separating the (E)-isomer from the (Z)-isomer of the Boc-protected intermediate during column chromatography. What can I do?
Potential Cause: The polarity difference between the (E) and (Z) isomers is often small, making their separation challenging on standard silica gel.
Solutions:
-
Optimize the Mobile Phase: A shallow gradient of ethyl acetate in hexanes is recommended for the flash chromatography of α,β-unsaturated esters.[3] Start with a low percentage of ethyl acetate (e.g., 5%) and increase it very slowly (e.g., 0.5-1% increments). This will improve the resolution between the two isomers.
-
Use a High-Performance Silica Gel: Employing a smaller particle size silica gel can significantly enhance the separation efficiency.
-
Consider a Different Stationary Phase: If separation on silica is still problematic, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
Q2: My purified Boc-protected intermediate is a viscous oil that is difficult to handle. Can I crystallize it?
Potential Cause: While some α,β-unsaturated esters can be crystalline, many are oils at room temperature, especially if there are minor impurities present.
Solutions:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization or solidify the product by removing highly non-polar impurities.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes, pentane) until the solution becomes turbid. Allow the solution to stand, preferably at a low temperature, to induce crystallization.
Deprotection and Purification of the Final Hydrochloride Salt
Q3: During the Boc-deprotection with HCl, my product does not precipitate. How can I isolate my hydrochloride salt?
Potential Cause: The solubility of the hydrochloride salt can vary significantly depending on the solvent and the concentration.
Solutions:
-
Add an Anti-Solvent: After the deprotection reaction is complete (as monitored by TLC or LC-MS), add a less polar solvent in which the hydrochloride salt is insoluble. Diethyl ether is a common choice for precipitating amine hydrochlorides.[2]
-
Concentrate the Reaction Mixture: Carefully remove the solvent under reduced pressure. The resulting residue will be the crude hydrochloride salt, which can then be further purified by recrystallization.
Q4: My hydrochloride salt "oils out" during precipitation or recrystallization instead of forming a solid.
Potential Cause: This is a common issue with hydrochloride salts and can be caused by the presence of moisture, residual solvent, or other impurities that depress the melting point.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents for the deprotection and precipitation steps. Moisture can interfere with salt formation and lead to oily products.
-
Change the Solvent System: If a single solvent is causing the product to oil out, try a binary solvent system. For example, dissolve the crude salt in a minimal amount of a polar solvent like isopropanol or ethanol at an elevated temperature, and then slowly add a less polar co-solvent like diethyl ether or ethyl acetate as it cools.[4]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a small amount of pure solid, adding a seed crystal can also initiate crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Boc-deprotection reaction?
The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC). The Boc-protected starting material is significantly less polar than the resulting free amine or its hydrochloride salt. You should see the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline. Staining the TLC plate with ninhydrin can be helpful to visualize the primary or secondary amine product.
Q2: Can I use a different acid for the deprotection step?
Yes, other strong acids like trifluoroacetic acid (TFA) can also be used for Boc deprotection. However, this will result in the formation of the trifluoroacetate salt. If the hydrochloride salt is specifically required, using a solution of HCl in an organic solvent like dioxane or methanol is the most direct method.[2]
Q3: My final product is colored. How can I remove the color?
A slight yellow tint can sometimes be observed due to minor impurities.
-
Recrystallization: A successful recrystallization is often sufficient to remove colored impurities.
-
Activated Charcoal Treatment: If recrystallization alone is not effective, you can treat a solution of your crude product with a small amount of activated charcoal. Dissolve the product in the recrystallization solvent, add a small amount of charcoal, heat the mixture briefly, and then filter it hot through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that this can sometimes lead to a loss of product yield.
Q4: What are the optimal storage conditions for this compound?
As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation over time.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography of the Boc-Protected Intermediate
This protocol is a general guideline for the purification of (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate.
| Step | Procedure |
| 1. Column Preparation | Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pack a column of appropriate size with the slurry. |
| 2. Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. |
| 3. Elution | Begin elution with the low-polarity mobile phase. Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A shallow gradient is key to separating the (E) and (Z) isomers. |
| 4. Fraction Collection | Collect fractions and monitor them by TLC to identify the fractions containing the pure (E)-isomer. |
| 5. Concentration | Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-protected intermediate. |
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
This protocol outlines the final step of the synthesis.
| Step | Procedure |
| 1. Dissolution | Dissolve the purified Boc-protected intermediate in a minimal amount of an anhydrous solvent such as methanol or 1,4-dioxane. |
| 2. Acid Addition | To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) at room temperature.[2] |
| 3. Reaction Monitoring | Stir the reaction for 1-3 hours, monitoring for the disappearance of the starting material by TLC. |
| 4. Product Isolation | If the hydrochloride salt precipitates, it can be collected by filtration and washed with a small amount of cold diethyl ether. If it does not precipitate, remove the solvent under reduced pressure. |
| 5. Further Purification | The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/diethyl ether).[3][4] |
V. Visualization of Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification method.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the recrystallization of the hydrochloride salt.
VI. References
-
Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. National Institutes of Health. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. KUREI. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
-
Boc De-protection : r/Chempros. Reddit. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
Sources
Technical Support Center: Stability of Piperidine-Based Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of piperidine-based intermediates. As a cornerstone in many pharmaceutical scaffolds, ensuring the stability of these intermediates is paramount for reproducible results and the integrity of your final compounds.[1][2] This resource provides actionable insights and protocols to help you navigate the common challenges encountered during the synthesis, handling, and storage of these critical molecules.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you may encounter during your experimental work, offering explanations for the underlying chemistry and step-by-step solutions.
Issue 1: My piperidine-based intermediate is showing signs of discoloration (e.g., turning yellow or brown) upon storage.
Question: I've recently synthesized a piperidine derivative and after a few days in storage, I've noticed a distinct color change. What could be causing this and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation, often stemming from oxidation. The lone pair of electrons on the nitrogen atom in the piperidine ring makes it susceptible to oxidation, which can be initiated by exposure to air (atmospheric oxygen), light, or trace metal impurities.[3][4]
Underlying Chemistry: The tertiary amine in many piperidine intermediates can be oxidized to form N-oxides or even undergo ring-opening reactions, leading to a complex mixture of colored impurities.[4] Photodegradation, particularly from UV light, can also provide the energy to initiate these radical-driven degradation pathways.[4][5][6]
Troubleshooting & Preventative Measures:
-
Inert Atmosphere: Store your intermediate under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7]
-
Light Protection: Use amber vials or wrap your storage containers in aluminum foil to protect the compound from light.[5][6][8]
-
Solvent Purity: Ensure that the solvents used for storage are of high purity and deoxygenated. Peroxides in older ether solvents can be a significant source of oxidation.
-
Temperature Control: Store your compounds at recommended low temperatures, often between 2-8°C, to slow down the rate of degradation reactions.[5] However, be mindful that some compounds may crystallize at low temperatures.[5]
-
Purification: If discoloration has already occurred, repurification by distillation or column chromatography may be necessary to remove the colored impurities.[9]
Issue 2: I'm observing inconsistent analytical results (e.g., changing HPLC peak areas, appearance of new peaks) over time.
Question: When I analyze my piperidine intermediate by HPLC, the peak area for my compound is decreasing, and I'm seeing new, smaller peaks emerge. What's happening?
Answer:
This is a classic sign of compound degradation. The decrease in the main peak area corresponds to the loss of your pure intermediate, while the new peaks represent the formation of degradation products.
Potential Degradation Pathways:
-
Oxidation: As mentioned previously, oxidation is a primary degradation pathway.[4] The formation of N-oxides and ring-opened products will result in new peaks in your chromatogram.[4]
-
Hydrolysis: If your intermediate has hydrolyzable functional groups (e.g., esters, amides) and is exposed to moisture, hydrolysis can occur.[5][10] The piperidine ring itself can be susceptible to hydrolysis under strongly acidic conditions.[10]
-
Reaction with Acidic or Basic Impurities: Trace acidic or basic impurities in your storage solvent or on the surface of your container can catalyze degradation. Piperidine itself is basic and can react with acids to form salts.[3]
Troubleshooting & Analytical Workflow:
-
Establish a Baseline: Immediately after synthesis and purification, run a full analytical characterization (e.g., HPLC, LC-MS, NMR) to establish a baseline for your pure compound.
-
Forced Degradation Study: To identify the likely cause, perform a forced degradation study. This involves intentionally subjecting small aliquots of your compound to various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Elevated temperature (e.g., 60°C)
-
Photolytic: Exposure to UV light
-
-
Analyze Stressed Samples: Analyze the stressed samples by LC-MS to identify the degradation products formed under each condition.[4][11] This will help you pinpoint the sensitivity of your molecule and take appropriate preventative measures.
Issue 3: My reaction involving a piperidine-based intermediate is giving low yields or unexpected side products.
Question: I'm using a piperidine intermediate in a subsequent reaction, but the yield is much lower than expected, and I'm isolating several byproducts. Could the stability of the intermediate be the issue?
Answer:
Absolutely. The stability of your starting material is crucial for the success of any reaction. If the piperidine intermediate has started to degrade, you are introducing impurities into your reaction mixture, which can lead to lower yields and the formation of unwanted side products.
Causality and Experimental Choices:
-
N-Acyliminium Ion Formation: Under oxidative conditions, the piperidine ring can be oxidized to form an N-acyliminium ion intermediate.[12] This highly reactive species can be trapped by nucleophiles present in the reaction mixture, leading to a variety of side products.[12]
-
Incompatibility with Reaction Conditions: The piperidine moiety itself can be reactive under certain conditions. For example, the basic nitrogen can interfere with acid-catalyzed reactions.
-
Catalyst Poisoning: The Lewis basicity of the piperidine nitrogen can sometimes lead to catalyst poisoning in transition-metal-catalyzed reactions.[13]
Recommended Actions:
-
Verify Starting Material Purity: Before starting your reaction, always re-analyze the purity of your piperidine intermediate, especially if it has been in storage for some time.
-
Protecting Groups: If the piperidine nitrogen is interfering with the reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz). The choice of protecting group will depend on the subsequent reaction conditions.
-
Optimize Reaction Conditions: If you suspect catalyst poisoning, you may need to screen different catalysts or ligands, or use a higher catalyst loading.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for piperidine-based intermediates?
A1: The ideal storage conditions can vary depending on the specific structure of the intermediate.[5] However, general best practices include:
-
Temperature: A cool, dry place is generally recommended, with temperatures between 2-8°C being common for many derivatives.[5]
-
Atmosphere: Storage under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.[7]
-
Container: Use well-sealed, opaque containers (e.g., amber glass vials) to protect from light and moisture.[5][8]
-
Purity: Store the compound in its purest form, as impurities can often accelerate degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Slows down degradation kinetics.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[7] |
| Light | Amber vials or dark storage | Prevents photodegradation.[5][6] |
| Moisture | Tightly sealed containers, desiccants | Prevents hydrolysis.[5] |
Q2: How does the substitution pattern on the piperidine ring affect its stability?
A2: The substitution pattern can significantly influence the stability of the piperidine ring.
-
Substituents adjacent to the nitrogen (α-position): These can sterically hinder the nitrogen, potentially making it less susceptible to certain reactions. However, these positions are also prone to oxidation to form iminium ions.[14]
-
Electron-withdrawing groups: These can decrease the basicity of the nitrogen, which may make it less prone to acid-catalyzed degradation but could affect its nucleophilicity in desired reactions.
-
Bulky substituents: These can influence the preferred chair conformation of the piperidine ring, which in turn can affect its reactivity and stability.[15]
Q3: What analytical techniques are best for monitoring the stability of piperidine-based intermediates?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the intermediate and detecting the formation of degradation products over time.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the molecular weights of any degradation products, which helps in elucidating their structures and understanding the degradation pathways.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they are present in sufficient concentration.
-
Gas Chromatography (GC): Can be used for volatile piperidine derivatives.[17][18]
Q4: Can I use piperidine that has started to discolor in my experiments?
A4: It is strongly advised against using discolored piperidine or its derivatives without purification. The presence of impurities can lead to unpredictable reaction outcomes, lower yields, and difficulty in purifying the final product.[3] It is best to purify the intermediate before use, for example, by distillation.[9]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Inert Atmosphere Handling for Storage
Objective: To properly store a sensitive piperidine-based intermediate to prevent degradation.
Materials:
-
Piperidine-based intermediate
-
Schlenk flask or vial with a rubber septum
-
Source of inert gas (Nitrogen or Argon) with a manifold
-
Cannula or long needle
-
Parafilm or vial cap
Procedure:
-
Place your purified piperidine intermediate into a clean, dry Schlenk flask or vial.
-
Attach the flask/vial to a Schlenk line or inert gas manifold.
-
Evacuate the flask/vial under vacuum for several minutes to remove air.
-
Backfill the flask/vial with the inert gas.
-
Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.
-
For long-term storage, seal the flask/vial with a secure cap and wrap the seal with Parafilm.
-
Store the sealed container under the appropriate temperature and light conditions as determined for your specific compound.
Visualizations
Caption: Factors influencing the stability of piperidine intermediates.
Caption: Troubleshooting workflow for identifying degradation pathways.
References
- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
- Reddy, T. J., et al. (n.d.).
- Möhrle, H., & Wieland, J. (2025, August 7). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform Abstract.
- Andersen, M. P. S., et al. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- BTC Pharmaceuticals Technology Co., Ltd. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
- Aguiar, A. C. B., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Biosynce. (2023, December 2). Storage method of piperidine - Knowledge.
- Jubilant Life Sciences Limited. (n.d.).
- Wang, Y., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Chemos GmbH & Co.KG. (2019, June 24).
- Wang, Z., et al. (n.d.). Possible degradation pathways of piperidinium-functionalized polyethylene.
- YouTube. (2024, October 12).
- BenchChem. (n.d.).
- Ivanova, A. A., et al. (n.d.).
- National Center for Biotechnology Inform
- Słoczyńska, K., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with Piperidine-1-carbonyl azide.
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
- Chourasiya, A., et al. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Wang, Y., et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
- Zhou, G., et al. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Griesbeck, A. G., & Kramer, W. (2025, August 6). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
- S, S., et al. (2024, January 23).
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- YouTube. (2024, October 12).
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- Royal Society of Chemistry. (2013). Analytical Methods.
- Hong, L., & Wang, R. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Jeffrey, J. L., et al. (n.d.).
- ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Rowles, H. T., et al. (n.d.).
- Banks, H. D. (1992, August 1). Piperidine Synthesis. - DTIC.
- Buffat, M. G. (n.d.). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
- Wikipedia. (n.d.). Piperidine.
- Lee, Y., et al. (n.d.).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. biosynce.com [biosynce.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. biosynce.com [biosynce.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine - Wikipedia [en.wikipedia.org]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 18. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses general, high-level questions that are frequently encountered when working with piperidine derivatives.
Q1: My final piperidine product has a yellow tint. What causes this and how can I fix it?
A yellow discoloration in piperidine is typically due to oxidation products formed upon exposure to air and light.[1][2] While this may not interfere with all subsequent applications, high-purity is often required.
-
Solution : The most effective method for removing these colored impurities is distillation.[2]
-
Prevention : To prevent re-oxidation, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]
Q2: I'm struggling to separate piperidine from my starting pyridine material by distillation. Why is this so challenging?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[2][3] This azeotrope is approximately 92% piperidine and 8% pyridine by weight.[2][3]
-
Solution : A highly effective chemical method involves selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidinium carbonate salt, while pyridine does not under the same conditions.[2][4] This allows for separation by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base, followed by extraction and final distillation.[3]
Q3: Do I always need to use a protecting group for the piperidine nitrogen?
It is highly recommended, especially when using reagents that can react with the basic and nucleophilic piperidine nitrogen.[2][5]
-
Rationale : The secondary amine of the piperidine ring can engage in numerous side reactions, such as N-alkylation, N-acylation, or acting as a ligand for metal catalysts, which can lead to undesired byproducts and catalyst deactivation.[5]
-
Common Protecting Groups : The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently used.[2][6] These groups temporarily block the nitrogen's reactivity and can be removed in a subsequent step.[2][7]
Q4: My solution of piperidine in DMF crystallized during storage. What is the cause?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1][2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that might be present in the lab environment) to form piperidine hydrochloride.[2]
-
Solution : You can try warming the solution to see if the crystals redissolve.[1] However, it is often best to prepare a fresh solution. To prevent this, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[2]
Troubleshooting Guide by Synthetic Method
This section provides detailed troubleshooting for specific issues that may arise during common synthetic procedures for piperidine derivatives.
Method 1: Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and atom-economical route to piperidines, but it is not without its challenges due to the stability of the aromatic ring.[8][9]
Problem: Slow or Incomplete Reaction
-
Potential Cause 1: Catalyst Poisoning. Impurities in the starting material or solvent can poison the catalyst.[2]
-
Solution: Ensure the use of high-purity pyridine and anhydrous solvents. If necessary, purify the starting materials before the reaction.
-
-
Potential Cause 2: Inactive Catalyst. The catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst or perform a small-scale test reaction to verify its activity.[10]
-
-
Potential Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be vigorous enough to overcome the activation energy of the aromatic ring reduction.
-
Solution: Gradually increase the hydrogen pressure and/or reaction temperature. Refer to the table below for typical conditions for various catalysts.
-
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines.[2][8] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[2][10] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[2] |
| Raney Nickel | High | 170 - 200 | - | Often used for the synthesis of piperidine itself.[2][10] |
Problem: Formation of Side Products (Over-reduction or Dehalogenation)
-
Potential Cause 1: Over-reduction. This refers to the hydrogenolysis (cleavage) of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[10]
-
Solution: This is highly dependent on the choice of catalyst. Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[10] Optimizing for lower temperatures and pressures can also minimize this side reaction.
-
-
Potential Cause 2: Dehalogenation. If you are working with halogen-substituted pyridines, the catalyst (especially Pd/C) can promote hydrodehalogenation.[10]
-
Solution: Consider using a catalyst less prone to this side reaction, such as PtO₂, under carefully controlled conditions.[10] The choice of solvent can also influence the extent of dehalogenation.
-
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup : In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[8]
-
Catalyst Addition : Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[2]
-
Hydrogenation : Seal the reactor, purge with hydrogen gas, and then pressurize to 50-70 bar.[8]
-
Execution : Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2] Monitor the reaction progress by GC-MS or TLC.
-
Workup : Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated after neutralization and extraction.[8]
Method 2: N-Alkylation of Piperidines
This is a common reaction to introduce substituents on the nitrogen atom.
Problem: Low Yield of N-Alkylated Product
-
Potential Cause 1: Steric Hindrance. Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction.[1]
-
Solution: Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). In some cases, a different synthetic route may be necessary.[1]
-
-
Potential Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[1]
-
Problem: Formation of a Quaternary Ammonium Salt
-
Potential Cause: Over-alkylation. This is a common side reaction, especially with highly reactive alkylating agents, where the desired N-alkylated piperidine reacts further to form a quaternary ammonium salt.[1]
-
Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[1]
-
Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
Visualizations
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in piperidine synthesis.
General Reaction Setup for Inert Atmosphere Conditions
Caption: A schematic for a typical reaction setup under an inert atmosphere.
References
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. A Comparative Review of Synthetic Methods for Piperidine Rings.
- Benchchem. Common challenges in working with piperidine-based compounds.
- Benchchem. Technical Support Center: Synthesis of Piperidine from Pyridine.
- DTIC. Piperidine Synthesis.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Online] Available at: [Link]
- Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
- Benchchem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Benchchem. Optimizing reaction conditions for phenylethynyl piperidine synthesis.
- Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Piperidine Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar and often basic compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your method development.
Introduction: The Challenge of Piperidine Isomer Separation
Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules. The precise separation of their isomers—be they enantiomers, diastereomers, or positional isomers—is a critical task in synthesis, purification, and quality control. However, their inherent basicity, potential for multiple ionization states, and often subtle structural differences present significant chromatographic challenges. Common problems include poor resolution, severe peak tailing, and insufficient retention, particularly for polar analogues. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC modes for separating piperidine isomers?
A1: The choice of HPLC mode is dictated by the type of isomerism you are targeting:
-
Chiral Separation (Enantiomers): Chiral HPLC is essential. This is most commonly achieved using Chiral Stationary Phases (CSPs) that create a diastereomeric complex with one enantiomer, leading to differential retention. Polysaccharide-based CSPs are particularly versatile for piperidine derivatives.[1][2]
-
Achiral Separation (Diastereomers & Positional Isomers): Several modes can be effective:
-
Reversed-Phase (RP-HPLC): This is the most common starting point, using C18 or similar columns. Success hinges on carefully controlling the mobile phase pH to manage the ionization of the piperidine nitrogen.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar piperidine isomers that show little or no retention in reversed-phase.[4][5] It utilizes a polar stationary phase with a high organic content mobile phase.
-
Normal-Phase (NP-HPLC): While less common for modern analytical work, NP-HPLC can provide unique selectivity for certain isomers, particularly in chiral separations.[3]
-
Q2: My piperidine compound lacks a strong UV chromophore. How can I achieve sensitive detection?
A2: This is a frequent challenge with the basic piperidine scaffold. You have several options:
-
Pre-column Derivatization: This is a robust strategy where the analyte is reacted with a reagent that attaches a UV-active tag. For example, an amino group on a piperidine can be derivatized to introduce a strongly absorbing aromatic group, significantly enhancing sensitivity for UV detection.[1][3][6]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that does not require a chromophore. It measures the light scattered by analyte particles after the mobile phase has been evaporated. It is a powerful alternative for non-UV-absorbing compounds.[7]
-
Mass Spectrometry (MS): If available, an MS detector offers high sensitivity and selectivity without the need for a chromophore. It also provides valuable mass information for peak identification.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: I see severe peak tailing for my piperidine analyte in reversed-phase HPLC.
Cause: Peak tailing for basic compounds like piperidine is a classic problem in reversed-phase chromatography. It is primarily caused by secondary ionic interactions between the positively charged (protonated) piperidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism and distorted peak shapes.[3][8]
Solutions:
-
Mobile Phase pH Control: The most effective solution is to control the ionization of either the analyte or the silanol groups.
-
High pH (Ion Suppression of Analyte): Increase the mobile phase pH to be at least 2 units above the pKa of the piperidine's conjugate acid. This deprotonates the piperidine, neutralizing its charge and minimizing ionic interactions with the stationary phase.[9] A pH of 10 or higher is often effective. Caution: Ensure your column is stable at high pH. Many modern silica columns are designed for extended pH ranges (e.g., pH 2-12).
-
Low pH (Ion Suppression of Silanols): Lower the mobile phase pH to around 2-3. At this pH, most surface silanols are protonated (Si-OH) and neutral, preventing ionic interactions with the now fully protonated piperidine.[8]
-
-
Use of Basic Additives: Add a small concentration (e.g., 0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[3] These additives act as "silanol maskers." They are small, basic molecules that preferentially interact with the active silanol sites, shielding the piperidine analyte from these undesirable interactions.
-
Column Selection:
-
Base-Deactivated Columns: Use a column specifically designed for the analysis of basic compounds. These columns have high-purity silica with minimal accessible silanols or employ end-capping technologies to shield the silanols.
-
Polymer-Based Columns: These columns lack silanol groups entirely and can be excellent for eliminating peak tailing, often with the added benefit of being stable across a very wide pH range (e.g., 1-14).[8]
-
Caption: Logical workflow for diagnosing and solving peak tailing of basic piperidine isomers.
Problem 2: My polar piperidine isomers are not retained in reversed-phase HPLC.
Cause: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar analytes, such as piperidines with multiple hydroxyl or amino groups, have weak interactions with the nonpolar stationary phase (like C18) and elute at or near the void volume.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds.[4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention. More polar compounds are retained longer.
-
Ion-Pair Chromatography (IPC): This technique modifies a standard reversed-phase system to retain ionic or highly polar compounds.[10]
-
Mechanism: An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic tail (e.g., an alkyl sulfonate for the positively charged piperidine), is added to the mobile phase.[11] The reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained by the C18 column.[12]
-
Considerations: The choice and concentration of the ion-pairing reagent are critical. Longer alkyl chains on the reagent will provide more retention.[13] However, these reagents can be difficult to remove from the column and may suppress MS signals.
-
Caption: Decision workflow for addressing poor retention of polar piperidine isomers.
Problem 3: I cannot resolve the enantiomers of my chiral piperidine derivative.
Cause: Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral environment that allows for the formation of transient, diastereomeric complexes with different stabilities, leading to different retention times. This is most effectively achieved with a Chiral Stationary Phase (CSP).[14]
Solutions:
-
Select the Right Chiral Stationary Phase (CSP): This is the most critical factor.
-
Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are extremely versatile and successful for a wide range of chiral compounds, including piperidines.[2][15] They are available with different polysaccharide derivatives (e.g., amylose or cellulose) and selectors (e.g., tris(3,5-dimethylphenylcarbamate)). Screening a few different polysaccharide columns is a highly effective strategy.
-
Protein-based and other CSPs: Other types of CSPs exist and may offer unique selectivity.
-
-
Optimize the Mobile Phase: The mobile phase composition dramatically affects chiral recognition.
-
Normal Phase Mode (Hexane/Alcohol): This is a very common mode for chiral separations on polysaccharide CSPs. Systematically vary the alcohol (e.g., isopropanol, ethanol) and its percentage in the hexane. The type and concentration of the alcohol modifier influence the interaction between the analyte and the CSP.
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): This can also be highly effective and offers different selectivity.
-
Additives: For basic analytes like piperidines, adding a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive to the mobile phase can significantly improve peak shape and sometimes the chiral resolution by controlling the analyte's ionization state.[3]
-
-
Adjust Temperature: Lowering the column temperature often increases the stability difference between the diastereomeric complexes, which can enhance resolution. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
Problem 4: My positional isomers (e.g., 2-methyl vs. 3-methyl vs. 4-methyl piperidine) are co-eluting.
Cause: Positional isomers can have very similar polarities and hydrophobicities, making them difficult to separate on standard C18 columns where retention is primarily driven by hydrophobic interactions.
Solutions:
-
Change Stationary Phase Selectivity: Move beyond C18 to a column that offers alternative separation mechanisms.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange. These can be highly effective at differentiating the subtle electronic and shape differences between positional isomers.[3]
-
Phenyl-Hexyl Columns: These columns also offer π-π interactions that can help resolve aromatic or substituted piperidine isomers.
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Columns: These columns are specifically designed to separate structural isomers through strong π-π interactions.[16]
-
-
Optimize Mobile Phase Conditions:
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity and may resolve the isomers.
-
pH: As with all ionizable compounds, carefully adjusting the mobile phase pH can subtly change the charge distribution and hydration sphere of the isomers, potentially leading to separation.[17][18]
-
Summary of Starting Conditions
| Isomer Type | Recommended HPLC Mode | Stationary Phase | Mobile Phase Considerations | Key Tip |
| Enantiomers | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA/IB/IC) | Normal Phase (Hexane/IPA) or Polar Organic (ACN/MeOH) | Screen multiple CSPs and mobile phases. Use additives (e.g., 0.1% DEA). |
| Diastereomers | Reversed-Phase or HILIC | C18, PFP, or HILIC (Silica, Amide) | RP: ACN/Water with pH control. HILIC: ACN/Water buffer. | Optimize mobile phase pH and organic solvent ratio. |
| Positional Isomers | Reversed-Phase | PFP, Phenyl-Hexyl, or specialized π-π columns (PYE) | ACN/Water or MeOH/Water. | Move beyond C18 to a column with alternative selectivity. |
Experimental Protocol Example: Chiral Separation of 2-Piperidinemethanol
This protocol provides a starting point for the direct chiral separation of a piperidine derivative.
-
Column: Chiralpak IA (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (if concentration is sufficient) or use derivatization/ELSD/MS if needed.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard and sample in the mobile phase or a compatible solvent like methanol.[1]
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the racemic standard to confirm the separation of the two enantiomers and identify their retention times. c. Inject the unknown sample for analysis. d. Optimization: If resolution is insufficient, systematically adjust the isopropanol percentage (e.g., try 15% and 25%) and/or change the alcohol to ethanol.
References
- Benchchem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- Benchchem. (n.d.). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- PubMed. (2022, August 16). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Chromatography Forum. (2005, June 24). Ion Pairing Reagents.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers.
- PubMed Central. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. technologynetworks.com [technologynetworks.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion Pairing Reagents - Chromatography Forum [chromforum.org]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. nacalai.com [nacalai.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. moravek.com [moravek.com]
Technical Support Center: (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride Degradation Prevention
Introduction
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a key building block in pharmaceutical synthesis. As with many complex organic molecules, its stability is paramount to ensure the integrity of research and development outcomes. This technical guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address the degradation of this compound. Our focus is on understanding the underlying chemical principles to empower users to make informed decisions during their experiments.
The structure of this compound, featuring an α,β-unsaturated ester and a piperidine ring, presents specific stability challenges. The electron-withdrawing nature of the ester group can make the β-carbon susceptible to nucleophilic attack, while the piperidine moiety can be influenced by pH and oxidative conditions.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.
This guide is structured to provide a logical flow, from identifying potential degradation pathways to implementing practical preventative measures and troubleshooting unexpected results.
I. Understanding the Degradation Profile
Before delving into troubleshooting, it's crucial to understand the potential chemical transformations that can lead to the degradation of this compound. Forced degradation studies, which intentionally expose the compound to harsh conditions, are instrumental in identifying likely degradation products and pathways.[2][3][4][5]
Key Potential Degradation Pathways:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. α,β-unsaturated esters can undergo hydrolysis, and the reaction is often catalyzed by hydroxide ions at a pH between 11 and 13.[6][7][8]
-
Isomerization: The double bond in the (E)-isomer could potentially isomerize to the (Z)-isomer, especially when exposed to light or certain catalysts.
-
Oxidation: The piperidine ring and the double bond can be susceptible to oxidation, leading to a variety of degradation products.[9]
-
Polymerization: α,β-unsaturated carbonyl compounds can sometimes undergo polymerization, especially under thermal stress or in the presence of radical initiators.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule.[1][9] Piperidine itself can start to decompose at elevated temperatures.[1]
The following diagram illustrates the primary degradation concerns for this molecule.
Caption: Key Stress Factors and Potential Degradation Pathways.
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I'm seeing an unexpected peak in my HPLC analysis after dissolving the compound in a basic buffer. What could it be?
Answer:
The most likely culprit is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The piperidine nitrogen's basicity can affect its stability in different chemical environments.[1] Under basic conditions (pH > 7), the hydroxide ions can act as a nucleophile, attacking the carbonyl carbon of the ester. This is a common degradation pathway for esters. α,β-unsaturated carbonyl compounds are known to hydrolyze under alkaline conditions.[6]
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
LC-MS Analysis: The most direct way to identify the new peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe a mass corresponding to the hydrolyzed product (the carboxylic acid).
-
Co-injection with a Standard: If you can synthesize or acquire a standard of the corresponding carboxylic acid, co-injecting it with your degraded sample should show a single, co-eluting peak.
-
-
Protocol Adjustment:
-
pH Control: If your experimental conditions allow, work at a neutral or slightly acidic pH. The hydrochloride salt form of the compound suggests it is more stable under acidic conditions.
-
Minimize Time in Basic Solutions: If a basic pH is unavoidable, minimize the time the compound spends in the basic solution. Prepare the solution immediately before use and consider running the reaction at a lower temperature to slow down the rate of hydrolysis.
-
Question 2: My sample is turning yellow/brown upon storage in solution. What is causing this discoloration?
Answer:
Discoloration often indicates the formation of chromophoric degradation products, which can arise from oxidation or polymerization. The piperidine ring and the α,β-unsaturated system are both susceptible to oxidative degradation.[9]
Troubleshooting Steps:
-
Investigate Oxidative Degradation:
-
Inert Atmosphere: When preparing and storing solutions, use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store the solution under an inert atmosphere.
-
Avoid Pro-oxidants: Ensure your solvents and reagents are free from peroxide impurities. For example, aged ethers like THF or diethyl ether can form explosive peroxides that are also potent oxidizing agents.
-
-
Assess for Polymerization:
-
NMR Analysis: Proton NMR can be a powerful tool to detect polymerization. You may observe broadening of peaks or the disappearance of the vinylic proton signals.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to minimize thermal stress that could initiate polymerization.[9] Some suppliers recommend storing the solid at 4°C and protected from light.[10]
-
Question 3: I'm observing a new isomer in my reaction mixture. How can I prevent this?
Answer:
The appearance of a new isomer is likely due to the isomerization of the (E)-alkene to the (Z)-alkene. This can be triggered by exposure to light (photoisomerization) or by certain catalysts.
Troubleshooting Steps:
-
Protect from Light:
-
Amber Vials: Store both the solid compound and its solutions in amber vials to protect them from UV and visible light.
-
Cover Glassware: During experiments, wrap reaction flasks and other glassware in aluminum foil.
-
-
Evaluate Catalytic Effects:
-
Reagent Purity: Ensure the purity of all reagents and catalysts used in your reaction. Trace impurities can sometimes catalyze isomerization.
-
pH Considerations: While less common for simple alkenes, extreme pH conditions can sometimes facilitate isomerization. Maintain a controlled pH environment.
-
The following flowchart provides a visual guide to troubleshooting common degradation issues.
Caption: Troubleshooting Flowchart for Degradation Issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[9] A temperature of 2-8°C is often recommended.[9] It's also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1][9]
Q2: How long can I store solutions of this compound?
A2: The stability of the compound in solution depends heavily on the solvent and storage conditions. In general, it is best to prepare solutions fresh for each experiment. If storage is necessary, use a degassed, anhydrous aprotic solvent, store at a low temperature (2-8°C), and protect from light. The stability of piperidine series compounds can decrease over time, with noticeable degradation potentially occurring after 2-3 years even under ideal conditions.[9] It is recommended to re-analyze stored solutions to confirm purity before use.
Q3: Which analytical techniques are best for detecting degradation?
A3: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the parent compound and detecting the appearance of degradation products. A stability-indicating method should be developed and validated.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any new impurities, which helps in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about degradation products, especially if they can be isolated.
Q4: Are there any solvents I should avoid?
A4: Avoid using highly basic or acidic aqueous solutions for prolonged periods due to the risk of hydrolysis. Also, be cautious with solvents that can readily form peroxides (e.g., unstabilized THF, diethyl ether) unless they are freshly purified and tested for peroxides. Protic solvents, in general, may be more likely to participate in degradation reactions than aprotic solvents.
Q5: Can I use this compound in reactions that require high temperatures?
A5: While some reactions may necessitate elevated temperatures, it's important to be aware of the potential for thermal degradation.[1][9] If high temperatures are required, it is advisable to:
-
Run a small-scale trial to assess the compound's stability under the proposed reaction conditions.
-
Minimize the reaction time at the elevated temperature.
-
Conduct the reaction under an inert atmosphere to prevent thermo-oxidative degradation.
IV. Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, dry, dark, under inert atmosphere. | Prevents thermal, photo-oxidative, and hydrolytic degradation.[9] |
| Storage (Solution) | Prepare fresh. If necessary, store at 2-8°C in a degassed, anhydrous aprotic solvent, protected from light. | Minimizes hydrolysis, oxidation, and photo-isomerization.[9] |
| pH | Maintain neutral to slightly acidic conditions. | The ester is susceptible to base-catalyzed hydrolysis.[6] |
| Atmosphere | Use inert gas (N₂ or Ar) for reactions and storage. | Prevents oxidation of the piperidine ring and double bond.[9] |
| Light | Use amber glassware or protect from light with foil. | Prevents photo-isomerization of the (E)-double bond. |
| Temperature | Avoid prolonged exposure to high temperatures. | Minimizes risk of thermal decomposition and polymerization.[1][9] |
| Analytical Monitoring | Regularly use HPLC and/or LC-MS to check for purity and detect degradation products. | Ensures the integrity of the starting material and reaction products. |
By understanding the inherent chemical properties of this compound and implementing these preventative and troubleshooting measures, researchers can significantly enhance the reliability and success of their experiments.
References
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
-
National Center for Biotechnology Information. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.
- Google Patents. (n.d.). US6992209B2 - Methods of forming alpha, beta-unsaturated acids and esters.
-
National Center for Biotechnology Information. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
ResearchGate. (2014, January 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 10. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.cn]
Technical Support Center: Catalyst Selection for Efficient Piperidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The piperidine motif is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the catalytic synthesis of piperidines.
Q1: What are the primary catalytic strategies for synthesizing the piperidine ring?
A1: The construction of the piperidine scaffold is primarily achieved through two major catalytic routes:
-
Hydrogenation/Reduction of Pyridine Derivatives: This is the most common and industrially significant method. It involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. This can be accomplished through:
-
Catalytic Hydrogenation: Utilizes molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous catalyst. Common catalysts include those based on palladium, platinum, rhodium, nickel, and cobalt.[1][2][3] This method is robust but often requires high pressure and temperature.[2][3]
-
Transfer Hydrogenation: Employs a hydrogen donor molecule, such as ammonium formate or ammonia borane, to transfer hydrogen to the pyridine ring in the presence of a catalyst.[1][4] This approach often operates under milder conditions than direct catalytic hydrogenation.[1]
-
-
Intramolecular Cyclization: This strategy involves forming the piperidine ring by creating a C-N or C-C bond from a linear precursor. These reactions are diverse and include:
-
Reductive Amination: Cyclization of δ-aminoaldehydes or ketones. Iron-catalyzed reductive amination of ϖ-amino fatty acids is one such method.[2]
-
Alkene Cyclization: Methods like Wacker-type aerobic oxidative cyclization or hydroamination of unsaturated amines can form the piperidine ring.[2][4] These reactions are often catalyzed by palladium, gold, or rhodium complexes.[2]
-
From Halogenated Amides: A one-pot method involving amide activation, reduction, and intramolecular nucleophilic substitution can yield piperidines without the need for metal catalysts.[3]
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice between a homogeneous and heterogeneous catalyst depends on several factors, including the specific transformation, desired selectivity, and practical considerations of scale-up and purification.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Active Sites | Uniform, well-defined single sites. | Non-uniform active sites on a solid support. |
| Selectivity | Often exhibit higher selectivity (including stereo- and regioselectivity) due to tailored ligand environments.[2] | Selectivity can be excellent but may be lower than precisely designed homogeneous systems. |
| Reaction Conditions | Typically operate under milder conditions. | Often require harsher conditions (higher temperature and pressure).[2] |
| Catalyst Separation | Difficult; requires techniques like distillation or chromatography, which can lead to product contamination with metal residues. | Simple; easily removed by filtration, leading to cleaner products and simplified work-up. |
| Reusability | Generally not reusable. | Often reusable, which is economically and environmentally advantageous. |
| Common Examples | Rhodium and Iridium complexes with specific ligands (e.g., for asymmetric hydrogenation).[1][4] | Pd/C, PtO₂, Raney Nickel, Rh/C, Cobalt nanoparticles on a support.[1][2] |
Expert Insight: For discovery-phase chemistry where high selectivity and the synthesis of complex, chiral piperidines are critical, the tunability of homogeneous catalysts is often preferred. For large-scale production where cost, catalyst recovery, and product purity are dominant concerns, heterogeneous catalysts are the industry standard.
Q3: What is "over-reduction" during pyridine hydrogenation, and how can it be prevented?
A3: Over-reduction, also known as hydrogenolysis, is a significant side reaction where the C-N bond of the newly formed piperidine ring is cleaved. This leads to the formation of ring-opened byproducts like pentylamines, which reduces the yield of the desired product and complicates purification.[1]
Causality & Prevention:
-
Catalyst Choice is Critical: The propensity for over-reduction is highly dependent on the catalyst. Raney Nickel and Palladium catalysts can be aggressive and are more likely to promote C-N bond cleavage, especially at higher temperatures. Rhodium-based catalysts are often reported to be highly selective for ring hydrogenation without causing significant hydrogenolysis.[1]
-
Reaction Conditions: Harsher conditions (high temperature and prolonged reaction times) increase the likelihood of over-reduction. It is crucial to monitor the reaction and stop it once the starting material is consumed.
-
Pressure Optimization: While sufficient hydrogen pressure is needed for the reaction to proceed, excessively high pressures can sometimes favor hydrogenolysis.
Q4: How can I achieve high stereoselectivity when synthesizing substituted piperidines?
A4: Achieving stereoselectivity is a primary challenge, especially for pharmaceutical applications where a single isomer is required.[2] The strategy depends heavily on the synthetic route:
-
Asymmetric Hydrogenation: For the hydrogenation of substituted pyridines or pyridine precursors (like pyridinium salts), chiral catalysts are employed. This involves using a transition metal (e.g., rhodium, iridium) complexed with a chiral ligand.[2][5] The chiral environment of the catalyst directs the hydrogenation to occur from a specific face of the substrate, leading to an excess of one enantiomer.
-
Substrate-Controlled Cyclization: In intramolecular cyclization reactions, existing stereocenters in the linear precursor can direct the formation of new stereocenters during ring closure.
-
Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of piperidines through various reaction pathways.[2]
Expert Insight: The selection of chiral ligands and catalysts is a significant hurdle, as their stability and effectiveness are highly dependent on the specific substrate and reaction conditions.[2] Extensive screening of catalysts and conditions is often necessary to achieve high enantiomeric excess (ee).
Troubleshooting Guide
This guide addresses common problems encountered during piperidine synthesis experiments in a direct Q&A format.
Problem: Low or no conversion of my pyridine starting material.
Potential Causes & Solutions:
-
Catalyst Inactivity/Poisoning:
-
Why it happens: The catalyst may be from an old or improperly stored batch. More commonly, impurities in the starting material or solvent (especially sulfur or nitrogen compounds) can poison the catalyst's active sites.
-
Solutions:
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer:
-
Why it happens: In catalytic hydrogenation, the reaction rate is dependent on the concentration of dissolved hydrogen at the catalyst surface.
-
Solutions:
-
-
Reaction Temperature is Too Low:
-
Why it happens: Hydrogenation reactions have an activation energy barrier that must be overcome.
-
Solutions:
-
Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[1]
-
-
Problem: My reaction stalls, leaving partially hydrogenated intermediates (e.g., di- or tetrahydropyridines).
Potential Causes & Solutions:
-
Incomplete Reaction Time or Insufficient Catalyst Loading:
-
Why it happens: The reaction may simply not have been allowed to run to completion, or the amount of catalyst is too low for the scale of the reaction.
-
Solutions:
-
Increase the reaction time and monitor progress by TLC or GC/LC-MS.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[1]
-
-
-
Progressive Catalyst Deactivation:
-
Why it happens: The catalyst may be slowly deactivating over the course of the reaction before all the starting material is converted.
-
Solutions:
-
Use a more robust catalyst.
-
Consider adding a fresh portion of the catalyst midway through the reaction.[1]
-
-
Problem: I'm observing significant formation of ring-opened byproducts.
Potential Causes & Solutions:
-
Inappropriate Catalyst Selection:
-
Why it happens: As discussed in the FAQ, some catalysts are more prone to causing hydrogenolysis (over-reduction).
-
Solution: Switch to a more selective catalyst. Rhodium-on-carbon (Rh/C) is an excellent first choice to minimize over-reduction.[1] Bimetallic nanoparticles have also shown high selectivity.[1]
-
-
Reaction Temperature is Too High:
-
Why it happens: The activation energy for C-N bond cleavage is often higher than for ring hydrogenation. Excessive heat provides the energy to overcome this barrier.
-
Solution: Lower the reaction temperature. Find the minimum temperature required for efficient hydrogenation of the ring.[6]
-
Problem: The reaction shows poor stereoselectivity.
Potential Causes & Solutions:
-
Ineffective Chiral Catalyst or Ligand:
-
Why it happens: The chosen chiral catalyst system may not be optimal for the specific substrate.
-
Solution: Screen a variety of chiral ligands and metal precursors. The steric and electronic properties of both the substrate and the ligand must be well-matched.[2]
-
-
Unfavorable Reaction Conditions:
-
Why it happens: Temperature and solvent can significantly impact the conformational flexibility of the catalyst-substrate complex, affecting stereochemical communication.
-
Solution: Optimize the reaction temperature; often, lower temperatures lead to higher selectivity. Screen different solvents, as solvent polarity can influence the transition state geometry.
-
Visual Guides & Workflows
Catalyst Selection Decision Tree
This diagram provides a logical workflow for selecting an appropriate catalytic system based on the synthetic goal.
Caption: Decision tree for initial catalyst selection.
Troubleshooting Workflow: Low Yield in Pyridine Hydrogenation
This workflow outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: Systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol: Standard Hydrogenation of Pyridine using 10% Rh/C
This protocol describes a general procedure for the complete hydrogenation of a pyridine derivative under mild conditions.[4]
Disclaimer: This is a representative protocol. Reaction conditions, particularly temperature and pressure, may need to be optimized for specific substrates. Always perform a thorough safety review before conducting any experiment.
Materials:
-
Pyridine derivative (1.0 eq)
-
10% Rhodium on carbon (Rh/C) (5-10 mol% Rh)
-
Solvent (e.g., Methanol, Ethanol, or Water)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr-type hydrogenator or similar high-pressure reactor
Procedure:
-
Reactor Preparation: Add the pyridine derivative (e.g., 10 mmol) and the solvent (e.g., 20 mL) to a suitable high-pressure reactor vessel equipped with a magnetic stir bar.
-
Inerting: Seal the reactor. Purge the vessel with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Rh/C catalyst. Note: Palladium and Nickel catalysts are often pyrophoric and must be handled with extreme care, typically as a slurry in solvent.
-
Hydrogen Purge: Seal the reactor again. Purge the vessel with hydrogen gas 3-5 times, ensuring to vent away from the user.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 atm).[4] Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80 °C).[4]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples (if the reactor setup allows) for analysis by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous Rh/C catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude piperidine product. Further purification can be performed by distillation or chromatography as needed.
References
- Piperidine Synthesis. (2025). DTIC.
- Technical Support Center: Synthesis of Piperidine
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Common challenges in working with piperidine-based compounds. (2025). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine synthesis. (2024). Organic Chemistry Portal.
- Preparation of Piperidines, Part 1: Substituted
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Piperidine Synthesis from Lab to Pilot Plant
Welcome to the Technical Support Center for professionals engaged in the synthesis of piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up piperidine synthesis from the laboratory bench to a pilot plant. Here, we address common challenges with in-depth, evidence-based solutions and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow or brown tint after scale-up. What's the cause and how can I fix it?
A yellow or brown discoloration in piperidine is typically a result of oxidation, especially when exposed to air and light.[1][2] While this may not impact all subsequent applications, high-purity is often critical in pharmaceutical development.
-
Troubleshooting: The most effective method to remove these colored impurities is through distillation.[2][3]
-
Preventative Measures: To prevent discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and shielded from light and heat.[2][3]
Q2: I'm observing a significant drop in yield upon moving from the lab to the pilot plant. What are the likely culprits?
A decrease in yield during scale-up is a common challenge and can stem from several factors.[4] Reactions that perform well on a small scale may not be as efficient when scaled up.[4]
-
Heat Transfer Limitations: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, leading to thermal gradients and side reactions.[5][6][7]
-
Mixing Inefficiencies: What is effectively mixed with a magnetic stir bar in a flask may not be adequately agitated in a large reactor, resulting in localized concentration gradients and reduced reaction rates.[7][8][9][10]
-
Changes in Reagent Addition: The rate and method of reagent addition can significantly impact the reaction profile. A slow, controlled addition in the lab may be difficult to replicate on a larger scale, potentially leading to byproduct formation.
Q3: How do I handle the separation of piperidine from unreacted pyridine, especially with the formation of an azeotrope?
Separating piperidine from pyridine by simple fractional distillation is challenging because they form an azeotropic mixture.[2][3][11] This azeotrope is approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[2][3][11]
-
Azeotropic Distillation: One approach is to use azeotropic distillation with water or a non-aromatic hydrocarbon to alter the relative volatilities and facilitate separation.[11]
-
Salt Formation: A more effective method is the selective formation of a salt.[2] Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate, which can be filtered off, leaving the pyridine in the solution.[2][12] The piperidine can then be liberated from the salt by treatment with a strong base.[2]
Q4: What are the primary safety concerns when working with piperidine at a pilot plant scale?
Piperidine and its derivatives can be corrosive, toxic, and flammable.[4][13] When heated to decomposition, piperidine can emit highly toxic nitrogen oxide fumes.[4]
-
Handling: Always handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[13][14]
-
Fire Safety: Piperidine is a flammable liquid.[13] Use spark-proof tools and explosion-proof equipment.[14] Ensure proper grounding of all equipment to prevent static discharge.[15]
-
Storage: Store in a cool, dry, well-ventilated, and fireproof area away from sources of ignition.[14][15]
Troubleshooting Guides
Issue 1: Inconsistent Product Purity and Profile
Problem: You are observing batch-to-batch variability in the purity and impurity profile of your piperidine product at the pilot scale.
Root Cause Analysis:
This issue often points to a lack of precise control over reaction parameters, which is amplified at a larger scale.
-
Thermal Control: Inadequate heat removal can lead to localized "hot spots" in the reactor, promoting the formation of thermal degradation products and other side reactions.[7] The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[6][16]
-
Mixing Dynamics: Inefficient mixing can result in areas of high substrate or reagent concentration, leading to the formation of byproducts. The type of agitator and its speed are critical factors.[8][9]
Solutions:
-
Characterize Thermal Behavior: Utilize reaction calorimetry to understand the heat flow of your reaction at the lab scale. This data is crucial for modeling and predicting the thermal behavior in a larger reactor.[5]
-
Optimize Agitation: The choice of impeller and mixing speed should be based on the viscosity of the reaction mixture and the goal of the mixing (e.g., blending, solids suspension).[8][17] For many applications, a pitched-blade turbine can provide good axial flow and mixing.[18]
-
Controlled Dosing: Implement a controlled dosing strategy for critical reagents using a calibrated pump to maintain a consistent concentration profile throughout the reaction.
Issue 2: Catalyst Deactivation or Low Activity in Hydrogenation Reactions
Problem: When scaling up the catalytic hydrogenation of pyridine to piperidine, you experience a loss of catalyst activity or require significantly higher catalyst loading compared to the lab scale.
Root Cause Analysis:
Catalyst deactivation can be caused by impurities in the starting materials or hydrogen stream, or by inadequate mass transfer of hydrogen to the catalyst surface.
-
Catalyst Poisoning: Trace impurities in the pyridine feedstock, such as sulfur or other nitrogen-containing heterocycles, can poison the catalyst.
-
Mass Transfer Limitations: In a larger reactor, ensuring efficient contact between the gaseous hydrogen, the liquid phase, and the solid catalyst is more challenging.[9]
Solutions:
-
Feedstock Purity: Ensure the purity of the pyridine feedstock through appropriate purification methods before use.
-
Hydrogen Purity: Use high-purity hydrogen and consider an in-line purification system if necessary.
-
Reactor Design and Agitation: For slurry-phase hydrogenations, a reactor with a high-efficiency gas-inducing impeller can improve hydrogen dispersion and mass transfer. The design of the baffles is also important to ensure good mixing.[18]
-
Continuous Flow Chemistry: Consider the use of a continuous flow reactor for hydrogenation.[4] These systems offer excellent gas-liquid mass transfer, precise temperature and pressure control, and can lead to improved safety and efficiency.[4][19]
Issue 3: Difficulties with Product Isolation and Purification
Problem: You are facing challenges in isolating and purifying the piperidine product, including emulsion formation during workup and difficulty in removing residual solvents.
Root Cause Analysis:
Workup procedures that are straightforward in the lab can become problematic at a larger scale.
-
Emulsion Formation: Vigorous agitation during aqueous extractions can lead to stable emulsions, especially if surfactants or finely divided solids are present.
-
Azeotrope Formation: Piperidine can form azeotropes with water and other solvents, making their complete removal by simple distillation difficult.[1]
Solutions:
-
Workup Optimization:
-
"Salting Out": Add a saturated brine solution during the aqueous wash to increase the ionic strength of the aqueous phase and help break emulsions.[1]
-
Solvent Selection: Choose an extraction solvent that has a significant density difference from the aqueous phase and a low mutual solubility.
-
-
Drying and Solvent Removal:
Experimental Protocols
Protocol 1: Pilot-Scale Catalytic Hydrogenation of Pyridine
This protocol outlines a general procedure for the hydrogenation of pyridine to piperidine in a stirred-tank reactor.
Materials:
-
Pyridine (high purity)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or another suitable catalyst (e.g., Rhodium on carbon)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
High-pressure reactor with temperature and pressure control, and a high-efficiency agitator
Procedure:
-
Reactor Setup: In a high-pressure reactor, charge the pyridine and the solvent.
-
Catalyst Addition: Carefully add the catalyst to the reactor. Typically, 1-5 mol% is used, but this may need to be optimized for the specific scale and equipment.[3]
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[20]
-
Reaction: Begin vigorous stirring and maintain the desired reaction temperature. The hydrogenation of pyridine is often exothermic, so careful temperature control is essential.
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and/or by taking samples for analysis (e.g., GC-MS, TLC).[3]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration through a bed of celite. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[20]
-
Purification: The crude piperidine can be purified by distillation.
Protocol 2: Quality Control and Purity Analysis
Accurate and reliable analytical methods are crucial for ensuring the quality of the final product.
Techniques for Purity Analysis:
| Technique | Information Provided | Strengths | Limitations |
| GC-MS | Separation and identification of volatile impurities. | Excellent for identifying and quantifying volatile organic impurities.[21] | Requires the analyte to be volatile and thermally stable.[21] |
| ¹H & ¹³C NMR | Detailed structural information, identification, and quantification of impurities. | High resolution, excellent for structural elucidation and quantification of major impurities.[21] | Lower sensitivity compared to MS.[21] |
| FTIR | Presence of functional groups. | Fast, non-destructive, and good for a quick identity check.[21] | Limited information on the specific structure and quantity of impurities. |
| HPLC | Quantification of non-volatile impurities and the main component. | A simple, sensitive, and accurate method, especially with derivatization for UV detection.[22] | May require derivatization for compounds lacking a chromophore. |
General GC-MS Protocol for Piperidine Purity:
-
Sample Preparation: Prepare a dilute solution of the synthesized piperidine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[21]
-
Instrumental Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium or hydrogen.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
-
Data Analysis: Identify the peak corresponding to piperidine based on its retention time and mass spectrum. Analyze any other peaks by comparing their mass spectra with a library database to identify impurities.[21]
Visualizing the Scale-Up Process
Logical Flow for Troubleshooting Scale-Up Issues
Caption: A decision tree for troubleshooting common piperidine synthesis scale-up issues.
Relationship Between Critical Process Parameters
Caption: Interdependencies of critical parameters in the scale-up of piperidine synthesis.
References
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024-12-20). Scripps Research. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Piperidine Synthesis. - DTIC. (2025-06-04). Defense Technical Information Center. [Link]
-
Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025-12-03). Scienmag. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]
-
What is the reaction mechanism of piperidine in chemical reactions? (2025-09-25). Biosynce. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Common Types of Mixing in Reactors. Just Measure it - Zero Instrument. [Link]
-
Scaling up continuous flow chemistry. (2023-02-06). Stoli Chem. [Link]
-
Mixing in Bioreactors: Scale-Up Best Practices. (2025-09-02). Cultivated Meat Shop. [Link]
-
Scale-Up of a Batch Reactor. Wolfram Demonstrations Project. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023-10-03). ACS Publications. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022-09-03). PubMed. [Link]
-
Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap Eureka. [Link]
-
Reduced-Heat Transfer Area Reactor for Scale-up Study of Batch Cooling Crystallization. ACS Publications. [Link]
-
Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. (2024-06-12). BioProcess International. [Link]
-
Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. [Link]
-
Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering. [Link]
-
Rules of Thumb: Scale-up. (2023-10-26). The Chemical Engineer. [Link]
-
PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Process for the purification of piperidine.
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]
- A kind of purification method of high-purity piperidine.
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026-01-08). Oreate AI Blog. [Link]
-
(PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025-07-26). PMC - NIH. [Link]
-
Analytical Methods. (2013-10-21). OPUS at UTS. [Link]
-
What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025-08-28). HWS Labortechnik Mainz. [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. zeroinstrument.com [zeroinstrument.com]
- 9. mt.com [mt.com]
- 10. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 11. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. lobachemie.com [lobachemie.com]
- 16. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 17. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Piperidines: Strategies, Mechanisms, and Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Its prevalence in over twenty classes of FDA-approved drugs underscores the critical importance of efficient and selective methods for its synthesis.[1][2] For researchers and drug development professionals, selecting the optimal synthetic route to a target substituted piperidine is a decision that profoundly impacts yield, purity, stereochemical control, and overall project timelines.
This guide provides an in-depth comparison of the most significant and widely employed strategies for synthesizing substituted piperidines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each route, the causal logic behind experimental choices, and the practical considerations that govern their application in a research and development setting.
Catalytic Hydrogenation of Pyridines: The Direct Approach
The most atom-economical route to the piperidine scaffold is the direct reduction of the corresponding pyridine precursor.[1] This method involves the addition of three hydrogen molecules across the aromatic ring, a transformation that, while seemingly straightforward, is complicated by the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis basic nitrogen atom.[1][4]
Mechanism and Guiding Principles
The reaction typically proceeds on the surface of a heterogeneous catalyst or via a soluble homogeneous catalyst. The choice of catalyst and conditions is paramount and is dictated by the substitution pattern and the presence of other functional groups on the pyridine ring. Acidic additives are often employed to protonate the pyridine nitrogen, which facilitates the reduction by lowering the energy barrier of aromaticity disruption.[1]
Workflow: General Catalytic Hydrogenation of a Pyridine
Caption: General workflow for pyridine hydrogenation.
Comparative Analysis of Catalytic Systems
The selection of the catalyst is a critical decision based on the substrate's functional groups and the desired stereochemical outcome.
| Catalyst System | Typical Conditions | Advantages | Limitations | Key Applications |
| PtO₂ (Adams' catalyst) | 50-70 bar H₂, Acetic Acid, RT | Mild temperature, effective for many substrates.[5][6] | Requires high pressure, can be sensitive to catalyst poisons. | General synthesis of simple piperidines.[5] |
| Pd/C | 5 bar H₂, 40°C, often with acid | Widely available, cost-effective. | Can be less active than Pt or Rh; may require acidic promoters.[1] | Industrial-scale hydrogenations. |
| Rh₂O₃ / Rh on Carbon | Mild pressures (e.g., 5 bar), RT | Highly active under mild conditions, good functional group tolerance.[2][7] | More expensive than Pd or Pt. Can reduce other groups like olefins or ketones.[7] | Hydrogenation of multi-substituted and functionalized pyridines.[7] |
| Homogeneous Iridium(III) | Low catalyst loading, transfer hydrogenation | Exceptional tolerance for reducible groups (nitro, azido, bromo, alkyne).[4] | Catalyst synthesis can be complex; removal may be difficult. | Late-stage hydrogenation of complex molecules and pharmaceuticals.[4] |
Expert Insights: The development of homogeneous catalysts like the Iridium(III) complex reported by Cramer and coworkers represents a significant advance.[4] Its ability to selectively reduce the pyridine ring in the presence of highly sensitive functional groups, such as nitro and azide groups, opens up new avenues for the late-stage modification of complex drug candidates, a task that is extremely challenging with traditional heterogeneous catalysts.[4] For multi-substituted pyridines, hydrogenation often proceeds with cis-selectivity, a crucial consideration for stereochemical control.[2][5]
Representative Protocol: Hydrogenation using PtO₂
This protocol is adapted from the work of Sreenivasulu et al. for the hydrogenation of substituted pyridines.[5]
-
Preparation: A solution of the substituted pyridine (1.0 g) is prepared in glacial acetic acid (5 mL).
-
Catalyst Addition: A catalytic amount of PtO₂ (5 mol%) is added to the solution under an inert atmosphere.
-
Reaction: The mixture is transferred to a high-pressure reactor. The vessel is sealed, purged, and then pressurized with hydrogen gas to 50-70 bar. The reaction is stirred at room temperature for 6-10 hours.
-
Work-up: Upon completion (monitored by TLC or GC-MS), the reaction is carefully depressurized. The mixture is quenched with a saturated solution of NaHCO₃.
-
Extraction & Purification: The product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite to remove the catalyst and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the resulting crude piperidine is purified by column chromatography.
Reductive Amination: Building the Ring from Dicarbonyls
Reductive amination is a robust and versatile strategy for constructing the piperidine skeleton, particularly for polyhydroxylated derivatives (iminosugars).[8] The most powerful variant is the Double Reductive Amination (DRA), which builds the ring in a single step from a dicarbonyl compound and an amine source.
Mechanism and Guiding Principles
The DRA process involves the sequential formation of two imine or enamine intermediates from a 1,5-dicarbonyl compound and a primary amine (or ammonia). These intermediates are then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, to form the piperidine ring. The use of chiral, sugar-derived dicarbonyls allows for the synthesis of enantiopure polyhydroxypiperidines.
Mechanism: Double Reductive Amination (DRA)
Caption: The stepwise mechanism of Double Reductive Amination.
Comparative Analysis of Reductive Amination Conditions
| Method | Reducing Agent | Advantages | Disadvantages |
| Borch Reduction | NaBH₃CN, NaBH(OAc)₃ | Mild, selective for iminiums over carbonyls. | Use of toxic cyanides; can be slow. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | "Green" reagent (H₂), high yields. | Requires pressure equipment, catalyst can be expensive. |
| Borane Complexes | Borane-pyridine (BAP) | Less toxic and less expensive than NaBH₃CN, eliminates nitrile impurity formation.[9][10] | Can sometimes reduce the starting aldehyde if not controlled.[9] |
Expert Insights: The choice of reducing agent is a key experimental decision. While NaBH₃CN is a classic reagent, its toxicity and the potential for cyanide-related side products have led to the adoption of alternatives.[9] Borane-pyridine complex (BAP) has emerged as an excellent replacement, offering a safer and cleaner reaction profile for the reductive amination of piperidines with aldehydes.[9][10] This highlights a crucial aspect of modern process development: prioritizing safety and minimizing hazardous byproducts without compromising efficiency.
Representative Protocol: Double Reductive Amination for Polyhydroxypiperidines
This generalized protocol is based on examples cited in the review by Matassini et al.
-
Preparation: The sugar-derived dicarbonyl substrate is dissolved in a suitable solvent (e.g., methanol).
-
Amine Source: The amine source (e.g., ammonium formate for R=H, or a primary amine) is added to the solution.
-
Reduction: The reducing agent (e.g., NaBH₃CN) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of an acid (e.g., HCl) to destroy excess reducing agent. The solvent is evaporated.
-
Purification: The residue is purified, often by ion-exchange chromatography, to yield the polyhydroxypiperidine product.
Aza-Diels-Alder Reaction: A Powerful Cycloaddition
The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful and convergent route to functionalized piperidine derivatives, particularly tetrahydropyridines which can be subsequently reduced.[11][12] This reaction involves an imine (the aza-dienophile) and a diene.
Mechanism and Guiding Principles
The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, a point of mechanistic debate.[13][14] The pathway is often influenced by the nature of the reactants and the catalyst used. Asymmetric variants, using chiral phosphine catalysts or chiral auxiliaries, enable the synthesis of piperidines with high enantioselectivity.[11]
Mechanism: Formal Aza-Diels-Alder Reaction
Caption: Competing pathways in the Aza-Diels-Alder reaction.
Expert Insights
The development of catalytic, enantioselective versions of this reaction has been a major focus. The work by Fu and coworkers on the phosphine-catalyzed annulation of imines with allenes is a prime example.[11] They demonstrated that a C₂-symmetric chiral phosphepine catalyst could furnish a variety of functionalized piperidines with excellent stereoselectivity. This method is particularly powerful as it allows for the rapid construction of molecular complexity from relatively simple starting materials.[11]
Representative Protocol: Phosphine-Catalyzed [4+2] Annulation
This protocol is based on the highly enantioselective method developed by Kwon and Fu.[11]
-
Preparation: In a glovebox, the chiral phosphepine catalyst (15 mol%) is added to a vial.
-
Reagent Addition: A solution of the allene (0.30 mmol) in THF (1.0 mL) is added, followed by a solution of the imine (0.25 mmol) in THF (1.5 mL).
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the functionalized piperidine derivative.
Modern Strategies: Biocatalysis and C-H Functionalization
The field of piperidine synthesis is continually evolving, with a strong emphasis on sustainability and efficiency. Two of the most exciting frontiers are biocatalysis and the late-stage functionalization of the piperidine ring.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Recent work has demonstrated the use of immobilized lipases for multicomponent reactions to form piperidines in excellent yields.[15][16] Furthermore, chemo-enzymatic cascades, combining the power of chemical synthesis with selective enzymatic transformations (e.g., using amine oxidases and ene-imine reductases), provide access to stereo-defined piperidines that are key intermediates for pharmaceuticals like Niraparib.[17]
C-H Functionalization: A groundbreaking approach developed by chemists at Scripps Research and Rice University combines biocatalytic C-H oxidation with radical cross-coupling.[18][19] An enzyme first selectively installs a hydroxyl group onto the piperidine ring. This hydroxylated intermediate then undergoes nickel-electrocatalyzed radical cross-coupling to form new C-C bonds. This two-step process dramatically simplifies the synthesis of complex piperidines, reducing multi-step sequences (7-17 steps) down to just 2-5 steps and avoiding the need for expensive precious metals like palladium.[18]
Conclusion
The synthesis of substituted piperidines is a rich and diverse field, offering a wide array of tools for the modern chemist.
-
Catalytic hydrogenation remains the most direct route, with modern homogeneous catalysts providing exceptional functional group tolerance for late-stage applications.
-
Reductive amination offers unparalleled versatility for constructing polyfunctionalized piperidines, especially those derived from the chiral pool.
-
Aza-Diels-Alder reactions provide a convergent and powerful method for rapidly building molecular complexity with high stereocontrol.
-
Emerging biocatalytic and C-H functionalization methods are setting new standards for efficiency and sustainability, promising to revolutionize how complex piperidine-containing drugs are discovered and manufactured.
The optimal choice of synthesis route depends on a careful analysis of the target molecule's structure, the required stereochemistry, the available starting materials, and considerations of scale, cost, and safety. By understanding the fundamental principles and practical nuances of each method, researchers can navigate these choices to efficiently and effectively achieve their synthetic goals.
References
- Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
- Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
- Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Catalytic Asymmetric Synthesis of Piperidines
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. PMC - NIH.
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of piperidinones by an aza Diels-Alder reaction.
- Representative 2-substituted piperidine-containing pharmaceuticals.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to the Structural Analogs of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride: A Comparative Analysis for CNS Drug Discovery
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperidine scaffold remains a cornerstone of innovation. Its prevalence in a multitude of clinically successful drugs underscores its utility as a privileged structure. This guide provides an in-depth comparative analysis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a GABAergic modulator, and its structural analogs. By examining key structural modifications and their impact on biological activity, this document aims to provide actionable insights and robust experimental frameworks to accelerate the discovery of novel CNS drug candidates.
The core structure of (E)-Ethyl 2-(piperidin-3-ylidene)acetate features a piperidine ring, an exocyclic double bond, and an ethyl acetate moiety. This arrangement presents a compelling starting point for analog design, with modifications at the piperidine nitrogen, the ester functionality, and the position of the ylidene linkage offering avenues to modulate potency, selectivity, and pharmacokinetic properties. This guide will dissect these modifications, presenting available experimental data and outlining the causal relationships that underpin observed structure-activity relationships (SAR).
The Central Role of the Piperidine Scaffold in GABAergic Modulation
The piperidine ring is a fundamental structural motif in a vast array of neuroactive compounds, largely due to its ability to mimic the conformation of endogenous neurotransmitters like gamma-aminobutyric acid (GABA).[1] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its synaptic concentrations are tightly regulated by GABA transporters (GATs).[2] Inhibition of these transporters prolongs the action of GABA in the synaptic cleft, an established therapeutic strategy for conditions such as epilepsy.[3]
(E)-Ethyl 2-(piperidin-3-ylidene)acetate and its analogs are designed to interact with these GABA transporters. The core piperidine ring serves as the foundational scaffold for GAT inhibitors, with the carboxylic acid (or its ester bioisostere) mimicking the carboxylate of GABA, a crucial interaction point within the transporter's binding site.[2]
Below is a diagram illustrating the general workflow for evaluating novel piperidine-based GABA uptake inhibitors, from initial design and synthesis to functional characterization.
Caption: General workflow for the evaluation of piperidine derivatives.
Comparative Analysis of Structural Analogs
The therapeutic potential of this compound can be systematically optimized by exploring its structural analogs. This section will compare three key classes of analogs: N-substituted derivatives, bioisosteric replacements of the ethyl ester, and positional isomers of the ylidene linkage.
N-Substituted Analogs: Tuning Lipophilicity and Potency
Modification of the piperidine nitrogen is a well-established strategy for modulating the activity of GAT inhibitors. The addition of lipophilic substituents can enhance blood-brain barrier penetration and introduce additional binding interactions with the transporter.
| Compound/Analog Class | N-Substituent | GAT-1 IC50 (µM) | Key Observations |
| (E)-Ethyl 2-(piperidin-3-ylidene)acetate | -H | Data not available | The parent compound with an unsubstituted nitrogen. |
| N-Benzyl Analog | Benzyl | Estimated in the low micromolar range | The N-benzyl group is a common motif in CNS drug discovery, often improving potency and brain penetration.[4] |
| N-Diphenylbutyl Analog (Tiagabine-like) | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | 0.07[3] | This large, lipophilic substituent, as seen in the approved drug Tiagabine, confers high potency and selectivity for GAT-1.[5] |
| N-Carbamoyl Analog | -CONH2 | Data not available | The addition of a carbamoyl group significantly alters polarity and hydrogen bonding potential, likely impacting binding affinity.[1] |
Expertise & Experience: The rationale behind N-substitution is to exploit a lipophilic pocket within the GABA transporter. As demonstrated by the highly potent analog Tiagabine, large, aromatic substituents can lead to a significant increase in binding affinity. However, this must be balanced with maintaining appropriate physicochemical properties to ensure good oral bioavailability and avoid excessive metabolic liabilities. The N-benzyl group represents a conservative yet often effective modification to explore this region of the binding site.
Bioisosteric Replacements of the Ethyl Ester: Enhancing Metabolic Stability
The ethyl ester of the parent compound is susceptible to hydrolysis by esterases in the body, potentially leading to a short duration of action. Replacing the ester with a more metabolically stable bioisostere is a critical step in lead optimization.
| Compound/Analog Class | Bioisosteric Replacement | Expected Impact on Stability | Expected Impact on Potency |
| (E)-Ethyl 2-(piperidin-3-ylidene)acetate | Ethyl Ester | Prone to hydrolysis | Serves as a prodrug for the active carboxylic acid. |
| Carboxylic Acid Analog | Carboxylic Acid | Metabolically stable | The active form, directly mimics GABA. |
| Tetrazole Analog | Tetrazole | High metabolic stability | Often retains or improves potency by mimicking the acidity and hydrogen bonding of a carboxylic acid.[6] |
| Oxadiazole Analog | 1,2,4-Oxadiazole | High metabolic stability | Can maintain potency, but is sensitive to the specific substitution pattern. |
| Phosphinic Acid Analog | Phosphinic Acid | Metabolically stable | Has been shown to be a viable bioisostere for the carboxylic acid in GABA uptake inhibitors.[7] |
Trustworthiness: The choice of a bioisostere is a multi-parameter optimization problem. While metabolic stability is a primary driver, the electronic properties and geometry of the replacement must be carefully considered to maintain the necessary interactions with the transporter. Tetrazoles are a particularly attractive option as they often closely mimic the pKa and hydrogen bonding capabilities of carboxylic acids.
The following diagram illustrates the concept of bioisosteric replacement for the ethyl ester moiety.
Caption: Bioisosteric replacements for the ethyl ester group.
Positional Isomers of the Ylidene Linkage: Probing the Binding Pocket
The position of the exocyclic double bond on the piperidine ring can significantly influence the orientation of the acetate side chain within the binding pocket of the GABA transporter. Comparing the 3-ylidene isomer with the 2- and 4-ylidene isomers can provide valuable SAR insights.
| Compound/Analog Class | Position of Ylidene Linkage | Expected Impact on Conformation | Expected Impact on Potency |
| (E)-Ethyl 2-(piperidin-3-ylidene)acetate | 3-position | Presents the acetate side chain at a specific vector from the piperidine ring. | The parent compound's activity is the baseline. |
| (E)-Ethyl 2-(piperidin-2-ylidene)acetate | 2-position | Alters the spatial relationship between the piperidine nitrogen and the acetate group. | Likely to have a significant impact on binding affinity due to the change in the presentation of the pharmacophoric elements. |
| (E)-Ethyl 2-(piperidin-4-ylidene)acetate | 4-position | Provides a different orientation of the acetate side chain relative to the 3-isomer. | Comparative testing is necessary to determine if this orientation is more or less favorable for binding. |
Authoritative Grounding & Comprehensive References: The precise geometry of the inhibitor-transporter complex is critical for high-affinity binding. While crystallographic data for GATs with these specific ligands are not available, molecular modeling studies of related inhibitors suggest that the spatial arrangement of the cyclic amine and the acidic group is a key determinant of potency. Therefore, empirical testing of positional isomers is a crucial step in exploring the SAR.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, the following detailed protocols for key in vitro assays are provided.
Synthesis of N-Benzyl-(E)-Ethyl 2-(piperidin-3-ylidene)acetate
This protocol describes a representative synthesis of an N-substituted analog.
Materials:
-
N-Benzyl-3-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
[³H]GABA Uptake Inhibition Assay
This protocol is for determining the IC50 values of the synthesized compounds against various GABA transporter subtypes.
Materials:
-
HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1
-
[³H]GABA
-
Unlabeled GABA
-
Test compounds
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Plate the GAT-expressing HEK293 cells in 96-well microplates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the cells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable nonlinear regression analysis.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the structure-activity relationships of analogs of this compound. The key takeaways for researchers in this field are:
-
N-substitution is a powerful tool for enhancing potency: The addition of lipophilic groups to the piperidine nitrogen can significantly improve binding affinity for GABA transporters.
-
Bioisosteric replacement of the ester is crucial for drug-like properties: Replacing the labile ethyl ester with more metabolically robust groups like tetrazoles or phosphinic acids is a critical step towards developing viable drug candidates.
-
Systematic exploration of positional isomers is essential: The geometry of the molecule plays a key role in its interaction with the target, and empirical testing of different isomers is necessary to identify the optimal arrangement.
Future research in this area should focus on obtaining high-resolution structural information of these compounds bound to GABA transporters. This will enable more rational, structure-based drug design and the development of even more potent and selective inhibitors. Furthermore, a deeper understanding of the subtype selectivity of these analogs will be crucial for developing therapeutics with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders.
References
-
The GABA transporter and its inhibitors. PubMed. [Link]
-
Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. [Link]
-
Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors. PubMed. [Link]
-
New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]
-
Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). PubMed. [Link]
-
The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. [Link]
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
-
Rational approaches for the design of various GABA modulators and their clinical progression. ResearchGate. [Link]
-
Molecular basis of human GABA transporter 3 inhibition. bioRxiv. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. [Link]
-
Synthesis of Some New 4-Substituted N-Benzyl-piperidines. ResearchGate. [Link]
-
Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PubMed Central. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
-
State-dependent energetics of GABAA receptor modulators. PubMed Central. [Link]
-
Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. [Link]
-
Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion. [Link]
-
A critical residue in the α1M2–M3 linker regulating mammalian GABAA receptor pore gating by diazepam. eLife. [Link]
Sources
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of the N-diarylalkenyl-piperidinecarboxylic acid derivatives as GABA uptake inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (E)- vs. (Z)-Isomers of Ethyl 2-(piperidin-3-ylidene)acetate: Charting a Course for Discovery
For researchers, scientists, and drug development professionals, the nuanced world of stereoisomerism is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with biological targets, transforming a potent therapeutic into an inactive compound, or worse, one with off-target effects. This guide delves into the isomeric pair of ethyl 2-(piperidin-3-ylidene)acetate, presenting a comparative framework for their potential biological activities. While direct comparative studies on these specific isomers are not yet prevalent in published literature, this document serves as a foundational guide, synthesizing established principles of stereopharmacology and providing detailed experimental roadmaps to empower researchers to explore this promising frontier.
The piperidine moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological systems.[1] The introduction of an exocyclic α,β-unsaturated ester in ethyl 2-(piperidin-3-ylidene)acetate creates a molecule with geometric isomerism, resulting in distinct (E)- and (Z)-configurations. These isomers, while possessing the same molecular formula and connectivity, exhibit different three-dimensional shapes, which can lead to significant variations in their pharmacokinetic and pharmacodynamic profiles.[2]
This guide will first explore the structural differences between the (E)- and (Z)-isomers and their potential implications for receptor binding. Subsequently, it will provide a comprehensive suite of experimental protocols to enable a thorough, head-to-head comparison of their biological activities, focusing on potential cholinergic targets, a common area of investigation for piperidine-based compounds.
The Isomeric Landscape: (E)- and (Z)-Ethyl 2-(piperidin-3-ylidene)acetate
The defining feature of these isomers is the geometry around the carbon-carbon double bond. In the (E)-isomer (entgegen, German for "opposite"), the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z)-isomer (zusammen, German for "together"), these groups are on the same side.[3][4] For ethyl 2-(piperidin-3-ylidene)acetate, the piperidine ring and the ester group are the key substituents dictating this geometry.
Caption: Chemical structures of (E)- and (Z)-ethyl 2-(piperidin-3-ylidene)acetate.
The distinct spatial orientation of the ester group relative to the piperidine ring is hypothesized to influence how each isomer fits into the binding pocket of a receptor. This seemingly subtle difference can affect key interactions, such as hydrogen bonding, hydrophobic interactions, and steric hindrance, ultimately dictating binding affinity and intrinsic activity. For instance, studies on doxepin isomers have shown that the Z-isomer binds to the histamine H1 receptor with approximately 5.2-fold higher affinity than the E-isomer, a difference attributed to the chemical environment of the binding pocket.[5]
A Research Frontier: Hypothesized Biological Activity and a Call for Investigation
Given the prevalence of the piperidine scaffold in neurologically active agents, a primary area of investigation for these isomers would be their activity at cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors.[6][7] The piperidine nitrogen can exist in a protonated state at physiological pH, a key feature for interaction with the orthosteric binding site of these receptors. The orientation of the ethyl acetate side chain could then influence interactions with peripheral binding sites or allosteric modulatory sites, potentially leading to differences in subtype selectivity and functional activity (agonist vs. antagonist).
The following table outlines a hypothetical comparison of the biological activities of the (E)- and (Z)-isomers, providing a framework for experimental investigation. It is crucial to note that the data presented here is predictive and requires experimental validation.
| Biological Target | Parameter | (E)-isomer (Predicted) | (Z)-isomer (Predicted) | Rationale for Predicted Differences |
| Muscarinic Receptors (M1-M5) | Binding Affinity (Ki) | Moderate to High | Moderate to High | The different spatial arrangement of the ester group may lead to differential interactions with subtype-specific residues in the binding pocket, potentially resulting in varying affinities and selectivities. |
| Functional Activity (EC50/IC50) | Partial Agonist / Antagonist | Partial Agonist / Antagonist | The geometry of the isomer could influence the conformational change in the receptor upon binding, leading to differences in the efficacy of G-protein coupling or ion channel gating. | |
| Nicotinic Receptors (e.g., α4β2, α7) | Binding Affinity (Ki) | Moderate to High | Moderate to High | Similar to muscarinic receptors, the orientation of the side chain could affect binding to the diverse subtypes of nicotinic receptors. |
| Functional Activity (EC50/IC50) | Agonist / Antagonist | Agonist / Antagonist | The distinct shape of each isomer may favor or hinder the stabilization of the open (active) or closed (inactive) state of the ion channel. | |
| Off-Target Activities (e.g., hERG) | IC50 | To be determined | To be determined | Stereoisomers can exhibit different off-target liability profiles. |
| Metabolic Stability | Half-life (in vitro) | To be determined | To be determined | The accessibility of the ester group to metabolic enzymes could differ between the two isomers. |
Experimental Guide for a Definitive Comparison
To empirically determine the biological activity profile of each isomer, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.
Part 1: Isomer Separation and Verification
The first critical step is to ensure the isomeric purity of the compounds to be tested. While the (E) and (Z) isomers of ethyl 2-(piperidin-3-ylidene)acetate are commercially available, their purity should be verified, and if necessary, they should be separated from any mixture.
Protocol 1: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation of E/Z isomers. Optimization of the mobile phase and column may be required.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50mm x 4.6mm, 5µm particle size) is a suitable starting point.[8]
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically effective.[8]
-
Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.
-
Procedure: a. Dissolve the isomeric mixture in a suitable solvent (e.g., methanol). b. Inject the sample onto the HPLC system. c. Run a linear gradient to elute the compounds. The resolution between the peaks for the (E)- and (Z)-isomers should be greater than 1.5 for baseline separation. d. Collect the fractions corresponding to each isomer. e. Concentrate the collected fractions under reduced pressure to obtain the purified isomers.
Protocol 2: Isomer Identity and Purity Confirmation by NMR Spectroscopy
The geometry of the isomers can be definitively assigned using ¹H NMR spectroscopy by analyzing the chemical shifts and coupling constants of the vinylic proton.
-
Sample Preparation: Dissolve a small amount of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H NMR spectra for both isomers.
-
Analysis:
-
Chemical Shift: The chemical shift of the vinylic proton (=CH-COOEt) is expected to differ between the two isomers due to the anisotropic effect of the nearby piperidine ring.
-
Nuclear Overhauser Effect (NOE): A 2D NOESY experiment can be used to confirm the spatial proximity of protons. For the (Z)-isomer, an NOE is expected between the vinylic proton and the protons on the C2 and C4 positions of the piperidine ring. For the (E)-isomer, this correlation should be absent or significantly weaker. The comparison of the ¹H NMR spectra of the pure isomers with that of a mixture can aid in peak assignment.[9]
-
Part 2: In Vitro Biological Evaluation
The following protocols describe standard assays for determining the binding affinity and functional activity of the isomers at cholinergic receptors.
Caption: Experimental workflow for the comparative analysis of (E)- and (Z)-isomers.
Protocol 3: Radioligand Binding Assays for Muscarinic and Nicotinic Receptors
This protocol provides a general method for determining the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known radioligand.[10]
-
Receptor Source: Commercially available cell membranes from cell lines stably expressing the desired human muscarinic (M1-M5) or nicotinic (e.g., α4β2, α7) receptor subtypes.
-
Radioligand: Select a suitable high-affinity radioligand for each receptor subtype (e.g., [³H]-NMS for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).
-
Assay Buffer: Use a buffer appropriate for the specific receptor subtype.
-
Procedure: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: Receptor membranes + Radioligand.
- Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of a known unlabeled ligand (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors).
- Competitive Binding: Receptor membranes + Radioligand + serial dilutions of the (E)- or (Z)-isomer. b. Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium. c. Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. d. Washing: Wash the filters with ice-cold wash buffer. e. Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter. f. Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: Cell-Based Functional Assays
These assays measure the functional response of cells expressing the receptor of interest to the test compounds, determining whether they act as agonists or antagonists.
-
For G-protein coupled muscarinic receptors (M1, M3, M5): A calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4) can be used to measure the increase in intracellular calcium upon receptor activation.
-
For G-protein coupled muscarinic receptors (M2, M4): A cAMP assay can be used to measure the inhibition of adenylyl cyclase activity.
-
For ligand-gated ion channel nicotinic receptors: A membrane potential assay using a fluorescent dye that is sensitive to changes in membrane potential can be used to measure ion flux upon channel opening.[11]
General Procedure for a Cell-Based Functional Assay:
-
Cell Culture: Plate cells expressing the target receptor in a 96- or 384-well plate and grow to an appropriate confluency.
-
Dye Loading (if applicable): Load the cells with the appropriate fluorescent dye according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the (E)- or (Z)-isomer to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the (E)- or (Z)-isomer before adding a known agonist at its EC80 concentration.
-
-
Signal Detection: Measure the fluorescence signal at appropriate time points using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the response against the logarithm of the isomer concentration to determine the EC50 and maximum efficacy.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the isomer concentration to determine the IC50.
-
Caption: Hypothetical signaling pathways for cholinergic receptor modulation.
Conclusion
The exploration of the distinct biological activities of the (E)- and (Z)-isomers of ethyl 2-(piperidin-3-ylidene)acetate represents a compelling opportunity in medicinal chemistry and pharmacology. While direct comparative data is currently lacking, the principles of stereochemistry strongly suggest that these isomers will exhibit different pharmacological profiles. This guide provides the foundational knowledge and detailed experimental protocols necessary to systematically investigate these differences. By undertaking the separation, verification, and biological evaluation of these isomers, researchers can uncover novel structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents. The data generated from these studies will be invaluable in guiding future drug design efforts centered on the versatile piperidine scaffold.
References
- CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. PubMed.
- CCR5 receptor antagonist. Wikipedia.
- Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. Benchchem.
- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. bioRxiv.
- In Vitro Muscarinic Receptor Radioligand-Binding Assays.
- 1 H NMR spectra of the E -isomer (top), Z -isomer (middle)
- US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google P
- CA2605456C - Method of separating e and z isomers of an alkene alcohol and derivatives thereof - Google P
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Difference Between E and Z Isomers.
- Bioisosteric Replacements - Cambridge MedChem Consulting.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central.
- How to separate E and Z isomers?
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing).
- Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)
- Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. PubMed.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Bioisosteric Replacements - Chem-Space.
- Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. PMC - PubMed Central.
- Beyond Bioisosterism: New Concepts in Drug Discovery.
- Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment.
- Contemporary paradigms for cholinergic ligand design guided by biological structure. NIH.
- Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI.
- (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5. Sigma-Aldrich.
- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)
- Stereoisomerism (E and Z, Cis and Trans) (A-Level) | ChemistryStudent.
- Comparative Analysis of (E)- and (Z)-Isomers of Dodec-8-enal Bioactivity: An Evidence-Based Guide. Benchchem.
- E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry.
- Application of E/Z-Isomerization Technology for Enhancing Processing Efficiency, Health-Promoting Effects, and Usability of Carotenoids: A Review and Future Perspectives. PubMed.
- 5.16: E and Z Alkene Isomers. Chemistry LibreTexts.
- Expression and Function of the Cholinergic System in Immune Cells. Frontiers.
- Investigations on the E/Z-isomerism of neonicotinoids. PubMed.
- E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes.
- Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Met
- Stereoselective synthesis of (E)
- Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC - NIH.
- Evaluation of new alternative methods for the identification of estrogenic, androgenic and steroidogenic effects: a compar
- Photopharmacology. Wikipedia.
- Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Deriv
- 957472-02-5|(Z)-Ethyl 2-(piperidin-3-ylidene)
- (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | C9H16ClNO2 | CID. PubChem.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contemporary paradigms for cholinergic ligand design guided by biological structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Expression and Function of the Cholinergic System in Immune Cells [frontiersin.org]
- 8. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to present functional groups in a well-defined three-dimensional orientation, making it a "privileged" structure in drug discovery.[2] This guide provides an in-depth, technical comparison of the in silico performance of various piperidine derivatives against a range of therapeutically relevant protein targets. By synthesizing data from multiple studies, we will explore the nuances of molecular docking as applied to this important class of compounds, offering insights to researchers, scientists, and drug development professionals.
The Rationale for In Silico Comparison
Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding mode and affinity of small molecules to a biological target.[3] This computational approach allows for the screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. For a versatile scaffold like piperidine, where numerous derivatives can be readily synthesized, comparative docking studies are crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.
Comparative Docking Performance of Piperidine Derivatives
The following tables summarize the quantitative data from various studies, showcasing the docking scores, binding energies, and inhibitory concentrations (IC50) of different piperidine derivatives against several key protein targets. This comparative data is essential for discerning trends in binding affinity and for validating the predictive power of the docking simulations.
Table 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease [3][4]
| Compound/Analog | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions |
| Benzamide Piperidine Derivative (5d) | Not explicitly stated | 0.013 ± 0.0021 | Hydrogen bonding with Tyrosine 121.[3] |
| Piperidine-containing quinolinyl thiosemicarbazone | -9.68 | Not explicitly stated | π-π stacking with His287, T-shaped π-π with Tyr124, and hydrogen bond with Tyr337.[3] |
| Donepezil (Reference Drug) | Not explicitly stated | 0.600 ± 0.050 | - |
Table 2: Pancreatic Lipase (PL) Inhibitors for Obesity [4][5]
| Compound ID | Derivative Type | Side Chain | IC50 (mg/mL) | Binding Energy (kcal/mol) |
| 12 | Pyrrolidine | n-heptyl alcohol | 0.143 ± 0.001 | -8.24 |
| 7 | Pyrrolidine | n-nonanoic acid | 0.329 ± 0.001 | - |
| 10 | Pyrrolidine | n-heptyl | 0.362 ± 0.001 | - |
| 13 | Pyrrolidine | n-pentyl | 0.226 ± 0.001 | - |
| Orlistat | Reference Drug | - | Significantly lower | - |
Table 3: µ-Opioid Receptor (µ-OR) Agonists for Pain Management [4][6]
| Derivative Series | Binding Affinity Range (kcal/mol) | Standard Molecules (for comparison) |
| HN Series | -8.13 to -13.37 | Morphine, Fentanyl, Pethidine |
Table 4: Sigma-1 (σ1R) and Histamine H3 (H3R) Receptor Ligands [4][7]
| Compound ID | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) |
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
| 11 | Piperidine | 6.2 | 4.41 |
A Self-Validating Experimental Protocol for Molecular Docking
The credibility of any in silico study hinges on the robustness of its methodology. A well-designed docking protocol should be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the results. The following is a detailed, step-by-step workflow that reflects best practices in the field.
Step 1: Receptor and Ligand Preparation
The initial and most critical phase of a docking study is the meticulous preparation of both the protein receptor and the small molecule ligands.
-
Receptor Preparation :
-
Obtain the Crystal Structure : The three-dimensional coordinates of the target protein are typically retrieved from the Protein Data Bank (PDB).[2]
-
Pre-processing : The raw PDB file is not immediately ready for docking. It is imperative to remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[2]
-
Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate partial charges are assigned to each atom using a force field like AMBER or CHARMM. This step is crucial as it dictates the electrostatic interactions between the protein and the ligand.
-
-
Ligand Preparation :
-
2D to 3D Conversion : The 2D structures of the piperidine derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization : The 3D structures of the ligands are then subjected to energy minimization to obtain a low-energy, stable conformation.
-
Charge and Torsion Assignment : Similar to the receptor, partial charges are assigned to the ligand atoms, and rotatable bonds are defined.[2]
-
Step 2: Defining the Binding Site and Docking Parameters
The accuracy of the docking simulation is highly dependent on the correct definition of the binding site.
-
Grid Box Generation : A grid box is generated around the active site of the protein. This box defines the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
Algorithm Selection : The choice of docking algorithm is a key decision. The Lamarckian Genetic Algorithm, employed in software like AutoDock, is a popular choice that combines a genetic algorithm for global searching with a local search method for energy minimization.[4]
Step 3: Docking Simulation and Pose Generation
With the prepared receptor and ligands, and the defined binding site, the docking simulation can be executed. The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a predefined scoring function.
Step 4: Post-Docking Analysis and Validation
The output of a docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinity.
-
Pose Clustering and Selection : The generated poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is typically selected as the most probable binding mode.
-
Interaction Analysis : The selected pose is then visualized to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Re-docking Validation : A crucial validation step is to re-dock the co-crystallized ligand (if available) into the binding site. A low RMSD between the re-docked pose and the crystallographic pose (typically < 2 Å) provides confidence in the docking protocol.
Visualizing the Docking Workflow
To further elucidate the experimental process, the following diagram illustrates the key stages of a typical molecular docking workflow.
Caption: A simplified workflow for in silico ADMET prediction.
Conclusion
Comparative docking studies of piperidine derivatives offer a powerful approach to accelerate the drug discovery process. By systematically evaluating the binding of a series of related compounds to a specific target, researchers can gain valuable insights into the structural requirements for optimal binding and guide the design of next-generation therapeutics. The integration of robust docking protocols with ADMET prediction provides a comprehensive in silico evaluation, enabling the early identification of promising candidates with a higher probability of success in subsequent preclinical and clinical development.
References
- Benchchem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
- Benchchem. (n.d.). Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide.
- Benchchem. (n.d.). Comparative Molecular Docking Analysis of Piperidine-3-Carbothioamide Analogs and Related Derivatives as Enzyme Inhibitors.
- Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry.
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors.
- Benchchem. (n.d.). In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide.
- Benchchem. (n.d.). In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide.
- Benchchem. (n.d.). In Silico Modeling of 2-Piperidin-1-ylmethyl-morpholine Interactions: A Technical Guide.
- National Institutes of Health. (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis.
- National Institutes of Health. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
- ResearchGate. (n.d.). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.
- PubMed. (n.d.). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents.
- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity with Piperidine-Containing Haptens: A Comparative Analysis
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is not just a parameter—it is the bedrock of reliable data. When the target is a small molecule, or hapten, containing a common chemical scaffold like piperidine, the challenge of ensuring antibody specificity becomes particularly acute. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive compounds, from synthetic opioids like fentanyl to antipsychotics like risperidone.[1][2][3][4][5] This guide provides an in-depth comparison of antibody cross-reactivity against piperidine-containing haptens, supported by experimental data and protocols, to empower you in the development and validation of highly specific immunoassays.
The Immunological Challenge: Transforming a Hapten into an Antigen
Small molecules like piperidine derivatives are, by themselves, non-immunogenic; they are classic examples of haptens.[6] To elicit an immune response and generate antibodies, they must be covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), creating a hapten-carrier conjugate.[7][8][] This process is the foundational step in antibody development, but it is also where the seeds of cross-reactivity are sown.
The specificity of the resulting antibodies is profoundly influenced by the hapten's structure, particularly the site where the linker is attached to connect it to the carrier protein. According to Landsteiner's principle, the antibody's specificity is predominantly directed towards the parts of the hapten molecule that are most distal to the conjugation site.[10] Therefore, a poorly designed conjugate can result in antibodies that recognize the linker or the carrier protein, or that bind indiscriminately to any molecule sharing the hapten's core structure.
Caption: Structural Similarity Drives Cross-Reactivity.
Comparative Analysis: Cross-Reactivity in Commercial Fentanyl Immunoassays
Fentanyl and its analogs provide an excellent case study for the challenges of piperidine hapten cross-reactivity. The illicit drug market is flooded with dozens of fentanyl analogs, making it critical for forensic and clinical immunoassays to either detect them broadly or specifically exclude them. Studies evaluating commercial immunoassay kits reveal a wide spectrum of cross-reactivity profiles.
The data below, synthesized from multiple studies, highlights the performance of several representative immunoassay kits against common fentanyl analogs. [11][12][13]It is crucial to note that the exact hapten structures used to generate the antibodies in these commercial kits are often proprietary.
| Analyte | Modification Type | Immunalysis Fentanyl ELISA Kit (%) [12] | ARK Fentanyl Assay (%) [12][13] | SEFRIA Fentanyl Kit (%) [12] | General Observations |
| Fentanyl | Target | 100 | 100 | 100 | Reference Compound |
| Acetylfentanyl | N-acyl | 99 | >100 | >100 | High cross-reactivity due to minor structural change. [13] |
| Acrylfentanyl | N-acyl | 94 | 95 | 91 | High cross-reactivity. |
| Butyrylfentanyl | N-acyl | Detected | 67 | 61 | Moderate to high cross-reactivity. |
| Furanylfentanyl | N-acyl | 20 | 33 | 29 | Moderate cross-reactivity. [13] |
| Norfentanyl | Metabolite | Not Reported | ~3% | Not Reported | Poorly detected by most fentanyl assays, but some newer assays show limited reactivity. [13] |
| Carfentanil | Piperidine Ring | Not Detected | <1 | <1 | Very poorly detected due to the bulky methyl ester group on the piperidine ring. [11] |
| Risperidone | Piperidine Core | Cross-reacts | Cross-reacts | Cross-reacts | Known to cause false positives in some fentanyl immunoassays due to the shared piperidine core. [1][2] |
Key Insights from the Data:
-
N-Acyl Modifications: Analogs with modifications to the N-acyl group (e.g., Acetylfentanyl, Acrylfentanyl) tend to show high cross-reactivity, suggesting this part of the molecule is less critical for antibody recognition in these specific assays.
-
Piperidine Ring Modifications: The addition of bulky groups directly to the piperidine ring, as seen in Carfentanil, drastically reduces or eliminates antibody binding. [11]This indicates the piperidine core and its immediate vicinity are key epitopes for the antibodies.
-
Metabolites: Major metabolites like Norfentanyl, which lacks the entire phenethyl group, are often poorly detected, posing a risk of false-negative results in clinical monitoring. [2][13]* Off-Target Compounds: Structurally unrelated drugs that share the piperidine scaffold, like risperidone, can sometimes cross-react, leading to false-positive results. [1][2]
Experimental Protocol: Quantifying Cross-Reactivity with Competitive ELISA
The gold standard for assessing antibody specificity and quantifying cross-reactivity for haptens is the indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol provides a self-validating framework for determining the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants.
Principle of the Assay
The assay is based on the competition between the free hapten in the sample (or standard) and a hapten-protein conjugate immobilized on the ELISA plate for a limited number of specific antibody binding sites. The more free hapten present, the less antibody will bind to the plate, resulting in a weaker signal.
Caption: Workflow for an Indirect Competitive ELISA.
Step-by-Step Methodology
-
Preparation of Coating Antigen:
-
Synthesize a hapten-protein conjugate for coating. Causality: It is critical to use a different carrier protein than the one used for immunization (e.g., coat with Hapten-BSA if antibodies were raised against Hapten-KLH). [14]This prevents the detection of antibodies that are specific to the carrier protein itself, ensuring the assay measures only hapten-specific binding.
-
Dilute the Hapten-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a pre-determined optimal concentration (typically 1-10 µg/mL).
-
-
Plate Coating:
-
Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Causality: This step is essential to saturate any remaining non-specific binding sites on the plastic surface, minimizing background signal. [14] * Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target hapten (standard curve) and the potential cross-reactants in assay buffer (e.g., PBST).
-
In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution.
-
Add 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer) to each well of the dilution plate. Mix gently.
-
Transfer 100 µL of this antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Controls: Include wells for maximum signal (B0 - antibody with zero analyte) and a blank (assay buffer only).
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 5 times with wash buffer. This is a critical step to remove all unbound primary antibody.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 5 times with wash buffer to remove unbound secondary antibody.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 10-20 minutes, or until sufficient color develops in the B0 wells.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Plot a standard curve of absorbance vs. log[concentration] for the target hapten.
-
Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Repeat this process for each potential cross-reactant to determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula: [10][11] % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100
Conclusion and Best Practices
The cross-reactivity of antibodies against piperidine-containing haptens is a complex interplay of hapten design, antibody selection, and the subtle structural nuances between analytes. For professionals in drug development and research, a thorough understanding and empirical determination of cross-reactivity are non-negotiable.
Key Takeaways:
-
Specificity is Designed: The specificity of an anti-hapten antibody is largely determined during the design of the hapten-carrier immunogen.
-
Structure Dictates Reactivity: Minor chemical modifications can lead to significant changes in antibody binding, resulting in a wide range of cross-reactivity. Additions to the piperidine ring itself are often poorly tolerated.
-
Validation is Paramount: Never assume the specificity of a commercial kit or a newly developed antibody. Always perform in-house validation using a competitive ELISA with all potential cross-reactants relevant to your sample matrix.
-
Context Matters: An acceptable level of cross-reactivity depends on the assay's purpose. A broad-spectrum screening assay might benefit from high cross-reactivity with multiple analogs, whereas a quantitative therapeutic drug monitoring assay requires exquisite specificity.
By employing rigorous validation protocols and understanding the structural underpinnings of antibody-hapten interactions, researchers can develop and utilize immunoassays with confidence, ensuring the accuracy and integrity of their results.
References
-
Development of a monoclonal antibody to reverse overdose from fentanyl and its analogs: from manufacturing to clinical trials. UW Department of Psychiatry and Behavioral Sciences. [Link]
-
Advancing humanized monoclonal antibody for counteracting fentanyl toxicity towards clinical development. PubMed. [Link]
-
Novel chimeric monoclonal antibodies that block fentanyl effects and alter fentanyl biodistribution in mice. Taylor & Francis Online. [Link]
-
Novel chimeric monoclonal antibodies that block fentanyl effects and alter fentanyl biodistribution in mice. PubMed. [Link]
-
Monoclonal Antibodies to Fentanyl Analogs for Research, Therapeutics, and Novel Diagnostics. NIH Technology Transfer. [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
-
Technical Guide for ELISA - Protocols. SeraCare. [Link]
-
Specificity of antibodies: primary structural basis of hapten binding. PubMed. [Link]
-
Immunoassay-based detection of fentanyl analogs in forensic toxicology. ResearchGate. [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. NIH. [Link]
-
Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Oxford Academic. [Link]
-
Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay. PMC - NIH. [Link]
-
Cross-Reactivity of Acetylfentanyl and Risperidone With a Fentanyl Immunoassay. Oxford Academic. [Link]
-
Spin-labeled Hapten Studies of Structure Heterogeneity and Cross-Reactivity of the Antibody Active Site. PubMed. [Link]
-
Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. AACC. [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. ResearchGate. [Link]
-
ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. PubMed. [Link]
-
SuperHapten: a comprehensive database for small immunogenic compounds. PMC - NIH. [Link]
-
Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate. [Link]
-
Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. Semantic Scholar. [Link]
-
Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE. [Link]
-
Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. PubMed. [Link]
-
Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
-
CCR5 receptor antagonist. Wikipedia. [Link]
-
Anti-hapten Antibody Problems. Aptamer Group. [Link]
-
Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PubMed. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]
Sources
- 1. Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. seracare.com [seracare.com]
A Senior Application Scientist's Guide to Purity Analysis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride by LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, contrasted with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering researchers and drug development professionals a comprehensive resource for ensuring the integrity of their materials.
The structure of this compound, with its piperidine ring and α,β-unsaturated ester moiety, presents unique analytical challenges. Potential impurities can arise from the synthetic route, degradation, or storage. These impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, a highly sensitive and specific analytical method is not just desirable but essential.
Understanding the Analyte and Potential Impurities
This compound has a molecular weight of 205.68 g/mol .[1] A common and efficient method for synthesizing α,β-unsaturated esters like our target compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction involves the condensation of a stabilized phosphonate ester with a ketone, in this case, an N-protected piperidin-3-one.
A logical synthetic approach allows us to anticipate potential process-related impurities:
-
Starting Materials: Unreacted N-boc-piperidin-3-one and triethyl phosphonoacetate.
-
Geometric Isomer: The corresponding (Z)-isomer, which may exhibit different biological activity and toxicity.
-
By-products: The water-soluble phosphate by-product is a hallmark of the HWE reaction and is typically removed during workup.[4] However, incomplete removal could lead to its presence in the final product.
-
Degradation Products: The ester functionality is susceptible to hydrolysis, and the piperidine ring can undergo oxidation or other transformations.
This predictive impurity profile is crucial for developing a targeted and effective analytical method.
The Superiority of LC-MS for Impurity Profiling
While HPLC-UV is a workhorse in many quality control laboratories, LC-MS offers unparalleled advantages for impurity profiling, particularly for novel compounds where all potential impurities may not be known or characterized.[5]
Key Advantages of LC-MS:
-
High Specificity: Mass spectrometry provides molecular weight information, which is highly specific for each compound. This allows for the confident identification of impurities, even if they co-elute chromatographically with the main peak or other impurities.
-
High Sensitivity: Modern mass spectrometers can detect impurities at levels far below what is achievable with UV detection.[6] This is critical for meeting the stringent regulatory requirements for impurity thresholds.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help in the structural elucidation of unknown impurities without the need for their isolation and purification.[7]
In a direct comparison, while LC-UV is robust for quantifying known impurities with a chromophore, LC-MS provides a more comprehensive picture of the impurity profile, enabling the detection and identification of a wider range of compounds.[8][9]
Experimental Design: A Head-to-Head Comparison
To objectively compare the performance of LC-MS with a conventional HPLC-UV method, we will outline a comprehensive validation study based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]
Method 1: High-Resolution LC-MS for Purity Analysis
This method is designed for both the quantification of known impurities and the identification of unknown impurities.
Experimental Protocol:
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point for separating compounds of moderate polarity.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for positive ion mode ESI.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from 5% to 95% B over 10 minutes will be employed to separate compounds with a range of polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the basic nitrogen in the piperidine ring is readily protonated.
-
Scan Mode: Full scan from m/z 50-500 to detect the parent compound and any potential impurities.
-
Data Acquisition: Both full scan and data-dependent MS/MS will be acquired to obtain fragmentation data for any detected impurities.
-
Method 2: Comparative HPLC-UV Method
This method represents a standard approach to purity analysis and will serve as a benchmark.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A similar gradient profile to the LC-MS method, adjusted for the different column dimensions and flow rate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at a maximum absorbance for the α,β-unsaturated ester chromophore (e.g., 220 nm).
-
Validation Parameters and Expected Outcomes
The following validation parameters will be assessed for both methods to provide a robust comparison.
| Validation Parameter | LC-MS Method | HPLC-UV Method | Rationale and Expected Outcome |
| Specificity | High | Moderate | LC-MS will demonstrate superior specificity due to the added dimension of mass-to-charge ratio, allowing for the resolution of co-eluting peaks that would be indistinguishable by UV alone. |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | The inherent sensitivity of mass spectrometry is expected to result in a significantly lower LOD compared to UV detection. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | Similar to LOD, the LOQ for the LC-MS method will be lower, allowing for the accurate quantification of trace-level impurities. |
| Linearity | R² > 0.99 | R² > 0.99 | Both methods are expected to show excellent linearity over a defined concentration range for the main compound and any available impurity standards. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods should demonstrate high accuracy when analyzing samples spiked with known amounts of the API and impurities. |
| Precision (%RSD) | < 2% | < 2% | Both methods are expected to be highly precise, with low relative standard deviations for replicate injections. |
| Robustness | High | High | Both methods should be robust to small, deliberate changes in chromatographic parameters such as mobile phase composition, flow rate, and column temperature. |
Visualizing the Workflow
Caption: Workflow for the purity analysis and method validation of this compound.
Logical Framework for Purity Assessment
Caption: Logical flow of the comprehensive purity assessment using a combined LC-UV-MS approach.
Conclusion: Advocating for a Modern, Rigorous Approach
This guide has outlined a comprehensive strategy for the purity analysis of this compound, championing the use of LC-MS as a superior technique for this critical task. By understanding the potential impurities arising from a likely synthetic route, we can develop a highly specific and sensitive analytical method. The direct comparison with a traditional HPLC-UV method, framed within the rigorous context of ICH validation guidelines, provides a clear rationale for the adoption of LC-MS in modern pharmaceutical development.
For researchers, scientists, and drug development professionals, the message is clear: embracing advanced analytical technologies like LC-MS is not just about generating data, but about building a deeper understanding of the materials we work with, ultimately leading to safer and more effective medicines.
References
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A.[Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry.[Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology.[Link]
-
Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate.[Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[Link]
-
Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals.[Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry.[Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.[Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube.[Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry.[Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration.[Link]
-
ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. ChemSynthesis.[Link]
-
A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate.[Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central.[Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed.[Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI.[Link]
-
This compound. PubChem.[Link]
-
Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed.[Link]
-
Development of a liquid chromatography–electrospray ionization tandem mass spectrometric method for the simultaneous analysis of free fatty acids. ResearchGate.[Link]
-
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society.[Link]
Sources
- 1. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. grokipedia.com [grokipedia.com]
A Senior Application Scientist’s Guide to Piperidine Synthesis: Benchmarking New Methodologies Against Established Protocols
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2][3] From antipsychotics to analgesics, this saturated six-membered ring is a privileged scaffold, driving a continuous quest for more efficient, selective, and sustainable synthetic methods. This guide provides an in-depth comparison of classical, time-tested protocols for piperidine synthesis against modern, innovative strategies, offering researchers the experimental data and mechanistic insights needed to select the optimal route for their specific target.
Part 1: The Bedrock of Piperidine Synthesis: Established Protocols
For decades, a few robust methods have been the workhorses for constructing the piperidine core. These reactions are well-understood, scalable, and often the most cost-effective for simple, unsubstituted piperidines.
Catalytic Hydrogenation of Pyridines
The most direct and atom-economical route to the piperidine scaffold is the catalytic hydrogenation of a pyridine precursor.[1][4] This method involves the addition of three molecules of hydrogen across the aromatic ring, a transformation that, while seemingly simple, requires potent catalytic systems to overcome the aromatic stability of the pyridine ring.[1]
Mechanism and Rationale: The reaction is typically performed using heterogeneous catalysts, most commonly platinum group metals like Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C).[5][6] The process often requires elevated hydrogen pressure (50-70 bar) and may be conducted in acidic solvents like glacial acetic acid.[1][4][5] The acid protonates the pyridine nitrogen, which facilitates the reduction by making the ring more electron-deficient.[1]
A key challenge is catalyst poisoning, where the basic nitrogen of the pyridine starting material or the piperidine product can coordinate to the metal catalyst, inhibiting its activity.[1] Another concern is over-reduction or hydrogenolysis, which can lead to C-N bond cleavage and the formation of ring-opened byproducts.[6] Rhodium-based catalysts are often favored for their high selectivity, minimizing this unwanted side reaction.[2][6]
Experimental Protocol: Hydrogenation of 2-Phenylpyridine using PtO₂
-
Reactor Setup: A solution of 2-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor vessel.[4]
-
Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution.[4]
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 50-70 bar of H₂.[4] The mixture is stirred vigorously at room temperature for 4-10 hours.[4]
-
Work-up: Upon completion (monitored by TLC or GC-MS), the reactor is carefully depressurized. The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-phenylpiperidine.[4]
Visualization of Catalytic Hydrogenation Workflow
Caption: Workflow for piperidine synthesis via catalytic hydrogenation.
Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a classic photochemical or thermal method for synthesizing pyrrolidines and, in some cases, piperidines from N-halogenated amines.[7][8] It is a powerful example of an intramolecular C-H functionalization mediated by a nitrogen-centered radical.
Mechanism and Rationale: The reaction begins with the formation of an N-haloamine, which is protonated in strong acid.[9] Homolytic cleavage of the N-X bond, initiated by heat or UV light, generates a highly reactive nitrogen-centered radical cation.[9][10] This radical then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT), abstracting a hydrogen from the δ- or ε-carbon, respectively.[11] This step is highly regioselective, with the 1,5-HAT (to form a five-membered ring) being kinetically favored due to a stable six-membered ring transition state.[10][11] The resulting carbon-centered radical is then trapped by a halogen, and subsequent treatment with a base induces an intramolecular nucleophilic substitution (SN2) to close the ring.[9]
While historically significant, the HLF reaction is limited by the need for harsh acidic conditions and the often unstable N-haloamine precursors.[10]
Visualization of the Hofmann-Löffler-Freytag Mechanism
Caption: Key steps in the Hofmann-Löffler-Freytag reaction.
Part 2: The Vanguard of Innovation: New Synthesis Methods
Modern synthetic chemistry has ushered in an era of milder, more selective, and highly versatile methods for piperidine synthesis. These strategies often leverage novel catalytic systems to achieve transformations that were previously challenging or impossible.
Direct C-H Functionalization
One of the most significant advances is the direct functionalization of C-H bonds on a pre-existing piperidine ring.[12] This strategy avoids lengthy de novo synthesis and allows for late-stage modification, which is highly valuable in drug discovery. The challenge lies in controlling the site-selectivity (C2, C3, or C4) of the reaction.[12][13]
Mechanism and Rationale: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool.[13] The site-selectivity can be ingeniously controlled by the choice of catalyst and the nitrogen protecting group. For instance, specific rhodium catalysts can direct functionalization to the C2 position on an N-Boc-piperidine, while a different catalyst and protecting group combination can favor the C4 position.[13] This level of control allows for precise and programmable diversification of the piperidine scaffold.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[14] This has been applied to piperidine synthesis through novel C-H functionalization pathways.[15]
Mechanism and Rationale: In a typical cycle, a photocatalyst (e.g., an Iridium(III) complex) absorbs visible light and enters an excited state.[14][15] It can then engage in a single-electron transfer (SET) with a substrate, such as an N-aryl piperidine, to form an amine radical cation.[14] Deprotonation at the α-carbon generates an α-amino radical, a key intermediate that can be coupled with a variety of partners, such as electron-deficient arenes.[15][16] This approach has been used to achieve highly diastereoselective α-amino C-H arylation of complex piperidine derivatives.[15]
Visualization of a General Photoredox Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
In-vitro testing of novel compounds derived from (E)-Ethyl 2-(piperidin-3-ylidene)acetate
As a Senior Application Scientist, this guide provides a comprehensive framework for the in-vitro testing of novel compounds derived from the (E)-Ethyl 2-(piperidin-3-ylidene)acetate scaffold. Recognizing that the specific biological target of new derivatives may be unknown, this guide presents a tiered, rational approach to efficiently characterize their activity profile, starting with broad assessments of safety and moving towards more specific, target-oriented assays. We will compare these novel compounds against established alternatives, providing the necessary experimental context for their evaluation.
Foundational Strategy: Integrating Phenotypic and Target-Based Screening
The initial approach to characterizing novel compounds should be multifaceted. A purely target-based approach, while efficient for optimizing known interactions, may fail to uncover novel mechanisms of action. Conversely, a phenotypic screen can reveal unexpected therapeutic potential but often requires more complex follow-up to identify the molecular target.[1][2][3][4] Therefore, we advocate for a parallel strategy.
-
Phenotypic Screening: This approach evaluates the effect of a compound on the overall behavior of a cell or organism without a preconceived notion of the target.[1] It is particularly useful for identifying first-in-class drugs with novel mechanisms.[1][3]
-
Target-Based Screening: This hypothesis-driven method focuses on measuring the interaction of a compound with a specific, predetermined biological target, such as an enzyme or receptor.[4] Given the prevalence of the piperidine scaffold in centrally active agents, we will focus on key neurological targets.[5][6]
This dual approach allows for both the focused validation of hypothesized activity and the potential discovery of unforeseen therapeutic applications.
The In-Vitro Testing Cascade: A Step-by-Step Evaluation
A structured testing cascade is essential for making rapid, informed decisions in the early stages of drug discovery.[7] Our recommended workflow prioritizes safety and broad activity profiling before committing resources to more intensive mechanistic studies.
Caption: A tiered in-vitro experimental workflow.
Tier 1: Foundational Screening - Cytotoxicity and Phenotypic Analysis
The first critical step is to assess the general toxicity of the novel compounds. A compound that is highly toxic to all cells is unlikely to be a viable therapeutic agent, regardless of its target-specific activity.[8][9][10]
Cytotoxicity Profiling
Objective: To determine the concentration at which novel compounds induce cell death, providing a therapeutic window for subsequent assays.
Protocol: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[8][11]
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) in 96-well plates at an optimal seeding density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel compounds (e.g., from 0.1 µM to 100 µM). Add the compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum lysis.
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new plate.
-
Reaction: Add the LDH assay reagent mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Quantification: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. The concentration that causes 50% cell death is the CC50 value.
Comparative Data (Hypothetical)
| Compound | Cell Line | CC50 (µM) |
| Novel Compound A | HepG2 | > 100 |
| Novel Compound B | HepG2 | 45.2 |
| Novel Compound A | SH-SY5Y | 89.7 |
| Novel Compound B | SH-SY5Y | 22.1 |
| Staurosporine (Control) | SH-SY5Y | 0.05 |
Interpretation: Novel Compound A shows low general cytotoxicity, making it a promising candidate for further testing. Compound B exhibits moderate cytotoxicity, particularly in the neuronal cell line, which should be considered in its subsequent evaluation.
Tier 2: Target-Oriented Assays for CNS Activity
Based on the piperidine core structure, we hypothesize activity at key central nervous system targets: acetylcholinesterase (AChE) and the GABA-A receptor.
Acetylcholinesterase (AChE) Inhibition
Objective: To determine if the novel compounds inhibit AChE, a key target in Alzheimer's disease therapy.[12]
Protocol: Ellman's Method
This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (from acetylcholine hydrolysis) and DTNB.[13][14]
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and DTNB in a suitable buffer (e.g., Tris-HCl).
-
Assay Setup (96-well plate):
-
Add buffer, AChE solution, and various concentrations of the novel compounds or a positive control (e.g., Donepezil).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Reaction Initiation: Add the ATCh substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[13]
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).[13]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agetds.com [agetds.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Welcome to your essential guide for the safe and compliant disposal of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document provides a detailed, step-by-step protocol for managing this specific chemical waste, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and responsible outcome.
Understanding the Compound: Hazard Profile and Initial Assessment
This compound is a nitrogen-containing heterocyclic compound, specifically a piperidine derivative, and exists as a hydrochloride salt.[1][2][3] While a specific Safety Data Sheet (SDS) for the (E)-isomer was not located, the hazard profile of the analogous (Z)-isomer provides critical preliminary safety information. The (Z)-isomer is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Given its chemical structure as a hydrochloride salt of an organic amine, it is prudent to handle this compound with the assumption that it is corrosive and irritating. The piperidine ring is a common motif in many biologically active molecules, and nitrogen-containing heterocycles can have diverse toxicological profiles.[4][5] Therefore, a conservative approach to its handling and disposal is warranted.
Key Inferences for Disposal:
-
Hazardous Waste: Due to its potential toxicity and irritant properties, this compound must be treated as hazardous chemical waste.[6][7]
-
Segregation is Critical: It should not be disposed of down the drain or in regular trash.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory during handling and disposal.[9]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to comply with general laboratory safety standards and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][8]
Step 1: Waste Characterization and Labeling
-
Hazardous Waste Determination: The first step in proper disposal is to officially classify the waste. Based on the available data for the isomer, this compound should be considered hazardous. Your institution's Environmental Health and Safety (EHS) department can provide specific guidance on this classification.
-
Labeling: Immediately upon deciding to discard the material, it must be placed in a designated hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[6][10] The label should also include the date the waste was first added to the container.
Step 2: Segregation and Storage
-
Incompatible Materials: This compound, being a hydrochloride salt, is acidic in nature. It must be segregated from bases, strong oxidizing agents, and any other incompatible chemicals to prevent violent reactions.[11]
-
Waste Streams: Dispose of this compound in a designated "non-halogenated organic solids" or a specific nitrogen-containing waste stream if your institution has one. Do not mix it with halogenated solvent waste.
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][10] The SAA must be under the control of laboratory personnel.
-
Container Integrity: Use a container that is chemically compatible with the waste. For a solid, a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is appropriate.[8] The container must be in good condition, free from cracks or deterioration.
Step 3: Preparing for Disposal
-
Container Fullness: Do not overfill waste containers. It is a best practice to fill liquid waste containers to no more than 70-80% capacity to allow for vapor expansion. For solid waste, ensure the lid can be securely closed.
-
Requesting Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, check your institutional and local regulations), contact your institution's EHS or hazardous waste management office to schedule a pickup.[10][12]
Step 4: Final Disposal by Certified Professionals
-
Licensed Transporters: All hazardous waste must be transported off-site by a licensed hazardous waste hauler for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
-
Disposal Methods: The most probable disposal method for this type of compound is high-temperature incineration. This method is effective for destroying organic compounds and ensuring they do not persist in the environment.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general quantitative guidelines for hazardous waste management in a laboratory setting, based on US regulations.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [10] |
| Acutely Toxic Waste Limit in SAA | 1 quart of liquid or 1 kg of solid | [10] |
| Maximum Storage Time in SAA | Varies by generator status; often 6-12 months | [10][12] |
| Container Fill Level | ~70-80% for liquids to allow for vapor expansion |
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By following these detailed procedures for this compound, you contribute to the safety of your laboratory, your community, and the environment. Always prioritize consulting your institution's specific waste management plan and the official Safety Data Sheet for any chemical you handle.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Safety Data Sheet. [Link]
-
This compound. PubChem. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]
-
How to dispose of hydrochloric acid. Lab Alley. [Link]
-
Nitrogen Disposal, Urea Cycle, Ammonia. Britannica. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Acids and bases waste. Chemical Waste Netherlands. [Link]
-
Ethyl Acetate Safety Data Sheet. Science Interactive. [Link]
-
Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. [Link]
-
Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. [Link]
-
Ethyl Acetate Safety Data Sheet. Scribd. [Link]
Sources
- 1. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 957472-01-4|this compound|BLD Pharm [bldpharm.com]
- 3. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 4. mdpi.com [mdpi.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlabmag.com [medlabmag.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. chemischafvalnederland.nl [chemischafvalnederland.nl]
- 12. epa.gov [epa.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comprehensive Safety and Handling Guide for (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride. As a compound integrating a piperidine moiety, an α,β-unsaturated ester, and a hydrochloride salt, a multifaceted approach to safety is imperative. This document is intended for laboratory professionals engaged in research and development and is structured to ensure a thorough understanding of the associated risks and the necessary precautions to mitigate them.
Hazard Analysis: A Triad of Chemical Risks
This compound's hazard profile is best understood by dissecting its structural components: the piperidine ring, the α,β-unsaturated ester system, and its acidic hydrochloride salt form.
-
Piperidine Moiety: The foundational piperidine structure is associated with significant health risks. Piperidine and its derivatives are known to be toxic and corrosive.[1][2] They can cause severe skin burns and eye damage upon contact.[1][2] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[1]
-
α,β-Unsaturated Ester: This functional group is a known electrophile, rendering the compound reactive towards biological nucleophiles like proteins and DNA.[3][4][5] Such reactivity is the basis for the toxicity of many α,β-unsaturated carbonyl compounds, which can act as alkylating agents.[3] This reactivity can lead to skin sensitization and other adverse health effects.[4][5]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and can be corrosive, particularly in the presence of moisture.[6][7] Handling this solid form requires precautions to prevent the generation of dust, which can be irritating to the respiratory tract and eyes.[6]
A summary of the anticipated hazards is presented below:
| Hazard Class | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Sensitization | May cause respiratory irritation upon inhalation of dust. |
| Skin Sensitization | Potential for allergic skin reactions. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the essential steps from preparation to disposal.
Caption: A top-down workflow for the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[4][6] | Protects against splashes and airborne particles. A face shield provides an extra layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Butyl or laminate film).[8] | Given the corrosive nature of piperidine derivatives and potential for absorption, robust chemical resistance is necessary. Double-gloving is recommended. |
| Body | A chemical-resistant lab coat, worn over personal clothing. | Prevents skin contact with spills. |
| Respiratory | An approved respirator should be used if there is a risk of generating dust or aerosols, especially outside of a fume hood.[6] | Protects against inhalation of the compound, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Note on Glove Selection: The choice of glove material is critical. While specific permeation data for this compound is unavailable, data for related chemicals can provide guidance. For instance, Butyl gloves offer good protection against a wide range of chemicals, including esters and corrosive substances.[8] Always check the manufacturer's glove compatibility charts and inspect gloves for any signs of degradation before use.
Step-by-Step Handling Procedures
Adherence to a strict protocol is essential for minimizing the risk of exposure.
4.1. Preparation and Weighing
-
Work Area: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to control vapor and dust exposure.
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure. If this is not available, weigh it in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Spill Preparedness: Ensure a spill kit containing an appropriate absorbent material (e.g., sand, vermiculite) is readily accessible before you begin work.[1]
4.2. Dissolution and Reaction
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Temperature Control: Be mindful of any potential exothermic reactions, especially when mixing with other reagents. Use an ice bath for cooling if necessary.
-
Closed System: For reactions, use a closed or contained system whenever feasible to prevent the release of vapors or aerosols.
Emergency Response: Be Prepared
Accidents can happen, and a swift, informed response is critical.
Caption: Immediate first aid measures for different routes of exposure.
5.1. Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1]
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.
By adhering to these comprehensive guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental protection.
References
-
Wikipedia. α,β-Unsaturated carbonyl compound. [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
- Jubilant Life Sciences Limited.
-
Australian Government Department of Health. C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. [Link]
-
PubMed. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. [Link]
-
OMAL. Hydrochloric Acid Hazard and How to Stay Safe. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
- Chemos GmbH & Co.KG.
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]
-
University of California, Santa Cruz. Ansell Chemical Resistance Glove Chart. [Link]
-
Medicom. Chemical Resistance Reference Chart. [Link]
-
Chemical Research in Toxicology. Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. [Link]
- Benchchem.
-
Interstate All Battery Center. Gloves Chemical Resistance Chart. [Link]
-
OMAL. Hydrochloric Acid Hazard and How to Stay Safe. [Link]
-
ResearchGate. Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]
-
University of Missouri. OSHA Glove Selection Chart. [Link]
-
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. ehs.com [ehs.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
